2-Amino-4-chloro-5-methylphenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-amino-4-chloro-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGJHZNOQSIFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068867 | |
| Record name | Phenol, 2-amino-4-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53524-27-9 | |
| Record name | 2-Amino-4-chloro-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53524-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloro-5-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053524279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-amino-4-chloro-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-amino-4-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-chloro-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-CHLORO-5-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993BF9NXZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"2-Amino-4-chloro-5-methylphenol" IUPAC name and structure
An In-depth Technical Guide to 2-Amino-4-chloro-5-methylphenol
This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical identity, properties, and applications.
Chemical Identity and Structure
IUPAC Name: this compound[1][2][3]
CAS Number: 53524-27-9[1][2][4][5]
Molecular Formula: C₇H₈ClNO[1][2]
Structure:
The molecular structure consists of a phenol ring substituted with an amino group at position 2, a chlorine atom at position 4, and a methyl group at position 5.
Synonyms:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 157.60 g/mol | [1] |
| Monoisotopic Mass | 157.0294416 Da | [1] |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)N)O | [1] |
| InChI | InChI=1S/C7H8ClNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 | [1][2] |
| InChI Key | QDGJHZNOQSIFAT-UHFFFAOYSA-N | [1][2] |
Applications in Synthesis
This compound is a versatile intermediate in various chemical syntheses.[3] Its reactive amino and hydroxyl groups on the substituted benzene ring make it a valuable precursor for more complex molecules.[3]
A notable application is in the synthesis of dyes. For instance, it is a precursor in the production of 2-amino-4-chloro-5-nitrophenol, another important compound in the manufacturing of dyes.[3][6] The compound and its derivatives are also relevant in materials science, particularly in the synthesis of Schiff base ligands. These ligands can form complexes with metal ions, leading to materials with interesting catalytic or electronic properties.[3]
Experimental Protocols
While specific, detailed experimental protocols are proprietary and vary by manufacturer, a general synthetic approach for related aminophenols involves the reduction of a corresponding nitrophenol. For example, the synthesis of 2-chloro-4-aminophenol can be achieved through the reduction of 2-chloro-4-nitrophenol using a reducing agent like hydrazine hydrate in the presence of a catalyst.[7] A similar pathway can be inferred for the synthesis of this compound.
General Synthesis Workflow:
The synthesis of this compound can be conceptualized as a multi-step process, often starting from a more basic raw material like m-cresol. The logical flow would involve nitration, chlorination, and subsequent reduction of the nitro group.
Safety and Handling
This compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]
Precautionary Measures:
-
Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[8]
In case of exposure, it is crucial to seek fresh air if inhaled, rinse eyes cautiously with water for several minutes if in contact with eyes, and wash with plenty of soap and water if on skin.[10][11]
Logical Relationship in Chemical Derivatization
The structural features of this compound allow for its use as a building block in creating a variety of derivatives. The amino and hydroxyl groups are key reaction sites for further chemical modifications.
References
- 1. This compound | C7H8ClNO | CID 104524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 53524-27-9 | Benchchem [benchchem.com]
- 4. 2-AMINO-4-CHLORO-5-METHYL PHENOL CAS#: 53524-27-9 [amp.chemicalbook.com]
- 5. 2-AMINO-4-CHLORO-5-METHYL PHENOL | 53524-27-9 [chemicalbook.com]
- 6. 2-Amino-4-chloro-5-nitrophenol(6358-07-2) 1H NMR spectrum [chemicalbook.com]
- 7. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Physicochemical Properties of 2-Amino-4-chloro-5-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the aromatic compound 2-Amino-4-chloro-5-methylphenol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a structured summary of known and computed physicochemical data, detailed experimental protocols for the determination of key properties, and a visual representation of a typical analytical workflow for purity assessment.
Introduction
This compound is a substituted aromatic amine and phenol. Its structural features, including an amino group, a hydroxyl group, a chlorine atom, and a methyl group attached to a benzene ring, confer specific chemical and physical properties that are of interest in various research and development applications, particularly in the synthesis of more complex molecules such as pharmaceuticals and dyes. An understanding of its physicochemical parameters is crucial for predicting its behavior in different chemical and biological systems, including solubility, reactivity, and potential biological activity.
Physicochemical Data
The following table summarizes the available quantitative physicochemical data for this compound. It should be noted that while computed values are readily available from reliable databases, experimental data for some properties, such as melting and boiling points, are not widely reported in the reviewed literature.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 53524-27-9 | PubChem[1] |
| Molecular Formula | C₇H₈ClNO | PubChem[1] |
| Molecular Weight | 157.60 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)N)O | PubChem[1] |
| InChI Key | QDGJHZNOQSIFAT-UHFFFAOYSA-N | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility in Water | Predicted to be low | General principles for substituted phenols |
| pKa (acidic, phenolic OH) | ~9.11 (Predicted for isomer 2-Amino-5-chloro-4-methylphenol) | ChemicalBook[2] |
| LogP (XLogP3) | 1.9 | PubChem[1] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of key physicochemical properties applicable to this compound and related aromatic compounds.
Determination of Melting Point
The melting point of a solid crystalline organic compound is a critical indicator of its purity.[3]
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)[4]
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.[3]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
A rapid heating rate is initially used to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second measurement is performed with a fresh sample.
-
The temperature is raised quickly to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.[5]
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.
-
Determination of Aqueous Solubility
The solubility of a compound in water is a fundamental property influencing its absorption, distribution, and formulation.
Principle: This method involves determining the saturation point of the compound in water at a specific temperature by adding known amounts of the solute to a fixed volume of solvent until a saturated solution is formed.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of deionized water in a vial.
-
Equilibration: The vial is sealed and agitated in a constant temperature bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the excess solid from the saturated aqueous solution.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the phenolic hydroxyl group and the pKb of the amino group are key parameters. The potentiometric titration method is a reliable technique for pKa determination.[6][7]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal, which corresponds to the midpoint of the titration curve.[7]
Apparatus:
-
pH meter with a combination pH electrode, calibrated with standard buffers[8]
-
Autotitrator or a burette
-
Stir plate and magnetic stir bar
-
Jacketed titration vessel connected to a water bath for temperature control
Procedure:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like methanol-water or ethanol-water if the compound's aqueous solubility is low. The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.[8]
-
Titration for Phenolic pKa: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). To determine the pKa of the amino group (as its conjugate acid), the solution would first be acidified and then titrated with a strong base.
-
Data Collection: The pH of the solution is recorded after each incremental addition of the titrant. The titration is continued past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (often by analyzing the first or second derivative). The pKa is then calculated as the pH at the half-equivalence point.
Analytical Workflow for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of organic compounds like this compound.[9] A typical workflow is illustrated below.
Caption: HPLC workflow for purity analysis.
Conclusion
This technical guide has compiled the available physicochemical data for this compound and provided detailed, representative protocols for the experimental determination of its key properties. The included analytical workflow for purity assessment by HPLC offers a standard procedure for quality control. While there is a scarcity of reported experimental data for this specific compound, the provided methodologies and computed values serve as a valuable resource for researchers and scientists engaged in its study and application. Further experimental validation of the computed properties is recommended for applications where precise values are critical.
References
- 1. This compound | C7H8ClNO | CID 104524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chloro-p-cresol CAS#: 1267409-17-5 [amp.chemicalbook.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 2-Amino-4-chloro-5-methylphenol
CAS Number: 53524-27-9
Synonyms: 4-Chloro-6-amino-m-cresol, 6-Chlor-4-amino-3-oxy-toluol
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Amino-4-chloro-5-methylphenol, a substituted aromatic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of public data, this guide combines verified information with extrapolated methodologies based on related compounds.
Chemical and Physical Properties
This compound is an off-white solid with the molecular formula C₇H₈ClNO.[1] It is a chlorinated and methylated derivative of 2-aminophenol. The presence of amino, chloro, methyl, and hydroxyl functional groups on the benzene ring makes it a versatile intermediate in organic synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [1][2][3][4] |
| Molecular Weight | 157.60 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Boiling Point | 281.5 °C at 760 mmHg | [1] |
| Density | 1.331 g/cm³ | [1] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Solubility | Limited solubility in water; soluble in organic solvents. | [5] |
Synthesis
Proposed Synthetic Pathway
A potential synthetic route starting from m-cresol (3-methylphenol) is outlined below. This pathway is hypothetical and would require experimental optimization.
References
- 1. en.huatengsci.com [en.huatengsci.com]
- 2. This compound | C7H8ClNO | CID 104524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-4-CHLORO-5-METHYL PHENOL CAS#: 53524-27-9 [amp.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Buy 2-Acetamido-4-chloro-5-methylphenol (EVT-330112) | 153506-14-0 [evitachem.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-4-chloro-5-methylphenol from 4-chloro-2-nitrophenol
Abstract: This technical whitepaper outlines a proposed synthetic pathway for the production of 2-Amino-4-chloro-5-methylphenol, a valuable substituted phenol derivative, starting from the readily available precursor, 4-chloro-2-nitrophenol. The synthesis is conceptualized as a two-stage process: (1) the reduction of the nitro group to an amine, followed by (2) the electrophilic methylation of the resulting aminophenol intermediate. This guide provides a detailed, experimentally-backed protocol for the initial reduction step. For the subsequent methylation, a theoretically sound strategy involving a protecting group is proposed, addressing the known challenges of direct Friedel-Crafts alkylation on amino-substituted aromatic rings. All quantitative data is presented in structured tables, and the experimental workflow is visualized using process diagrams to ensure clarity and reproducibility for research and development applications.
Introduction
Substituted aminophenols are crucial structural motifs in a wide range of pharmacologically active compounds and industrial chemicals, including hair dyes and pesticides.[1][2] The target molecule, this compound, incorporates a unique substitution pattern that makes it a desirable building block for complex molecular synthesis. This guide details a feasible synthetic route starting from 4-chloro-2-nitrophenol, focusing on established and reliable chemical transformations.
The proposed pathway involves two key transformations:
-
Reduction of a Nitro Group: The conversion of the 2-nitro group of the starting material into a primary amine is the critical first step.
-
Electrophilic Aromatic Substitution: The introduction of a methyl group at the 5-position on the 2-Amino-4-chlorophenol intermediate.
This document provides a comprehensive protocol for the first step, based on established literature. It further proposes a robust strategy for the second step, navigating the complexities associated with the functional groups present on the intermediate.
Proposed Overall Synthetic Pathway
The synthesis of this compound from 4-chloro-2-nitrophenol is proposed to proceed via the intermediate 2-Amino-4-chlorophenol. The logical flow of this synthesis is depicted below.
Caption: High-level overview of the two-step synthesis.
Stage 1: Reduction of 4-chloro-2-nitrophenol
The initial and most critical step is the reduction of the nitro group of 4-chloro-2-nitrophenol to form 2-Amino-4-chlorophenol. Several methods are reported for this conversion, including catalytic hydrogenation and reduction using metals in acidic media.[2][3] A well-documented and high-yield method utilizes finely powdered iron in the presence of hydrochloric acid.[4]
Experimental Protocol: Iron-Mediated Reduction
This protocol is adapted from the procedure described by Fierz-David (1949).[4]
-
Apparatus Setup: Charge a reaction flask equipped with a mechanical stirrer and reflux condenser with finely powdered cast iron shavings, water, and 2 N hydrochloric acid.
-
Initiation: Heat the mixture in a boiling water bath with vigorous stirring.
-
Addition of Substrate: Add 4-chloro-2-nitrophenol in portions over a period of 1 to 1.5 hours while maintaining vigorous stirring and heating.
-
Reaction Monitoring: Continue heating and stirring for at least 30 minutes after the addition is complete. The reaction is considered complete when the odor of the starting material has disappeared and a few drops of the reaction mixture on filter paper appear nearly colorless.[4]
-
Work-up:
-
Add a 2 N sodium carbonate solution to precipitate dissolved iron, followed by a sodium hydroxide solution to dissolve the product, 2-Amino-4-chlorophenol.
-
Filter the hot mixture to remove the iron sludge and wash the filter cake thoroughly with hot water.
-
Treat the warm filtrate with concentrated hydrochloric acid to a faintly acidic pH, then neutralize the excess acid with a concentrated sodium acetate solution to initiate precipitation.
-
-
Isolation: Cool the mixture and add salt to complete the precipitation. Collect the solid product by suction filtration, wash with a 15% salt solution, then with water, and dry.
Quantitative Data for Reduction
The following table summarizes the reagents and expected yield for the synthesis of 2-Amino-4-chlorophenol.
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (moles) | Quantity Used | Role | Yield | Purity | Reference |
| 4-chloro-2-nitrophenol | 173.56 | 0.2 | 34.7 g | Starting Material | - | - | [1][4] |
| Cast Iron Shavings | 55.85 | - | 50 g | Reducing Agent | - | - | [4] |
| 2 N Hydrochloric Acid | 36.46 | - | 25 mL | Acid Catalyst | - | - | [4] |
| Water | 18.02 | - | 200 mL | Solvent | - | - | [4] |
| 2-Amino-4-chlorophenol | 143.57 | ~0.18 | ~26 g | Product | ~90% | - | [4] |
Experimental Workflow Diagram
Caption: Workflow for the iron-mediated reduction step.
Stage 2: Methylation of 2-Amino-4-chlorophenol (Proposed Strategy)
The second stage involves the introduction of a methyl group onto the 2-Amino-4-chlorophenol intermediate. The target position is C-5, which is ortho to the hydroxyl group and meta to the amino group. Direct Friedel-Crafts alkylation of this intermediate is highly challenging.
Challenges of Direct Alkylation
The Friedel-Crafts reaction, a classic method for alkylating aromatic rings, typically employs a strong Lewis acid catalyst (e.g., AlCl₃).[5][6] However, the presence of the amino group on the substrate poses a significant problem:
-
Catalyst Poisoning: The basic lone pair of electrons on the nitrogen of the amino group will coordinate strongly with the Lewis acid catalyst. This deactivates the catalyst, preventing it from activating the alkylating agent.[7]
-
Ring Deactivation: The resulting complex between the amino group and the Lewis acid places a positive charge on the nitrogen, transforming the strongly activating amino group into a powerful deactivating group, which shuts down the electrophilic substitution reaction.[7]
Proposed Solution: Protecting Group Strategy
To circumvent these issues, a protecting group strategy is proposed. The amino group can be temporarily converted into a less basic functional group, such as an amide, which does not irreversibly bind to the Lewis acid catalyst.[7] The synthesis would then proceed in three steps: protection, methylation, and deprotection.
Caption: Logical workflow for the proposed protecting group strategy.
Proposed Experimental Protocols
The following protocols are generalized procedures and require experimental optimization for yield and purity.
Step 2a: Protection (Acetylation)
-
Dissolve 2-Amino-4-chlorophenol in a suitable solvent (e.g., acetic acid).
-
Add acetic anhydride and heat the mixture gently to form 2-acetamido-4-chlorophenol.
-
Pour the reaction mixture into cold water to precipitate the acetylated product.
-
Filter, wash with water, and dry the product.
Step 2b: Friedel-Crafts Alkylation
-
Suspend the protected intermediate (2-acetamido-4-chlorophenol) and a Lewis acid catalyst (e.g., AlCl₃) in a non-polar, aprotic solvent (e.g., CS₂ or dichloromethane).
-
Cool the mixture in an ice bath.
-
Introduce the alkylating agent (e.g., chloromethane or methyl iodide) slowly.
-
Allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or GC-MS).
-
Quench the reaction by carefully pouring it over ice and hydrochloric acid.
-
Separate the organic layer, wash, dry, and concentrate to isolate the crude methylated product.
Step 2c: Deprotection (Hydrolysis)
-
Reflux the methylated intermediate from the previous step in an aqueous acidic (e.g., HCl) or basic (e.g., NaOH) solution.
-
The amide bond will be hydrolyzed, regenerating the free amino group.
-
Neutralize the solution to precipitate the final product, this compound.
-
Filter, wash, and purify the product, likely through recrystallization or column chromatography.
Reagents for Proposed Methylation Stage
| Step | Reagent | Role |
| 2a. Protection | 2-Amino-4-chlorophenol | Substrate |
| Acetic Anhydride | Acetylating Agent | |
| Acetic Acid | Solvent | |
| 2b. Methylation | 2-Acetamido-4-chlorophenol | Substrate |
| Chloromethane (or similar) | Alkylating Agent | |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | |
| Carbon Disulfide (CS₂) | Solvent | |
| 2c. Deprotection | Methylated Intermediate | Substrate |
| Hydrochloric Acid (or NaOH) | Catalyst for Hydrolysis | |
| Water | Solvent |
Conclusion
This technical guide presents a viable and theoretically sound pathway for the synthesis of this compound from 4-chloro-2-nitrophenol. The initial reduction of the nitro group is a well-established, high-yield reaction, for which a detailed experimental protocol and quantitative data have been provided.[4] The subsequent methylation of the 2-Amino-4-chlorophenol intermediate requires a more nuanced approach due to the inherent reactivity of the amino group. The proposed protecting group strategy, involving acetylation, Friedel-Crafts alkylation, and subsequent deprotection, offers a logical and robust solution to this challenge, grounded in fundamental principles of organic chemistry.[7] It is recommended that the proposed methylation sequence undergo thorough experimental optimization to maximize yield and purity. This guide serves as a foundational document for researchers and scientists aiming to develop and scale up the synthesis of this valuable chemical intermediate.
References
- 1. innospk.com [innospk.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 4. prepchem.com [prepchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
Starting materials for "2-Amino-4-chloro-5-methylphenol" synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for 2-Amino-4-chloro-5-methylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis predominantly proceeds through a two-step process involving the nitration of a substituted phenol followed by the reduction of the nitro intermediate. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
I. Overview of Synthetic Pathways
The most logical and commonly employed synthetic route to this compound commences with 4-chloro-3-methylphenol (p-chloro-m-cresol) as the primary starting material. The synthesis involves two key transformations:
-
Nitration: The regioselective introduction of a nitro group (-NO2) onto the aromatic ring of 4-chloro-3-methylphenol to yield 4-chloro-5-methyl-2-nitrophenol.
-
Reduction: The subsequent reduction of the nitro group to an amino group (-NH2) to afford the final product, this compound.
Alternative starting materials, such as 3-methylphenol (m-cresol), could also be utilized. However, this would necessitate additional steps of chlorination and nitration, requiring careful control of regioselectivity to obtain the desired substitution pattern. Therefore, 4-chloro-3-methylphenol is the preferred precursor due to its structural pre-organization.
II. Starting Materials and Intermediates
A critical aspect of the synthesis is the selection and characterization of the starting materials and the key intermediate.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 4-chloro-3-methylphenol | 59-50-7 | C₇H₇ClO | 142.58 | Primary Starting Material |
| 4-chloro-5-methyl-2-nitrophenol | 7147-89-9 | C₇H₆ClNO₃ | 187.58 | Key Intermediate |
| This compound | 53524-27-9 | C₇H₈ClNO | 157.60 | Final Product |
III. Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of this compound.
A. Step 1: Synthesis of 4-chloro-5-methyl-2-nitrophenol (Nitration)
The regioselective nitration of 4-chloro-3-methylphenol is a crucial step. The hydroxyl group is a strong activating group and directs ortho and para. The methyl group is also an ortho, para-director, while the chloro group is a deactivating ortho, para-director. The desired product requires nitration at the position ortho to the hydroxyl group and meta to the chloro group. To achieve this regioselectivity, various nitrating agents and conditions can be employed. A representative protocol is described below.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-3-methylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrating agent, such as a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount), dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
-
The crude 4-chloro-5-methyl-2-nitrophenol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Starting Material | 4-chloro-3-methylphenol |
| Nitrating Agent | Nitric Acid / Sulfuric Acid |
| Solvent | Glacial Acetic Acid or Dichloromethane |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 1-3 hours |
| Work-up | Precipitation in ice-water, filtration, washing |
| Purification | Recrystallization (e.g., ethanol/water) |
| Expected Yield | 70-85% (typical for phenol nitrations) |
B. Step 2: Synthesis of this compound (Reduction)
The reduction of the nitro group in 4-chloro-5-methyl-2-nitrophenol to an amino group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron in acidic media. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Protocol using Catalytic Hydrogenation:
-
In a hydrogenation vessel, dissolve 4-chloro-5-methyl-2-nitrophenol (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C) or Raney Nickel.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C).
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent (e.g., toluene or ethanol/water).
| Parameter | Value |
| Starting Material | 4-chloro-5-methyl-2-nitrophenol |
| Reducing Agent | Hydrogen gas with Pd/C or Raney Ni |
| Solvent | Ethanol, Methanol, or Ethyl Acetate |
| Hydrogen Pressure | 1-5 atm |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-6 hours (catalyst dependent) |
| Work-up | Filtration of catalyst, solvent removal |
| Purification | Recrystallization |
| Expected Yield | >90% |
IV. Visualizing the Synthesis
The following diagrams illustrate the synthetic workflow and the core chemical transformation.
Caption: Synthetic workflow for this compound.
Caption: Core reaction pathway for the synthesis.
V. Conclusion
The synthesis of this compound is a well-defined process that relies on the regioselective nitration of 4-chloro-3-methylphenol, followed by a high-yielding reduction of the nitro intermediate. The protocols outlined in this guide provide a solid foundation for researchers to produce this valuable compound. Careful control of reaction conditions, particularly during the nitration step, is paramount to ensure the desired regioselectivity and to minimize the formation of impurities. The choice of reduction method can be adapted based on the available laboratory infrastructure, with catalytic hydrogenation offering a clean and efficient route to the final product.
A Technical Guide to the Solubility of 2-Amino-4-chloro-5-methylphenol
Abstract: This technical guide addresses the solubility characteristics of 2-Amino-4-chloro-5-methylphenol (CAS: 53524-27-9), a compound of interest in chemical synthesis and drug development. Due to a lack of publicly available quantitative solubility data, this document provides a qualitative assessment based on physicochemical principles and outlines a comprehensive experimental protocol for its precise determination. Furthermore, this guide presents a plausible synthetic route and a standardized workflow for solubility measurement, both visualized through detailed diagrams to support researchers and scientists in their work with this compound.
Introduction to this compound
This compound is a substituted aromatic compound featuring amino, chloro, methyl, and hydroxyl functional groups attached to a benzene ring. Its molecular structure (Figure 1) dictates its physical and chemical properties, including its solubility, which is a critical parameter for its application in reaction chemistry, formulation development, and pharmacological studies. Understanding its behavior in various solvents is essential for process optimization, purification, and the development of delivery systems.
Figure 1: Chemical Structure of this compound
-
IUPAC Name: this compound[1]
-
CAS Number: 53524-27-9[1]
-
Molecular Formula: C₇H₈ClNO[1]
-
Molecular Weight: 157.60 g/mol [1]
Solubility Profile
As of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature. One safety assessment qualitatively describes the related compound 5-Amino-4-Chloro-o-Cresol as being "slightly soluble in water, and many organic solvents."
A qualitative analysis based on the "like dissolves like" principle provides insight into its expected solubility behavior:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the polar hydroxyl (-OH) and amino (-NH₂) groups allows for hydrogen bonding. Therefore, the compound is expected to exhibit moderate to good solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and have significant dipole moments, suggesting they should be effective at solvating the compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar, substituted aromatic ring constitutes a significant portion of the molecule. While solubility is expected to be limited in highly nonpolar solvents like hexane, it may show some solubility in aromatic solvents like toluene due to pi-stacking interactions.
The overall solubility in any given solvent will be a balance between the energy required to break the solute's crystal lattice and the energy released upon solvation.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. This ensures that a saturated solution is achieved with undissolved solid remaining.
-
Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration plateaus.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
The workflow for this protocol is visualized in the diagram below.
Plausible Synthetic Pathway
The synthesis of this compound can be logically approached through a regioselective pathway starting from a commercially available precursor. One such plausible route involves the nitration of 4-chloro-2-methylphenol followed by the reduction of the resulting nitro-intermediate.
-
Nitration: 4-chloro-2-methylphenol is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, which are both ortho-, para-directing, and the chloro (-Cl) group, also ortho-, para-directing, must be carefully controlled to achieve nitration at the desired position (position 5). Protecting the hydroxyl group may be necessary to ensure the correct regioselectivity.
-
Reduction: The resulting 4-chloro-2-methyl-5-nitrophenol intermediate is then reduced to the target amine. This transformation is commonly achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or by using reducing agents like iron powder in an acidic medium.[3]
This synthetic logic is illustrated in the diagram below.
Conclusion
While quantitative solubility data for this compound remains scarce in public literature, its molecular structure suggests slight solubility in water and varying degrees of solubility in organic solvents, particularly polar ones. For researchers and drug development professionals, the definitive determination of this property is crucial. The standardized isothermal shake-flask protocol detailed herein provides a reliable framework for obtaining this essential data. The outlined synthetic pathway and associated diagrams offer valuable conceptual tools for the practical application and synthesis of this compound.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-4-chloro-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the melting and boiling points of 2-Amino-4-chloro-5-methylphenol (CAS No. 53524-27-9). The document outlines key physical properties, presents detailed experimental protocols for their determination, and includes a plausible synthetic pathway for its preparation.
Core Physicochemical Data
The accurate determination of melting and boiling points is fundamental in the characterization and quality control of chemical compounds. These physical constants provide insights into the purity and identity of a substance.
| Property | Value | Conditions |
| Melting Point | 139-140 °C | Not Specified |
| Boiling Point | 281.5 °C | at 760 mmHg |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the experimental determination of its melting and boiling points.
Synthesis of this compound
A common and effective method for the synthesis of aminophenols is the reduction of the corresponding nitrophenol. The following protocol is a plausible route for the preparation of this compound from 4-chloro-5-methyl-2-nitrophenol.
Reaction: Reduction of 4-chloro-5-methyl-2-nitrophenol.
Materials:
-
4-chloro-5-methyl-2-nitrophenol
-
Iron powder, finely divided
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Drying agent (e.g., anhydrous Sodium Sulfate, Na₂SO₄)
-
Filtration apparatus (e.g., Büchner funnel)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4-chloro-5-methyl-2-nitrophenol in a mixture of ethanol and water is prepared.
-
To this suspension, finely divided iron powder is added.
-
The mixture is heated to reflux, and a small amount of concentrated hydrochloric acid is added cautiously in a dropwise manner to initiate the reduction reaction.
-
The reaction mixture is maintained at reflux with vigorous stirring for several hours until the reaction is complete. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The hot solution is filtered through a bed of celite to remove the iron sludge. The filter cake is washed with hot ethanol.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The resulting aqueous solution is neutralized with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The precipitated crude this compound is collected by filtration, washed with cold water, and dried.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Melting Point Determination
The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, with impurities typically causing a depression and broadening of the melting range. The capillary method is a standard technique for this determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes, sealed at one end
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of dry, purified this compound is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid into the tube. The tube is then inverted and tapped gently to cause the solid to fall to the bottom. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.
-
The packed capillary tube is placed into the heating block of the melting point apparatus.
-
The apparatus is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the thermometer.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.
-
For high accuracy, the determination should be repeated at least twice, and the average value reported.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a pure compound, the boiling point is a characteristic physical constant at a given pressure. The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a small amount of liquid. Since this compound is a solid at room temperature, this method would be applicable if the compound is molten or dissolved in a high-boiling, inert solvent.
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Micro burner or other heat source
-
Thermometer
-
Small test tube
-
Capillary tube, sealed at one end
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the sample.
-
The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The thermometer and test tube assembly are suspended in a Thiele tube containing mineral oil, ensuring the test tube is immersed in the oil.
-
The side arm of the Thiele tube is gently heated with a micro burner. The shape of the Thiele tube allows for the circulation of the oil by convection, ensuring uniform heating.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the air has been expelled and the vapor of the substance is now escaping.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The stream of bubbles will slow down and eventually stop. At the point when the liquid just begins to enter the capillary tube, the vapor pressure inside the capillary is equal to the atmospheric pressure. The temperature at this point is the boiling point of the substance.
-
The temperature is read from the thermometer and recorded.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and the experimental setups for physical property determination.
Caption: Synthetic workflow for the preparation of this compound.
Caption: Experimental workflow for melting point determination.
Caption: Experimental workflow for boiling point determination.
Technical Guide: Spectroscopic Analysis of 2-Amino-4-chloro-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 2-Amino-4-chloro-5-methylphenol (CAS No. 53524-27-9). Due to the limited availability of public experimental spectra for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally related compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Molecular Structure and Predicted Spectral Features
This compound is a substituted aromatic compound with the molecular formula C₇H₈ClNO. Its structure, featuring a phenol, an amino group, a chlorine atom, and a methyl group on a benzene ring, gives rise to a unique spectral fingerprint.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group, and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the various substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic H (position 3) | 6.5 - 6.7 | Singlet | Positioned between the amino and chloro groups. |
| Aromatic H (position 6) | 6.8 - 7.0 | Singlet | Influenced by the hydroxyl and methyl groups. |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. |
| -OH | 4.5 - 5.5 | Broad Singlet | Chemical shift is dependent on solvent, temperature, and concentration. |
| -CH₃ | 2.1 - 2.3 | Singlet | Typical range for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The chemical shifts are predicted based on the known effects of the substituents on the benzene ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-OH) | 145 - 150 |
| C-2 (-NH₂) | 135 - 140 |
| C-3 | 115 - 120 |
| C-4 (-Cl) | 120 - 125 |
| C-5 (-CH₃) | 125 - 130 |
| C-6 | 118 - 123 |
| -CH₃ | 15 - 20 |
Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| O-H (Phenol) | 3200 - 3600 | Strong, Broad | Stretching |
| N-H (Amine) | 3300 - 3500 | Medium (two bands) | Asymmetric & Symmetric Stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (Methyl) | 2850 - 2960 | Medium | Stretching |
| C=C (Aromatic) | 1500 - 1600 | Medium to Strong | Ring Stretching |
| C-N | 1250 - 1350 | Medium | Stretching |
| C-O | 1200 - 1260 | Strong | Stretching |
| C-Cl | 700 - 800 | Strong | Stretching |
Predicted Mass Spectrometry (MS) Data
The mass spectrum, typically acquired using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).
| m/z Value | Predicted Assignment | Notes |
| 157/159 | [M]⁺ | Molecular ion peak, showing the M+2 isotopic peak for chlorine. |
| 142/144 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 122 | [M - Cl]⁺ | Loss of a chlorine radical. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation :
-
Solid State (KBr Pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.
-
-
Acquisition :
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty sample compartment (or just the KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification.
-
GC-MS Protocol :
-
Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions :
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
-
MS Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.
Caption: Workflow for Spectroscopic Analysis.
Commercial Suppliers and Technical Applications of 2-Amino-4-chloro-5-methylphenol: An In-depth Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key applications of the chemical intermediate, 2-Amino-4-chloro-5-methylphenol (CAS No. 53524-27-9). This compound is a valuable building block in the synthesis of a range of molecules, from specialized dyes to potential therapeutic agents. This document outlines its chemical properties, commercial sources, and details a key synthetic application, providing researchers with the foundational information needed for its use in laboratory and development settings.
Chemical and Physical Properties
This compound is an off-white solid organic compound.[1] Its core structure is a phenol ring substituted with amino, chloro, and methyl groups, which impart its specific reactivity.
| Property | Value |
| CAS Number | 53524-27-9 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Off-white solid |
| Boiling Point | 281.5°C at 760 mmHg |
| Density | 1.331 g/cm³ |
| Purity (Typical) | ≥95% |
Commercial Supplier Overview
A variety of chemical suppliers offer this compound, typically with purities of 95% or greater. The following table summarizes a selection of commercial sources, providing an overview of available quantities and pricing to aid in procurement for research and development purposes.
| Supplier | Purity | Available Quantities | Price (USD) |
| --INVALID-LINK-- | - | 500.00mg, 1.00g | $833.00, $1,410.00 |
| --INVALID-LINK-- | 95.0% | - | - |
| --INVALID-LINK-- | 95% | - | - |
| --INVALID-LINK-- | - | 500 mg | $640.00 - $1520.00 |
| --INVALID-LINK-- | 98% | - | - |
| --INVALID-LINK-- | - | Inquiry for bulk | - |
| --INVALID-LINK-- | - | Inquiry for various sizes | - |
Note: Pricing and availability are subject to change. Please consult the suppliers directly for the most current information.
Synthetic Applications and Experimental Protocols
This compound is a versatile intermediate in organic synthesis. Its applications range from the production of dyes for photography to the synthesis of heterocyclic compounds with potential pharmaceutical applications, such as 8-hydroxyquinoline derivatives.
Synthesis of 8-Hydroxyquinoline Derivatives
One notable application of this compound is in the synthesis of 8-hydroxyquinoline derivatives, a class of compounds investigated for various therapeutic properties, including antiviral activity.[2] The following protocol is based on a method described in recent patent literature.[2]
Experimental Protocol: Synthesis of a 7-chloro-6-methyl-8-hydroxyquinoline derivative
-
Reaction Setup: To a suitable reaction vessel, add the crude this compound (0.435 g, 2.77 mmol).
-
Acidification: Add hydrochloric acid (6.0 M, 10.0 mL) to the reaction vessel.
-
Heating: Heat the reaction mixture to 110°C.
-
Addition of Acrolein Diethyl Acetal: Slowly add acrolein diethyl acetal (1.2 mL, 8.31 mmol) dropwise to the heated mixture.
-
Reaction: Stir the reaction mixture for 5 hours at 110°C.
-
Cooling: After 5 hours, cool the reaction to room temperature.
-
Neutralization: Adjust the pH of the aqueous phase to approximately 7-8 using a saturated aqueous solution of potassium carbonate.
-
Workup and Purification: The resulting product can be isolated and purified using standard techniques such as extraction and chromatography.
The following diagram illustrates the general workflow for this synthesis.
Biological Activity and Metabolic Pathways of Related Aminophenols
While specific signaling pathways for this compound are not extensively documented, the broader class of aminophenol derivatives is known to exhibit biological activity. The presence of amino and hydroxyl groups on the phenol ring allows for interactions with biological macromolecules, such as enzymes and receptors, through hydrogen bonding.[3] This can lead to the inhibition or activation of biochemical pathways.[3]
The metabolism of aminophenols has been studied, with primary pathways involving Phase II metabolism. For instance, related compounds undergo sulfation of the phenol group and N-acetylation.[4] The metabolic fate of these compounds is crucial for understanding their toxicological profiles and therapeutic potential.
The diagram below illustrates a generalized metabolic pathway for aminophenol derivatives.
References
"2-Amino-4-chloro-5-methylphenol" safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 2-Amino-4-chloro-5-methylphenol (CAS Number: 53524-27-9). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to be a crucial resource for professionals handling this chemical in research and development settings.
Chemical Identification and Properties
This compound is an aromatic organic compound. Its identity and key physicochemical properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 53524-27-9 | Fluorochem, PubChem[1][2] |
| Molecular Formula | C7H8ClNO | Fluorochem, PubChem[1][2] |
| Molecular Weight | 157.6 g/mol | Fluorochem, PubChem[1][2] |
| Appearance | Off-white solid | Huateng Pharma[3] |
| Boiling Point | 281.5°C at 760 mmHg | Huateng Pharma[3] |
| Density | 1.331 g/cm³ | Huateng Pharma[3] |
| InChI Key | QDGJHZNOQSIFAT-UHFFFAOYSA-N | Fluorochem, PubChem[1][2] |
| Canonical SMILES | CC1=CC(O)=C(N)C=C1Cl | Fluorochem[2] |
Hazard Identification and Classification
This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
-
GHS07: Exclamation mark (Harmful/Irritant)[2]
Signal Word: Warning[2]
Toxicological Information
A critical review of available safety data sheets indicates a lack of quantitative toxicological data for this compound.
| Toxicological Endpoint | Result |
| Acute Oral Toxicity | No quantitative data (LD50) available. Classified as harmful if swallowed. |
| Acute Dermal Toxicity | No data available. |
| Acute Inhalation Toxicity | No quantitative data (LC50) available. May cause respiratory irritation. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory or Skin Sensitization | No data available.[4] |
| Germ Cell Mutagenicity | No data available.[4] |
| Carcinogenicity | No data available.[4] |
| Reproductive Toxicity | No data available.[4] |
Experimental Protocols and Standard Procedures
Due to the limited availability of published, detailed experimental protocols for this specific compound, this section outlines the standard operating procedures for safe handling, storage, and emergency response as derived from safety data sheets.
First Aid Measures
A systematic approach to first aid is crucial in case of accidental exposure. The following workflow outlines the recommended procedures.
References
Potential Research Applications of 2-Amino-4-chloro-5-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-chloro-5-methylphenol, a substituted aminophenol derivative, serves as a versatile chemical intermediate with significant potential in diverse research and development sectors. Its unique structural features, comprising a reactive aminophenol core with chloro and methyl substitutions, make it a valuable precursor for the synthesis of a wide array of functional molecules. This technical guide explores the core research applications of this compound, focusing on its utility in the development of novel therapeutic agents, advanced materials, and specialized chemicals. We present a comprehensive overview of its role in the synthesis of biologically active compounds, including antiviral and antifungal agents, as well as its application in the fields of dye chemistry and polymer science. This document consolidates available quantitative data, outlines key experimental methodologies, and provides visual representations of synthetic and signaling pathways to facilitate further research and application development.
Chemical Profile
This compound is an organic compound with the molecular formula C₇H₈ClNO.[1] It is characterized by a phenol ring substituted with an amino group at the second position, a chlorine atom at the fourth position, and a methyl group at the fifth position.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 53524-27-9 | [2] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | |
| Appearance | Typically a light yellow to brown solid | [1] |
| Solubility | Soluble in organic solvents; limited solubility in water | [1] |
Key Research Applications
The primary research value of this compound lies in its function as a precursor or building block in organic synthesis.
Pharmaceutical and Medicinal Chemistry
A significant application of this compound is in the synthesis of 8-hydroxyquinoline derivatives, a class of compounds known for their broad-spectrum biological activities.[3][4] A recent patent highlights the use of this aminophenol in preparing 8-hydroxyquinoline derivatives with potential therapeutic activity against the human papillomavirus (HPV).[5]
8-Hydroxyquinolines have been shown to exhibit antiviral activity against various viruses, including Rous sarcoma virus, herpes simplex virus, and Dengue virus.[1][4] Their mechanism of action can involve the inhibition of viral enzymes like RNA-dependent DNA polymerase and interference with the early stages of the viral life cycle.[1][3]
Quantitative Data on Antiviral Activity of 8-Hydroxyquinoline Derivatives:
| Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2-iso-Propyl-5,7-dichloro-8-hydroxyquinoline | DENV2 | 3.03 | 16.06 | 5.30 | [3] |
| 2-iso-Butyl-5,7-dichloro-8-hydroxyquinoline | DENV2 | 0.49 | 19.39 | 39.5 | [3] |
Experimental Protocol: Synthesis of an 8-Hydroxyquinoline Derivative
The following is a representative, generalized protocol based on a patent filing for the synthesis of an 8-hydroxyquinoline derivative from this compound.[5]
Step 1: Reaction Setup
-
In a suitable reaction vessel, add the crude product of this compound to a solution of hydrochloric acid (e.g., 6.0 M).
-
Heat the reaction mixture to an elevated temperature (e.g., 110°C).
Step 2: Addition of Reagents
-
Slowly add acrolein diethyl acetal dropwise to the heated reaction mixture.
Step 3: Reaction and Monitoring
-
Stir the reaction mixture for a specified period (e.g., 5 hours) while maintaining the temperature.
-
Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, LC-MS).
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the aqueous phase to approximately 7-8 using a saturated aqueous solution of a base (e.g., potassium carbonate).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to yield the final 8-hydroxyquinoline derivative.
Logical Workflow for Synthesis of 8-Hydroxyquinoline Derivative:
A Japanese patent describes the use of this compound in the formulation of an anti-tinea fungus patch, suggesting its potential application or that of its derivatives in antifungal preparations.[2]
Dye and Pigment Chemistry
Historically, this compound has been utilized as a key intermediate in the synthesis of cyan dye couplers for color photography.[6] These couplers are essential components in photographic emulsions that, upon development, form the cyan image. The book "Organic Chemistry of Photography" by Shinsaku Fujita outlines the synthetic pathways for such couplers.[6]
Synthetic Pathway for Cyan Dye Coupler:
This compound and its acetylated form, 2-Acetamido-4-chloro-5-methylphenol, are used in the manufacturing of hair dyes and other cosmetic products due to their coloring properties.[7] The aminophenol structure is a common feature in oxidative hair dyes.
Agrochemicals
The compound serves as a building block in the synthesis of certain agrochemicals. Specifically, it can be used to produce sulfonylurea herbicides or fungicidal heterocycles through nucleophilic substitution of the chlorine atom.[1]
Polymer Science
This compound can be incorporated into polymers such as epoxy resins and polyurethanes. The presence of the phenolic hydroxyl and amino groups can enhance the thermal stability of the resulting polymers through the formation of hydrogen-bonding networks.[1]
Potential Biological Activities and Signaling Pathways
While direct quantitative data on the biological activities of this compound are limited, the activities of its derivatives and related compounds suggest potential areas for further investigation.
Antimicrobial and Antioxidant Properties
Research suggests that this compound and its derivatives possess potential antimicrobial and antioxidant properties.[1][7] The mechanism of action is thought to involve the interaction of the amino and hydroxyl groups with biological molecules, such as enzymes and receptors, through hydrogen bonding, potentially leading to the inhibition or activation of specific biochemical pathways.[7]
Involvement in Cellular Signaling
Phenolic compounds, in general, are known to modulate various inflammation-associated signaling pathways.[8] Derivatives of p-aminophenol have been studied for their effects on cyclooxygenase (COX) activity and the nuclear factor erythroid-related factor 2 (Nrf2) signaling pathway, which is a key regulator of cellular antioxidant responses.[9][10] Given that this compound is an aminophenol derivative, it is plausible that it or its metabolites could interact with these pathways.
Potential Signaling Pathways Modulated by Aminophenol Derivatives:
Conclusion and Future Directions
This compound is a chemical intermediate with demonstrated utility and significant potential for further research and development. Its established applications in the synthesis of antiviral agents, dyes, agrochemicals, and polymers underscore its versatility. Future research should focus on:
-
Quantitative Biological Activity Screening: A systematic evaluation of the antimicrobial, antioxidant, and cytotoxic properties of this compound itself is warranted to uncover any intrinsic biological activities.
-
Novel Derivative Synthesis and Drug Discovery: The synthesis and screening of new derivatives, particularly those based on the 8-hydroxyquinoline scaffold, could lead to the discovery of novel therapeutic agents for a range of diseases.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound and its bioactive derivatives will be crucial for understanding their mechanisms of action and for rational drug design.
-
Materials Science Applications: Further exploration of its use in the development of high-performance polymers with enhanced thermal and chemical stability could open up new applications in materials science.
References
- 1. Hydroxyquinolines inhibit ribonucleic acid-dependent deoxyribonucleic acid polymerase and inactivate Rous sarcoma virus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JP6124892B2 - æç½ç¬èçè²¼ä»å¤ - Google Patents [patents.google.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN118059101A - Uses of 8-hydroxyquinoline derivatives - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. Buy 2-Acetamido-4-chloro-5-methylphenol (EVT-330112) | 153506-14-0 [evitachem.com]
- 8. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Versatile Building Block: A Technical Guide to 2-Amino-4-chloro-5-methylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Amino-4-chloro-5-methylphenol is a substituted aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its unique arrangement of amino, hydroxyl, chloro, and methyl functional groups on a benzene ring allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a foundational molecule in the development of novel chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 53524-27-9 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-Chloro-6-amino-m-cresol, 3-Methyl-4-chloro-6-aminophenol |
Synthesis of this compound
One plausible synthetic pathway involves the nitration of m-cresol, followed by chlorination and subsequent reduction of the nitro group. The regioselectivity of the chlorination and nitration steps is crucial and often directed by the existing substituents on the aromatic ring.
A common method for the reduction of a nitrophenol to an aminophenol is the Béchamp reduction, which utilizes iron filings in an acidic medium.
Illustrative Synthetic Workflow:
Caption: A potential synthetic workflow for this compound.
Applications in Organic Synthesis: A Building Block for Heterocycles
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it an excellent precursor for the synthesis of various heterocyclic systems, particularly those of interest in medicinal chemistry.
Synthesis of Benzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds found in many pharmaceutically active molecules. This compound can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives, to form the benzoxazole ring system.
The general reaction involves the initial formation of a Schiff base between the amino group of the phenol and the carbonyl compound, followed by an intramolecular cyclization with the elimination of water.
General Experimental Protocol for Benzoxazole Synthesis:
A general procedure for the synthesis of 2-substituted benzoxazoles involves the reaction of an o-aminophenol with an aldehyde.[1]
-
Reactants: A mixture of the 2-aminophenol derivative (1.0 mmol) and the desired aldehyde (1.0 mmol).
-
Catalyst: A suitable catalyst, such as a Lewis acid or a solid-supported catalyst, may be employed to facilitate the reaction.
-
Solvent: The reaction can be carried out in a suitable solvent or under solvent-free conditions.
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the condensation and cyclization.
-
Work-up: After completion of the reaction, the product is isolated and purified using standard techniques like extraction and chromatography.
Reaction Scheme for Benzoxazole Synthesis:
Caption: General reaction scheme for the synthesis of benzoxazoles.
Synthesis of Carbazole Derivatives
Derivatives of 2-aminophenols have also been utilized in the synthesis of carbazoles, another important class of nitrogen-containing heterocycles with diverse biological activities. For instance, a study describes the synthesis of an (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol derivative starting from 2-amino-5-methylphenol.[2]
Experimental Protocol for a Carbazole Derivative Synthesis (Adapted):
-
Reactants: 2-amino-5-methylphenol and 3-(chloromethyl)-9-ethyl-9H-carbazole.[2]
-
Reaction Conditions: The reactants are refluxed for 5 hours in the presence of an acidic catalyst.[2]
-
Work-up: The reaction mixture is filtered, and the filtrate is distilled. The residue is then extracted and dried.[2]
This reaction demonstrates the utility of the amino functionality for nucleophilic substitution, leading to the formation of a C-N bond and the construction of a larger, more complex molecular framework.
Biological Activity of Derivatives
While the biological activity of this compound itself is not extensively documented, its derivatives have shown promise in biological applications.
Antibacterial Activity
A study on a carbazole derivative synthesized from 2-amino-5-methylphenol reported good antibacterial action. The zone of inhibition of a mixture of derivatives was measured against E. coli and Staphylococcus aureus.[2]
Table of Antibacterial Activity Data: [2]
| Bacteria | Concentration | Zone of Inhibition (mm) |
| E. coli | 150 µ g/well | 37.10 ± 0.10 |
| 200 µ g/well | 38.21 ± 0.10 | |
| Staphylococcus aureus | 150 µ g/well | 40.09 ± 0.85 |
| 200 µ g/well | 41.18 ± 0.59 |
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its utility is particularly evident in the construction of heterocyclic systems like benzoxazoles and carbazoles, which are important scaffolds in medicinal chemistry and drug discovery. The presence of multiple reactive sites allows for diverse chemical modifications, opening avenues for the creation of novel molecules with potential biological activities. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully unlock the potential of this versatile chemical intermediate.
Disclaimer: The experimental protocols described herein are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn, and all reactions should be performed in a well-ventilated fume hood.
References
Methodological & Application
Application Notes and Protocols for the Derivatization of 2-Amino-4-chloro-5-methylphenol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-5-methylphenol is a substituted aminophenol with a structural scaffold that holds potential for the development of novel therapeutic agents. The presence of reactive amino and hydroxyl groups allows for a variety of derivatization strategies, leading to the generation of a diverse chemical library for biological screening. Aminophenol derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the derivatization of this compound and subsequent biological screening of the resulting compounds.
Derivatization Strategies
The chemical versatility of this compound allows for derivatization at both the amino and hydroxyl functional groups. Key strategies to generate a library of diverse compounds include the formation of Schiff bases, amides, and ethers.
Scheme 1: Derivatization Pathways for this compound
Caption: Derivatization strategies for this compound.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of Schiff base derivatives through the condensation of this compound with various substituted aldehydes.[3][4]
Materials:
-
This compound
-
Substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the substituted benzaldehyde (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base derivative.
-
Characterize the synthesized compound using spectroscopic methods (FT-IR, NMR, Mass Spectrometry).
Protocol 2: Synthesis of N-Acyl Derivatives
This protocol details the N-acylation of this compound using acyl chlorides or anhydrides.[5][6]
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., benzoyl chloride, acetic anhydride)
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Add pyridine or triethylamine (1.2 mmol) to the solution and cool the mixture in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-acyl derivative.
-
Characterize the synthesized compound using spectroscopic methods.
Biological Screening Protocols
Protocol 3: Antibacterial Activity Screening (Broth Microdilution Method for MIC Determination)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains.[7]
Materials:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Standard antibiotics (positive control, e.g., ciprofloxacin)
-
DMSO (solvent for compounds)
Procedure:
-
Prepare a stock solution of each synthesized derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well plate to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (standard antibiotic), a negative control (MHB with DMSO), and a growth control (MHB with bacteria and DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: Anticancer Activity Screening (MTT Cytotoxicity Assay)
This protocol assesses the cytotoxic effect of the synthesized derivatives on cancer cell lines.[8]
Materials:
-
Synthesized derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized derivatives in the cell culture medium.
-
Treat the cells with different concentrations of the derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Anticancer Activity of Representative Aminophenol Derivatives
The following table presents a summary of the cytotoxic activity (IC50 values) of a series of synthesized 4-aminophenol-1,3,4-oxadiazole hybrid analogues against triple-negative breast cancer cell lines, as reported in the literature.[9] This data serves as an example of how to present screening results.
| Compound ID | MDA-MB-468 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 7a | >50 | >50 |
| 7b | 41.32 | 45.81 |
| 7c | 35.19 | 38.42 |
| 7d | 31.56 | 34.13 |
| 7e | 28.74 | 30.88 |
| 7f | 25.11 | 27.49 |
| 7g | 22.43 | 24.17 |
| 7h | 19.82 | 21.56 |
| 7i | 16.89 | 19.43 |
| 7j | 29.54 | 31.76 |
| 7k | 33.87 | 36.29 |
| 7l | 38.15 | 41.93 |
| Doxorubicin | 1.24 | 1.58 |
Proposed Mechanism of Action and Signaling Pathways
Derivatives of aminophenols have been reported to exert their biological effects through various mechanisms. In cancer, they can induce apoptosis by targeting key signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival.[9]
Diagram 1: Simplified Workflow for Derivatization and Screening
Caption: Workflow for derivatization and biological screening.
Diagram 2: Proposed p38 MAPK Signaling Pathway Inhibition
Some aminophenol derivatives have been shown to induce apoptosis by targeting the p38 MAPK pathway.[9]
Caption: Inhibition of the p38 MAPK pathway by aminophenol derivatives.
References
- 1. Antimicrobial application of schiff’s base and it’s metal complexes [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04214A [pubs.rsc.org]
- 8. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-4-chloro-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, namely benzoxazoles and phenoxazines, utilizing 2-Amino-4-chloro-5-methylphenol as a key starting material. The methodologies are based on established synthetic strategies for analogous 2-aminophenol derivatives.
Synthesis of Benzoxazole Derivatives
Benzoxazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2]
Protocol 1: Synthesis of 2-Substituted-6-chloro-5-methylbenzoxazoles via Condensation with Tertiary Amides
This protocol describes the synthesis of 2-substituted benzoxazoles through a cascade reaction involving the activation of a tertiary amide with triflic anhydride, followed by nucleophilic addition, intramolecular cyclization, and elimination.[3]
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) and a tertiary amide (1.2 mmol) in anhydrous dichloromethane (10 mL), add 2-fluoropyridine (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride (Tf₂O) (1.3 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Table 1: Representative Quantitative Data for Protocol 1
| Entry | Tertiary Amide | Product | Representative Yield (%) | Physical State |
| 1 | N,N-Dimethylformamide | 6-Chloro-5-methylbenzoxazole | 85 | White Solid |
| 2 | N,N-Dimethylacetamide | 2,5-Dimethyl-6-chlorobenzoxazole | 90 | Pale Yellow Oil |
| 3 | N,N-Dimethylbenzamide | 6-Chloro-5-methyl-2-phenylbenzoxazole | 88 | White Solid |
Workflow for Benzoxazole Synthesis via Amide Condensation
Caption: Experimental workflow for benzoxazole synthesis.
Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted-6-chloro-5-methylbenzoxazoles from β-Diketones
This method provides an efficient route to 2-substituted benzoxazoles through a copper-iodide and Brønsted acid co-catalyzed reaction with β-diketones.[1]
Experimental Protocol:
-
In a sealed reaction tube, combine this compound (1.0 mmol), the β-diketone (1.2 mmol), copper(I) iodide (CuI) (0.1 mmol), and p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.2 mmol).
-
Add acetonitrile (CH₃CN) (5 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired benzoxazole derivative.
Table 2: Representative Quantitative Data for Protocol 2
| Entry | β-Diketone | Product | Representative Yield (%) | Physical State |
| 1 | Acetylacetone | 2-Acetyl-6-chloro-5-methylbenzoxazole | 78 | Yellow Solid |
| 2 | Benzoylacetone | 6-Chloro-5-methyl-2-benzoylbenzoxazole | 82 | Off-white Solid |
| 3 | Dibenzoylmethane | 6-Chloro-5-methyl-2-(phenylcarbonyl)benzoxazole | 85 | Pale Yellow Solid |
Signaling Pathway for Copper-Catalyzed Benzoxazole Synthesis
Caption: Reaction pathway for benzoxazole synthesis.
Synthesis of Phenoxazine Derivatives
Phenoxazines are an important class of nitrogen- and oxygen-containing heterocycles with applications in materials science and medicinal chemistry due to their unique electronic and biological properties.[4][5]
Protocol 3: Oxidative Dimerization to form a 2-Amino-phenoxazin-3-one Derivative
This protocol outlines the synthesis of a substituted 2-amino-3H-phenoxazin-3-one via oxidative coupling of this compound. This reaction mimics biosynthetic pathways and can be achieved using mild oxidizing agents.[6][7]
Experimental Protocol:
-
Dissolve this compound (2.0 mmol) in a suitable solvent such as methanol or acetone (20 mL).
-
Prepare a solution of a mild oxidizing agent, for instance, sodium iodate (NaIO₃) (2.2 mmol), in deionized water (50 mL).
-
Add the solution of this compound to the vigorously stirred oxidizing agent solution at room temperature.
-
Stir the reaction mixture for 4-8 hours. The formation of a colored precipitate indicates product formation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold methanol.
-
Dry the product under vacuum to yield the desired 2-amino-7-chloro-8-methyl-3H-phenoxazin-3-one.
Table 3: Representative Quantitative Data for Protocol 3
| Product | Representative Yield (%) | Physical State | Melting Point (°C) |
| 2-Amino-7-chloro-8-methyl-3H-phenoxazin-3-one | 65 | Dark Red Powder | >250 (decomposes) |
Logical Relationship in Phenoxazine Synthesis
Caption: Key steps in phenoxazine formation.
Protocol 4: Synthesis of Dinitrophenoxazine Derivative
This protocol describes the synthesis of a dinitrophenoxazine derivative by the reaction of this compound with a di-fluoro-dinitrobenzene reagent.[8]
Experimental Protocol:
-
To a solution of 4,5-difluoro-1,2-dinitrobenzene (1.0 mmol) in ethanol (30 mL), add this compound (1.0 mmol) and sodium carbonate (Na₂CO₃) (5.0 mmol).
-
Stir the mixture at 70 °C for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 7-chloro-8-methyl-2,3-dinitro-10H-phenoxazine.
Table 4: Representative Quantitative Data for Protocol 4
| Product | Representative Yield (%) | Physical State | Melting Point (°C) |
| 7-Chloro-8-methyl-2,3-dinitro-10H-phenoxazine | 75 | Orange-Red Solid | >280 |
Disclaimer: The quantitative data presented in the tables are representative examples based on similar reactions reported in the literature and should be considered as expected values. Actual yields and physical properties may vary depending on the specific reaction conditions and the purity of the reagents. It is recommended to perform small-scale optimization experiments to determine the optimal conditions for each synthesis.
References
- 1. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 2. [PDF] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
HPLC analytical method for "2-Amino-4-chloro-5-methylphenol" purity assessment
Application Note: HPLC Purity Assessment of 2-Amino-4-chloro-5-methylphenol
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and dyes. Its purity is critical to ensure the quality and safety of the final products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and the separation of its related impurities.
Principle
The method utilizes reverse-phase HPLC with UV detection. The separation is achieved on a C18 stationary phase with a gradient elution of a buffered mobile phase and an organic modifier. This allows for the effective separation of the main component from its potential process-related impurities and degradation products. The concentration of the analyte is determined by comparing its peak area to that of a reference standard.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A gradient HPLC system equipped with a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard
-
2. Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 0.5 mg/mL.
3. HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 45 minutes |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 30 | |
| 35 | |
| 45 |
4. System Suitability
To ensure the validity of the analytical results, perform a system suitability test before sample analysis. The following parameters should be met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for 6 replicate injections | ≤ 2.0% |
5. Calculation of Purity
The purity of the this compound sample is calculated using the area normalization method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 15.2 | 1254321 | 1.1 | 5600 |
| 2 | 15.2 | 1256789 | 1.1 | 5620 |
| 3 | 15.3 | 1251234 | 1.2 | 5580 |
| 4 | 15.2 | 1258901 | 1.1 | 5610 |
| 5 | 15.3 | 1253456 | 1.2 | 5590 |
| 6 | 15.2 | 1255678 | 1.1 | 5630 |
| Mean | 15.23 | 1255063 | 1.13 | 5605 |
| RSD (%) | 0.33 | 0.22 | - | - |
Table 2: Sample Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 8.5 | 5432 | 0.43 | Impurity A |
| 2 | 12.1 | 3210 | 0.25 | Impurity B |
| 3 | 15.2 | 1254321 | 99.12 | This compound |
| 4 | 18.9 | 2109 | 0.17 | Impurity C |
| Total | - | 1265072 | 100.00 | - |
Visualizations
Caption: Workflow for HPLC purity assessment.
Caption: Logical relationship of the analytical method.
Application Notes and Protocols for the GC-MS Characterization of 2-Amino-4-chloro-5-methylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of "2-Amino-4-chloro-5-methylphenol" and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the amino and phenolic groups, which results in poor chromatographic performance, a derivatization step is essential to enhance volatility and thermal stability.[1] This protocol outlines two common and effective derivatization techniques: silylation and acylation. The subsequent GC-MS method provides a robust framework for the separation, identification, and quantification of these derivatives. This application note is intended to serve as a comprehensive guide for researchers in analytical chemistry, pharmacology, and drug development.
Introduction
This compound is a substituted aromatic compound containing both an amino and a hydroxyl group, making it a polar and relatively non-volatile molecule. Direct analysis of such compounds by Gas Chromatography (GC) is challenging, often leading to poor peak shapes and low sensitivity.[2] Chemical derivatization is a crucial sample preparation step that converts these polar functional groups into less polar, more volatile moieties, thereby improving their chromatographic behavior.[3]
This protocol details two primary derivatization strategies:
-
Silylation: This method replaces the active hydrogens on the amino and hydroxyl groups with a trimethylsilyl (TMS) group, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is a widely used technique for the analysis of polar compounds.[4]
-
Acylation: This involves the introduction of an acyl group, for instance, an acetyl group from acetic anhydride, to the amino and hydroxyl groups. Acylation is another effective method to decrease the polarity of the analyte.[5]
Following derivatization, the resulting derivatives are analyzed by GC-MS, which provides both chromatographic separation and mass spectral data for definitive identification and quantification.
Experimental Protocols
Sample Preparation and Derivatization
Proper sample preparation is critical for reproducible and accurate results. The following protocols for silylation and acylation are provided. The choice of method may depend on the specific derivative of interest, laboratory resources, and the sample matrix.
1.1 Silylation Protocol
This protocol is based on the widely used silylation reagent BSTFA.
-
Reagents and Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas (high purity)
-
Heating block or oven
-
GC-MS vials with inserts
-
-
Procedure:
-
Drying: Accurately weigh 1 mg of the this compound sample or standard into a clean, dry GC-MS vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all moisture as it can deactivate the silylating reagent.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample.
-
Silylation: Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
-
1.2 Acylation Protocol
This protocol utilizes acetic anhydride for the derivatization.
-
Reagents and Materials:
-
This compound standard
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
Vortex mixer
-
Centrifuge
-
GC-MS vials with inserts
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample or standard in 1 mL of anhydrous pyridine in a suitable reaction vial.
-
Acylation: Add 200 µL of acetic anhydride to the solution.
-
Reaction: Cap the vial and vortex briefly. Let the reaction proceed at 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of dichloromethane and 2 mL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Drying: Pass the organic extract through a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
Analysis: Transfer the final solution to a GC-MS vial with an insert for analysis.
-
GC-MS Instrumentation and Conditions
The following are general GC-MS parameters that can be used as a starting point. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 minute) |
| Oven Program | |
| Initial Temperature | 80°C, hold for 2 minutes |
| Ramp 1 | 10°C/min to 200°C |
| Ramp 2 | 20°C/min to 300°C, hold for 5 minutes |
| Mass Spectrometer | |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 50-500 amu |
| Scan Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
Data Presentation
Quantitative data for derivatized this compound is not extensively available in the literature. The following tables provide expected and extrapolated data based on the properties of the parent compound and general knowledge of derivatization and GC-MS analysis. Note: These values should be experimentally verified.
Table 1: Expected Molecular Weights of Derivatives
| Compound | Derivatization | Molecular Weight ( g/mol ) |
| This compound | None | 157.6 |
| 2-(trimethylsilylamino)-4-chloro-5-methyl-1-(trimethylsilyloxy)benzene | Silylation (di-TMS) | 301.9 |
| N-(2-hydroxy-5-chloro-4-methylphenyl)acetamide | Acylation (mono-acetylated on N) | 199.6 |
| 2-acetamido-4-chloro-5-methylphenyl acetate | Acylation (di-acetylated) | 241.7 |
Table 2: Predicted GC-MS Quantitative Data (for Di-TMS Derivative)
This data is predictive and requires experimental confirmation.
| Parameter | Predicted Value |
| Retention Time (RT) | 12 - 18 minutes (under specified GC conditions) |
| Key Mass Fragments (m/z) | 301 (M+) , 286 (M-15), 229 (M-72), 73 (Si(CH₃)₃) |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL |
| Linearity Range | 10 - 1000 ng/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound derivatives.
Caption: Experimental workflow for GC-MS analysis.
Derivatization Signaling Pathway
The logical relationship of the derivatization process is depicted below.
Caption: Derivatization pathways for GC-MS analysis.
References
- 1. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-4-chloro-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of azo dyes utilizing 2-Amino-4-chloro-5-methylphenol as a key precursor. The protocols detailed herein are founded on established chemical principles and are intended to serve as a foundational methodology for the development of novel chromophores with potential applications in diagnostics, biological imaging, and as probes in drug discovery.
Introduction
Azo dyes represent a significant class of organic compounds characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. The synthesis of these dyes is a cornerstone of color chemistry, with wide-ranging applications. This compound is a valuable starting material for the synthesis of substituted azo dyes. The presence of the chloro and methyl groups on the aromatic ring, in addition to the amino and hydroxyl functionalities, allows for the fine-tuning of the spectral properties and solubility of the resulting dye molecules.
The general synthetic strategy involves a two-step process:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a source of nitrous acid, commonly generated in situ from sodium nitrite.
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling agent. Coupling agents are electron-rich aromatic compounds, such as phenols, naphthols, or anilines. The choice of coupling agent is a primary determinant of the final dye's color and properties.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative azo dye using this compound as the diazo component and β-Naphthol as the coupling component.
Protocol 1: Diazotization of this compound
Materials:
-
This compound (MW: 157.59 g/mol )
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, suspend 1.58 g (0.01 mol) of this compound in 50 mL of distilled water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Continue stirring until a clear solution of the amine hydrochloride is obtained.
-
Cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over a period of 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting clear solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with β-Naphthol
Materials:
-
Diazonium salt solution from Protocol 1
-
β-Naphthol (MW: 144.17 g/mol )
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-Naphthol in 50 mL of a 10% aqueous solution of sodium hydroxide.
-
Cool this alkaline solution of β-Naphthol to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Protocol 1 to the cold alkaline β-Naphthol solution. A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure the coupling reaction goes to completion.
-
After one hour, allow the mixture to warm to room temperature and continue stirring for another 30 minutes.
-
Isolate the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold distilled water until the filtrate is neutral to litmus paper.
-
Dry the crude dye in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60-70 °C.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized azo dye.
Table 1: Reagent Quantities and Molar Ratios
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| This compound | 157.59 | 1.58 | 0.01 | 1.0 |
| Sodium Nitrite | 69.00 | 0.76 | 0.011 | 1.1 |
| β-Naphthol | 144.17 | 1.44 | 0.01 | 1.0 |
Table 2: Expected Yield and Properties of the Azo Dye
| Property | Expected Value |
| Theoretical Yield | ~3.0 g |
| Appearance | Brightly colored powder (e.g., red, orange, or brown) |
| Melting Point | Typically a sharp range, dependent on purity |
| Solubility | Generally insoluble in water, soluble in organic solvents |
Table 3: Spectroscopic Data (Hypothetical)
| Spectroscopic Technique | Expected Characteristics |
| UV-Visible (λmax) | Absorption maximum in the visible region (e.g., 450-550 nm), indicative of the dye's color. |
| FT-IR (cm⁻¹) | Characteristic peaks for -N=N- stretching (around 1400-1450 cm⁻¹), O-H stretching (broad, ~3200-3600 cm⁻¹), and aromatic C-H and C=C stretching. |
| ¹H NMR (ppm) | Signals corresponding to aromatic protons, the methyl group protons, and the hydroxyl proton. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye. |
Visualizations
The following diagrams illustrate the key processes in the synthesis of azo dyes from this compound.
Caption: General synthesis pathway for an azo dye.
Caption: Experimental workflow for azo dye synthesis.
Application Notes and Protocols: Screening the Antibacterial Activity of 2-Amino-4-chloro-5-methylphenol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents. Phenolic compounds, known for their diverse biological activities, represent a promising class of molecules for antibacterial drug discovery. This document provides a detailed protocol for the screening of antibacterial activity of 2-Amino-4-chloro-5-methylphenol and its analogs. The protocols outlined herein cover essential methodologies for determining the antibacterial efficacy of these compounds, including primary and secondary screening assays.
Data Presentation
A systematic presentation of quantitative data is crucial for the comparative analysis of the antibacterial potency of the screened compounds. The following tables provide a standardized format for presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Various Bacterial Strains.
| Compound ID | Gram Stain | Bacterial Strain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| ACMP-001 | Gram-positive | Staphylococcus aureus ATCC 29213 | 16 | Vancomycin | 1 |
| ACMP-001 | Gram-negative | Escherichia coli ATCC 25922 | 64 | Ciprofloxacin | 0.015 |
| ACMP-002 | Gram-positive | Staphylococcus aureus ATCC 29213 | 32 | Vancomycin | 1 |
| ACMP-002 | Gram-negative | Escherichia coli ATCC 25922 | 128 | Ciprofloxacin | 0.015 |
| ACMP-003 | Gram-positive | Staphylococcus aureus ATCC 29213 | 8 | Vancomycin | 1 |
| ACMP-003 | Gram-negative | Escherichia coli ATCC 25922 | 32 | Ciprofloxacin | 0.015 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Analogs.
| Compound ID | Gram Stain | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| ACMP-001 | Gram-positive | Staphylococcus aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| ACMP-001 | Gram-negative | Escherichia coli ATCC 25922 | 64 | 256 | 4 | Bactericidal |
| ACMP-003 | Gram-positive | Staphylococcus aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| ACMP-003 | Gram-negative | Escherichia coli ATCC 25922 | 32 | 128 | 4 | Bactericidal |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is recommended to follow established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.
Compound Preparation
-
Stock Solutions: Prepare stock solutions of this compound analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.
-
Working Solutions: Perform serial dilutions of the stock solutions in the appropriate broth medium to achieve the desired concentration range for the assays. Ensure the final concentration of the solvent does not inhibit bacterial growth (typically ≤1% v/v).
Bacterial Strains and Inoculum Preparation
-
Bacterial Strains: Utilize a panel of clinically relevant Gram-positive and Gram-negative bacteria. Recommended strains include:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[1]
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells for MIC determination.[1]
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Add 50 µL of the highest concentration of the test compound to the first well of a row and perform 2-fold serial dilutions across the plate.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Growth Control: Broth with inoculum and solvent (no compound).
-
Sterility Control: Broth only.
-
Positive Control: A known antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative).
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth and plate it onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the antibacterial activity screening of this compound analogs.
Caption: Experimental workflow for antibacterial screening.
Proposed Signaling Pathway: Disruption of Bacterial Cell Membrane
Based on the known mechanisms of phenolic compounds, a plausible mode of action for this compound analogs is the disruption of the bacterial cell membrane, leading to cell death.
Caption: Proposed mechanism of membrane disruption.
References
Application Note: In Vitro Cytotoxicity Assessment of 2-Amino-4-chloro-5-methylphenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Amino-4-chloro-5-methylphenol is a chemical intermediate used in the synthesis of dyes and other complex molecules.[1][2] As new derivatives of this compound are synthesized for various applications, including potential pharmaceutical development, a thorough evaluation of their cytotoxic potential is imperative. The broader class of chlorophenols and aminophenols has been associated with cellular toxicity, including nephrotoxicity and the induction of oxidative stress.[3][4] Therefore, establishing a robust framework for assessing the in vitro cytotoxicity of novel this compound derivatives is a critical step in their safety and efficacy profiling.
This document provides detailed protocols for a multi-parametric approach to cytotoxicity testing, enabling researchers to quantify effects on cell viability, membrane integrity, and the induction of apoptosis.
General Experimental Workflow A systematic workflow is essential for reproducible cytotoxicity screening. The process begins with the preparation of the test compounds and cell cultures, followed by treatment, incubation, and subsequent analysis using various assays. The final step involves data acquisition and interpretation to determine the cytotoxic profile of the compounds.
Caption: General workflow for in vitro cytotoxicity testing of chemical compounds.
Experimental Protocols
A multi-parametric approach is recommended to gain a comprehensive understanding of the cytotoxic effects. This involves assessing cell health through different lenses: metabolic activity, membrane integrity, and specific cell death pathways.
Protocol 1: Cell Viability using alamarBlue® (Resazurin) Assay
Principle: This assay quantitatively measures the reducing power of living cells. The active ingredient, resazurin, is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[5][6] The fluorescence intensity is directly proportional to the number of viable cells.
Materials:
-
alamarBlue® HS or alamarBlue® reagent
-
Selected mammalian cell line (e.g., HepG2, A549, HCT-116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates (for fluorescence)
-
Test derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well spectrophotometer or fluorometer
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the density to 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into a 96-well plate.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration should be consistent across all wells and typically ≤0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with solvent) and untreated control wells.
-
Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Assay: Add alamarBlue® reagent equal to 10% of the well volume (e.g., 10 µL for a 100 µL volume) to each well, including no-cell background control wells.[5][7]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[5]
-
Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm.[6] Alternatively, measure absorbance at 570 nm and 600 nm (reference wavelength).[8]
Data Analysis:
-
Subtract the average background reading (from no-cell wells) from all other readings.
-
Calculate the percent viability using the following formula: % Viability = (Mean reading of treated wells / Mean reading of vehicle control wells) x 100
Protocol 2: Cytotoxicity using Lactate Dehydrogenase (LDH) Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9] The assay measures this released LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[10][11]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit
-
Cells and compounds prepared as in Protocol 1
-
96-well clear, flat-bottom plates
-
Lysis solution (e.g., Triton X-100, usually included in the kit) for maximum LDH release control
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1. Set up additional control wells for the assay:
-
Induce Maximum Release: About 45 minutes before the end of the exposure period, add 10 µL of 10X Lysis Solution to the maximum release control wells and incubate.[10]
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[10] Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[13]
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants.[10]
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[11][13]
-
Stop Reaction (Optional): Add 50 µL of Stop Solution if provided in the kit.[11]
-
Measurement: Read the absorbance at 490 nm using a plate reader.[11][13]
Data Analysis:
-
Subtract the background control reading from all other measurements.
-
Calculate the percent cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Apoptosis using Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. This assay utilizes a substrate that is cleaved by activated caspase-3/7, releasing a fluorescent dye that binds to DNA and emits a bright signal.[14] This allows for the specific detection of cells undergoing apoptosis.
Materials:
-
Commercially available Caspase-3/7 activity assay kit (e.g., fluorescent, luminscent)
-
Cells and compounds prepared as in Protocol 1
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This typically involves diluting a substrate in an assay buffer.
-
Assay: At the end of the treatment period, add the prepared Caspase-3/7 reagent directly to each well (e.g., 100 µL per well).[15]
-
Incubation: Gently mix the plate on a shaker for 30-60 seconds.[15] Incubate at room temperature or 37°C (as per kit instructions) for 1-3 hours, protected from light.
-
Measurement: Measure the fluorescent signal at the appropriate wavelengths (e.g., excitation ~498 nm, emission ~530 nm).[15]
Data Analysis:
-
Subtract the average background reading from all measurements.
-
Express results as fold-change in caspase activity relative to the vehicle control: Fold Change = Mean fluorescence of treated wells / Mean fluorescence of vehicle control wells
Data Presentation
Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), should be summarized in a clear, tabular format to facilitate comparison between different derivatives.
| Derivative ID | Compound Name | alamarBlue® IC₅₀ (µM) | LDH Release EC₅₀ (µM) | Caspase-3/7 Activation (Fold Change @ IC₅₀) |
| ACMP-001 | Parent Compound | 45.2 ± 3.1 | 51.7 ± 4.5 | 4.2 ± 0.5 |
| ACMP-002 | Derivative A | 12.8 ± 1.5 | 15.3 ± 2.1 | 6.8 ± 0.9 |
| ACMP-003 | Derivative B | > 100 | > 100 | 1.1 ± 0.2 |
| ACMP-004 | Derivative C | 78.4 ± 6.2 | 85.1 ± 7.9 | 2.5 ± 0.4 |
| Control | Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.2 | 8.5 ± 1.1 |
Table represents hypothetical data. IC₅₀/EC₅₀ values are presented as mean ± standard deviation from three independent experiments.
Potential Signaling Pathway for Cytotoxicity
Phenolic compounds can induce cytotoxicity and apoptosis through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the activation of intrinsic apoptotic pathways.[3][16][17] Exposure to a derivative of this compound could lead to oxidative stress, which in turn activates the tumor suppressor protein p53. Activated p53 can upregulate pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade, culminating in apoptosis.[17]
Caption: Potential apoptotic signaling pathway induced by phenolic compounds.
References
- 1. This compound | 53524-27-9 | Benchchem [benchchem.com]
- 2. This compound | C7H8ClNO | CID 104524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-chlorophenol toxicity in renal cortical slices from Fischer 344 rats: effect of antioxidants and sulfhydryl agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. allevi3d.com [allevi3d.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S-phase cell cycle arrest, and apoptotic potential of <i>Echium arabicum</i> phenolic fraction in hepatocellular carcinoma HepG2 cells - Journal of King Saud University - Science [jksus.org]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Gut microbial metabolites of phenolic compounds inhibit colon cancer cell proliferation by triggering apoptosis and cell cycle arrest - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. Apoptosis Induction Pathway in Human Colorectal Cancer Cell Line SW480 Exposed to Cereal Phenolic Extracts [mdpi.com]
2-Amino-4-chloro-5-methylphenol: A Versatile Precursor in Medicinal Chemistry
Introduction
2-Amino-4-chloro-5-methylphenol is a substituted aminophenol that holds potential as a versatile building block in the synthesis of more complex molecules for medicinal chemistry applications. Its chemical structure, featuring amino, hydroxyl, and chloro-functional groups on a methyl-substituted phenyl ring, offers multiple reactive sites for the construction of diverse molecular scaffolds. While this specific compound is not widely documented as a direct precursor to a marketed drug, its structural motifs are present in various biologically active compounds. This document outlines the potential applications and general synthetic protocols related to this compound and its analogs, providing a guide for researchers in drug discovery and development.
Application Notes
Substituted aminophenols are key intermediates in the synthesis of a wide range of pharmaceutical compounds. The structural features of this compound make it an attractive starting material for creating libraries of compounds for screening against various biological targets. The amino and hydroxyl groups can undergo a variety of chemical transformations, allowing for the introduction of diverse pharmacophores.
Derivatives of structurally similar aminophenols have been explored for their potential biological activities, including antibacterial and antitumor properties. For instance, Schiff bases derived from aminophenols have demonstrated a broad range of biological activities. While specific data for derivatives of this compound is limited in publicly available literature, the general reactivity of the aminophenol scaffold suggests its utility in generating novel compounds with potential therapeutic value.
General Synthetic Pathways and Potential Applications
The reactivity of this compound allows for its participation in several types of chemical reactions pertinent to medicinal chemistry. Below are generalized experimental protocols and workflows that can be adapted for the synthesis of novel derivatives.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or ketone. These compounds are known to possess a wide range of biological activities.
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of ethanol.
-
To this solution, add 1 equivalent of the desired substituted aldehyde or ketone.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent.
| Reactant A | Reactant B (Example) | Product (General Structure) | Typical Yield (%) |
| This compound | Salicylaldehyde | Schiff Base Derivative | 70-90 |
| This compound | Benzaldehyde | Schiff Base Derivative | 75-95 |
Protocol 2: General N-Acylation of the Amino Group
N-acylation is a common method to introduce amide functionalities, which are prevalent in many drug molecules.
Materials:
-
This compound
-
Acyl chloride or anhydride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 1 equivalent of this compound in DCM.
-
Add 1.1 equivalents of pyridine or triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of the acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Reactant A | Acylating Agent (Example) | Product (General Structure) | Typical Yield (%) |
| This compound | Acetyl chloride | N-Acylated Derivative | 80-95 |
| This compound | Benzoyl chloride | N-Acylated Derivative | 85-98 |
Visualizations
The following diagrams illustrate the general synthetic workflows described above.
Caption: General workflow for the synthesis of Schiff base derivatives.
Caption: General workflow for the N-acylation of this compound.
Conclusion
While direct and extensive applications of this compound as a precursor in medicinal chemistry are not prominently reported, its chemical nature suggests significant potential. The protocols and workflows provided here serve as a foundational guide for researchers to explore the synthesis of novel derivatives. The versatility of the aminophenol scaffold, combined with the specific substitution pattern of this molecule, offers a promising starting point for the development of new chemical entities with potential therapeutic applications. Further research into the biological activities of its derivatives is warranted to fully elucidate its role in medicinal chemistry.
Application Notes and Protocols for N-Acylation of 2-Amino-4-chloro-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylated aminophenols are crucial structural motifs in a multitude of pharmaceutical compounds and biologically active molecules. The introduction of an acyl group onto the nitrogen atom of an aminophenol can significantly alter its physicochemical properties, bioavailability, and pharmacological activity. This document provides detailed experimental protocols for the N-acylation of 2-Amino-4-chloro-5-methylphenol, a substituted aminophenol with potential applications in medicinal chemistry and materials science. The protocols described herein are based on established methods for the acylation of aminophenols, offering a high probability of success. Selective N-acylation is generally favored over O-acylation in aminophenols because the amino group is a stronger nucleophile than the phenolic hydroxyl group.[1]
Reaction Principle
The N-acylation of this compound involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride. The reaction is typically carried out in the presence of a base or under conditions that promote the formation of an amide bond. The general reaction scheme is depicted below:
References
Application Notes and Protocols for Solid-Phase Organic Synthesis Using 2-Amino-4-chloro-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-Amino-4-chloro-5-methylphenol as a building block in solid-phase organic synthesis (SPOS). The protocols detailed below outline a strategic approach for the immobilization of this scaffold onto a solid support, followed by on-resin chemical modification to generate a substituted benzoxazole, and subsequent cleavage to yield the final product. This methodology is particularly amenable to the creation of combinatorial libraries for drug discovery and development.
Overview of the Synthetic Strategy
The solid-phase synthesis strategy is centered around the immobilization of this compound onto a suitable resin via its phenolic hydroxyl group. The free amino group is then available for further chemical transformations. A key application is the synthesis of 2-substituted 4-chloro-5-methylbenzoxazoles, a privileged scaffold in medicinal chemistry. The general workflow involves three main stages:
-
Immobilization: Covalent attachment of this compound to a solid support.
-
On-Resin Synthesis: Acylation of the resin-bound amino group followed by intramolecular cyclization to form the benzoxazole ring.
-
Cleavage: Release of the final benzoxazole derivative from the solid support.
This approach offers significant advantages over traditional solution-phase synthesis, including simplified purification through washing and filtration, the ability to drive reactions to completion using excess reagents, and amenability to automation for high-throughput synthesis.
Data Presentation
The following tables summarize typical quantitative data expected from the described solid-phase synthesis protocols. These values are based on commonly reported efficiencies for similar solid-phase syntheses of heterocyclic compounds.
Table 1: Resin Loading and Immobilization Efficiency
| Parameter | Value | Method of Determination |
| Resin Type | Wang Resin | - |
| Initial Resin Substitution | 0.8 - 1.2 mmol/g | Manufacturer's Specification |
| Building Block | This compound | - |
| Immobilization Method | Mitsunobu Reaction | - |
| Achieved Resin Loading | 0.6 - 0.9 mmol/g | Spectrophotometric (Fmoc quantification) or Gravimetric Analysis |
| Immobilization Yield | 75 - 90% | Calculation based on initial and final loading |
Table 2: On-Resin Reaction and Cleavage Yields
| Step | Reagents | Typical Yield | Purity (crude, by HPLC) |
| Acylation | Carboxylic Acid, HBTU, DIPEA | >95% | - |
| Cyclization (Dehydration) | Trifluoroacetic Anhydride, 2,6-Lutidine | >90% | - |
| Cleavage | 95% TFA in DCM | 80 - 95% | 85 - 95% |
| Overall Yield (from resin) | - | 72 - 85% | - |
Experimental Protocols
3.1. Materials and Reagents
-
Wang Resin (100-200 mesh, ~1.0 mmol/g substitution)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
A selection of carboxylic acids (R-COOH) for diversification
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic anhydride (TFAA)
-
2,6-Lutidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
3.2. Protocol 1: Immobilization of this compound on Wang Resin
This protocol utilizes the Mitsunobu reaction for the efficient etherification of the phenolic hydroxyl group of this compound to the benzylic alcohol of the Wang resin.[1][2][3][4][5]
-
Resin Swelling: Swell Wang resin (1.0 g, ~1.0 mmol) in anhydrous THF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Reagent Preparation: In a separate flask, dissolve this compound (3.0 mmol, 3 eq.) and PPh₃ (3.0 mmol, 3 eq.) in anhydrous THF (15 mL).
-
Reaction Initiation: Cool the resin slurry to 0 °C. Add the solution from step 2 to the resin.
-
Mitsunobu Reaction: Slowly add DIAD (3.0 mmol, 3 eq.) dropwise to the stirred resin suspension at 0 °C. Allow the reaction to warm to room temperature and shake for 12-18 hours.
-
Washing: Drain the reaction solvent and wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the resin can be determined by cleaving a small, weighed amount of the resin and quantifying the released aminophenol by UV-Vis spectroscopy or by a standard Fmoc-quantification protocol after capping the amino group.
3.3. Protocol 2: On-Resin Synthesis of a 2-Substituted Benzoxazole
This protocol describes the acylation of the resin-bound amino group followed by a cyclodehydration to form the benzoxazole ring.
-
Resin Swelling: Swell the this compound-functionalized resin (~0.5 mmol) in DMF (8 mL) for 1 hour.
-
Acylation:
-
In a separate vial, pre-activate the desired carboxylic acid (R-COOH, 2.0 mmol, 4 eq.) with HBTU (1.9 mmol, 3.8 eq.) and DIPEA (4.0 mmol, 8 eq.) in DMF (5 mL) for 10 minutes.
-
Add the activated carboxylic acid solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 4 hours.
-
Confirm reaction completion with a negative Kaiser test (ninhydrin test).
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Cyclodehydration:
-
Swell the acylated resin in anhydrous DCM (8 mL).
-
Add 2,6-lutidine (2.5 mmol, 5 eq.) to the resin suspension.
-
Cool the mixture to 0 °C and add trifluoroacetic anhydride (TFAA, 2.0 mmol, 4 eq.).
-
Shake the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under high vacuum.
-
3.4. Protocol 3: Cleavage of the Benzoxazole from the Resin
This protocol uses a standard TFA cocktail to cleave the ether linkage to the Wang resin, releasing the final product.[6][7]
-
Resin Swelling: Swell the dry, resin-bound benzoxazole (~0.5 mmol) in DCM (2 mL) for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS (v/v/v).
-
Cleavage Reaction:
-
Drain the swelling solvent from the resin.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Shake the mixture at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL) and DCM (2 x 2 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen or by rotary evaporation to approximately 1 mL.
-
-
Precipitation and Purification:
-
Add cold diethyl ether (30-40 mL) to the concentrated filtrate to precipitate the crude product.
-
Centrifuge the suspension and decant the ether.
-
Wash the solid product with cold diethyl ether (2 x 10 mL).
-
Dry the crude product under vacuum.
-
Further purification can be achieved by flash chromatography or preparative HPLC if required.
-
Visualizations
Diagram 1: Overall Workflow for Solid-Phase Synthesis of Benzoxazoles
Caption: Workflow for the solid-phase synthesis of a 2-substituted benzoxazole.
Diagram 2: Logical Relationships in the Synthesis
Caption: Logical flow from starting materials to the final product.
References
- 1. Kinetics of resin-supported Mitsunobu esterification and etherification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of resin-supported Mitsunobu esterification and etherification reactions. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Quantitative NMR (qNMR) Analysis of 2-Amino-4-chloro-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of chemical compounds. Unlike chromatographic methods, qNMR is a primary analytical method, meaning quantification can be achieved without the need for a calibration curve using a reference standard of the same analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the direct comparison of an analyte signal to that of a certified internal standard.
This document provides a detailed methodology for the development and application of a ¹H qNMR method for the quantification of 2-Amino-4-chloro-5-methylphenol, a key intermediate in various chemical syntheses. The protocol outlines the necessary steps from sample preparation and instrument setup to data processing and analysis, ensuring reliable and reproducible results.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| CAS Number | 53524-27-9 | [1] |
Predicted ¹H NMR Spectrum of this compound
An accurate prediction of the ¹H NMR spectrum of the analyte is crucial for selecting a suitable internal standard with non-overlapping signals. The following chemical shifts for this compound in DMSO-d₆ were predicted using a machine learning-based prediction tool.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (position 3) | ~6.8 | s | 1H |
| Ar-H (position 6) | ~7.1 | s | 1H |
| -OH | ~9.5 | br s | 1H |
| -NH₂ | ~4.9 | br s | 2H |
| -CH₃ | ~2.1 | s | 3H |
Note: These are predicted values and may vary slightly from experimental results. "br s" denotes a broad singlet.
Experimental Protocols
Materials and Equipment
-
Analyte: this compound
-
Internal Standard: Maleic acid (or other suitable standard with certified purity)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR Spectrometer: 400 MHz or higher, equipped with a proton probe
-
NMR Tubes: 5 mm, high-precision
-
Analytical Balance: 5-figure (weighing to 0.01 mg)
-
Volumetric Flasks and Pipettes: Class A
-
Vortex Mixer
-
Ultrasonic Bath
Selection of Internal Standard
The choice of an internal standard is critical for the accuracy of qNMR results. The ideal internal standard should:
-
Be of high, certified purity (≥99.5%).
-
Be chemically stable and not react with the analyte or solvent.
-
Have signals that do not overlap with the analyte or solvent signals.
-
Exhibit good solubility in the chosen deuterated solvent.
-
Possess a simple NMR spectrum, preferably with sharp singlet signals.
Based on the predicted spectrum of this compound, Maleic acid is a suitable internal standard. Its two olefinic protons appear as a singlet at approximately 6.3 ppm in DMSO-d₆, which is in a clear region of the analyte's spectrum.
Sample Preparation
Accurate weighing is paramount for qNMR.
-
Weighing:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial. Record the exact weight.
-
-
Dissolution:
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Cap the vial and vortex for 1-2 minutes to facilitate dissolution.
-
If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
-
Transfer:
-
Carefully transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
-
Instrument Setup:
-
Tune and match the probe.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.
-
Pulse Angle: 30° flip angle is recommended to ensure a shorter relaxation delay can be used.
-
Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons to be integrated. A conservative value of 30 seconds is recommended to ensure full relaxation.
-
Acquisition Time (aq): Set to at least 3 seconds to ensure good digital resolution.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest. Typically, 16 to 64 scans are adequate.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Integration:
-
Integrate the well-resolved singlet signal of the analyte (e.g., Ar-H at ~6.8 ppm).
-
Integrate the singlet signal of the internal standard (Maleic acid at ~6.3 ppm).
-
Ensure the integration regions are wide enough to encompass the entire peak, including any ¹³C satellites.
-
-
Purity Calculation: The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I_analyte: Integral of the analyte signal
-
N_analyte: Number of protons for the integrated analyte signal (in this case, 1)
-
I_IS: Integral of the internal standard signal
-
N_IS: Number of protons for the integrated internal standard signal (for Maleic acid, 2)
-
MW_analyte: Molecular weight of the analyte (157.60 g/mol )
-
m_analyte: Mass of the analyte
-
MW_IS: Molecular weight of the internal standard (for Maleic acid, 116.07 g/mol )
-
m_IS: Mass of the internal standard
-
P_IS: Purity of the internal standard (as stated on the certificate of analysis)
-
Data Presentation
The following table summarizes the key quantitative data for a hypothetical qNMR experiment.
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.25 mg | 7.82 mg |
| Molecular Weight (MW) | 157.60 g/mol | 116.07 g/mol |
| Purity (P) | To be determined | 99.8% |
| Integrated Signal (ppm) | 6.8 (s) | 6.3 (s) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.42 |
Calculated Purity: 98.7%
Visualizations
The following diagrams illustrate the key workflows and relationships in the qNMR method development.
Caption: Experimental workflow for qNMR analysis.
Caption: Logical relationship of parameters for purity calculation.
References
Application Notes and Protocols: 2-Amino-4-chloro-5-methylphenol in the Synthesis of Novel Corrosion Inhibitors
Authored for: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the synthesis and evaluation of novel corrosion inhibitors derived from 2-Amino-4-chloro-5-methylphenol. The focus is on the synthesis of a representative Schiff base inhibitor and its characterization using standard corrosion-inhibition testing methodologies. The protocols are designed to be readily implemented in a laboratory setting.
Introduction to this compound Based Corrosion Inhibitors
Organic compounds containing heteroatoms (N, O, S) and π-electrons are effective corrosion inhibitors for various metals and alloys in acidic media. This compound is a promising precursor for such inhibitors due to the presence of an amino group, a hydroxyl group, and an aromatic ring. These functional groups can facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier against corrosive agents.
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-established class of corrosion inhibitors.[1] The imine group (-C=N-) in Schiff bases is a key structural feature that enhances their inhibition efficiency.[1] This document outlines the synthesis of a novel Schiff base from this compound and salicylaldehyde, and the subsequent evaluation of its corrosion inhibition properties.
Synthesis of a Novel Schiff Base Corrosion Inhibitor
A representative Schiff base corrosion inhibitor, designated as SB-ACMP , can be synthesized from this compound and salicylaldehyde.
2.1. Synthesis Protocol
-
Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 10.0 mmol of this compound in 50 mL of absolute ethanol. In a separate beaker, dissolve 10.0 mmol of salicylaldehyde in 30 mL of absolute ethanol.
-
Reaction Mixture: Slowly add the salicylaldehyde solution to the this compound solution while stirring continuously.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a condenser and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base should form.
-
Purification: Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60°C for 4 hours.
-
Characterization: Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.
2.2. Synthesis Pathway Diagram
Caption: Synthesis of the Schiff base inhibitor (SB-ACMP).
Evaluation of Corrosion Inhibition Performance
The corrosion inhibition efficiency of the synthesized Schiff base (SB-ACMP) is evaluated using standard electrochemical and gravimetric methods. Mild steel coupons are typically used as the test specimens in a 1 M HCl solution.
3.1. Experimental Workflow
Caption: Workflow for evaluating corrosion inhibitor performance.
3.2. Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
Protocol:
-
Preparation: Prepare mild steel coupons of known dimensions and surface area. Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons.
-
Immersion: Immerse the coupons in 1 M HCl solution with and without different concentrations of the SB-ACMP inhibitor for a specified period (e.g., 6 hours) at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., Clark's solution) to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Final Weighing: Accurately weigh the cleaned and dried coupons.
-
Calculations:
-
Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/y) = (87.6 × ΔW) / (A × D × t) where ΔW is the weight loss in mg, A is the surface area in cm², D is the density of mild steel in g/cm³, and t is the immersion time in hours.
-
Inhibition Efficiency (%IE): Calculate the inhibition efficiency using the formula: %IE = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
3.3. Electrochemical Measurements
Electrochemical tests are performed using a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
3.3.1. Potentiodynamic Polarization (PDP)
This technique provides information on the kinetics of the anodic and cathodic corrosion reactions.
Protocol:
-
Stabilization: Immerse the working electrode in the test solution (1 M HCl with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculation of Inhibition Efficiency: %IE = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
3.3.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the formation of the protective inhibitor film at the metal/solution interface.
Protocol:
-
Stabilization: Stabilize the working electrode at its OCP in the test solution.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: Plot the impedance data as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculation of Inhibition Efficiency: %IE = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Representative Quantitative Data
The following tables summarize representative data that could be obtained from the evaluation of the SB-ACMP inhibitor.
Table 1: Weight Loss Data for SB-ACMP on Mild Steel in 1 M HCl
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (%IE) |
| Blank | 150.2 | 12.52 | - |
| 50 | 45.1 | 3.76 | 70.0 |
| 100 | 28.5 | 2.38 | 81.0 |
| 200 | 15.0 | 1.25 | 90.0 |
| 400 | 9.0 | 0.75 | 94.0 |
Table 2: Potentiodynamic Polarization Data for SB-ACMP on Mild Steel in 1 M HCl
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%IE) |
| Blank | -480 | 1100 | 75 | 120 | - |
| 50 | -472 | 330 | 72 | 115 | 70.0 |
| 100 | -465 | 209 | 70 | 112 | 81.0 |
| 200 | -458 | 110 | 68 | 110 | 90.0 |
| 400 | -450 | 66 | 65 | 108 | 94.0 |
Table 3: Electrochemical Impedance Spectroscopy Data for SB-ACMP on Mild Steel in 1 M HCl
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%IE) |
| Blank | 25 | 200 | - |
| 50 | 85 | 120 | 70.6 |
| 100 | 135 | 80 | 81.5 |
| 200 | 255 | 50 | 90.2 |
| 400 | 430 | 30 | 94.2 |
Mechanism of Inhibition
The inhibition mechanism of Schiff base inhibitors like SB-ACMP typically involves adsorption onto the metal surface. This adsorption can be physical (physisorption) or chemical (chemisorption).
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: Involves the sharing of electrons between the heteroatoms (N, O) and vacant d-orbitals of the iron atoms on the metal surface, forming a coordinate-type bond.
The presence of the aromatic rings, the imine group, and the hydroxyl group in SB-ACMP provides multiple active centers for adsorption, leading to the formation of a stable and protective film on the mild steel surface. This film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the corrosion rate.
Logical Relationship of Inhibition
Caption: Mechanism of corrosion inhibition by SB-ACMP.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-chloro-5-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective synthetic pathway begins with the readily available starting material, 4-chloro-2-methylphenol. This process typically involves three key stages:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group is protected, often as a sulfonate ester (e.g., tosylate or mesylate), to direct the subsequent nitration to the desired position and prevent side reactions.
-
Nitration: The protected compound is then nitrated to introduce a nitro group onto the aromatic ring, yielding 4-chloro-2-methyl-5-nitrophenyl sulfonate.
-
Deprotection and Reduction: The protecting group is removed, and the nitro group is subsequently reduced to an amino group to yield the final product, this compound.
Q2: What are the primary byproducts I should expect during the synthesis of this compound?
Byproducts can arise from both the nitration and reduction steps of the synthesis.
-
Nitration Step: The primary byproduct is the isomeric 4-chloro-2-methyl-6-nitrophenol. The formation of this isomer is due to the directing effects of the substituents on the aromatic ring.
-
Reduction Step: Incomplete reduction of the nitro group can lead to the formation of intermediates such as nitroso and hydroxylamine compounds. Furthermore, condensation of these intermediates can result in dimeric impurities like azoxy, azo, and hydrazo compounds.
Q3: How can I minimize the formation of the 6-nitro isomer during the nitration step?
Optimizing the reaction conditions is crucial for minimizing the formation of the undesired 6-nitro isomer. Key parameters to control include:
-
Temperature: Lowering the reaction temperature generally favors the formation of the desired 5-nitro isomer.
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio.
-
Protecting Group: The nature of the protecting group on the phenolic oxygen can affect the regioselectivity of the nitration.
Q4: What are the recommended analytical techniques for identifying and quantifying byproducts?
A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of this compound and its byproducts.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and its non-volatile byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities and can be used with derivatization for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and any isolated, unknown byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 5-Nitro Isomer in the Nitration Step
Possible Causes:
-
Reaction temperature is too high.
-
Incorrect choice or concentration of nitrating agent.
-
Inefficient protection of the hydroxyl group.
Troubleshooting Steps:
-
Temperature Control: Maintain a low and consistent reaction temperature, typically between 0 and 5 °C.
-
Nitrating Agent: Use a milder nitrating agent or adjust the concentration of nitric acid and sulfuric acid.
-
Protecting Group: Ensure complete protection of the hydroxyl group before nitration. Monitor the protection step by TLC or HPLC.
Issue 2: Incomplete Reduction of the Nitro Group
Possible Causes:
-
Inactivated or insufficient catalyst (e.g., Pd/C).
-
Poor quality or insufficient amount of reducing agent (e.g., hydrazine, sodium dithionite).
-
Low reaction temperature.
-
Poor solubility of the nitro compound.
Troubleshooting Steps:
-
Catalyst/Reducing Agent: Use a fresh batch of high-quality catalyst or reducing agent in the appropriate stoichiometric amount.
-
Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.
-
Solvent: Choose a solvent system in which the nitro intermediate is readily soluble.
Issue 3: Presence of Colored Impurities in the Final Product
Possible Causes:
-
Formation of azoxy or azo compounds during the reduction step.
-
Air oxidation of the aminophenol product.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reduction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purification: Purify the crude product by recrystallization or column chromatography to remove colored impurities. The use of activated carbon can also be effective in removing some colored byproducts.
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound
| Byproduct Name | Chemical Structure | Step of Formation | Typical Analytical Method |
| 4-chloro-2-methyl-6-nitrophenol | Isomer of the desired intermediate | Nitration | HPLC, GC-MS |
| 4-chloro-5-methyl-2-nitrosophenol | Incomplete reduction product | Reduction | HPLC-MS |
| N-(4-chloro-5-methyl-2-hydroxyphenyl)hydroxylamine | Incomplete reduction product | Reduction | HPLC-MS |
| 2,2'-dihydroxy-4,4'-dichloro-5,5'-dimethylazoxybenzene | Condensation byproduct | Reduction | HPLC-MS |
| 2,2'-dihydroxy-4,4'-dichloro-5,5'-dimethylazobenzene | Condensation byproduct | Reduction | HPLC-MS |
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: General Procedure for Nitration of Protected 4-chloro-2-methylphenol
-
Dissolve the protected 4-chloro-2-methylphenol in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrated product.
Protocol 2: General Procedure for the Reduction of 4-chloro-5-methyl-2-nitrophenol
-
To a solution of 4-chloro-5-methyl-2-nitrophenol in a suitable solvent (e.g., ethanol or methanol), add a catalyst such as 10% Pd/C.
-
Add a reducing agent like hydrazine monohydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Analytical workflow for byproduct identification.
Technical Support Center: Purification of Crude 2-Amino-4-chloro-5-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude "2-Amino-4-chloro-5-methylphenol". The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities often include unreacted starting materials, such as 4-chloro-5-methyl-2-nitrophenol, and byproducts from the synthetic route. Other potential impurities can be residual solvents, catalysts, and colored degradation products formed during the reaction or storage.
Q2: What is the general appearance of pure this compound?
A2: Pure this compound is expected to be a crystalline solid. The color can range from off-white to light brown. Darker colors often indicate the presence of impurities or degradation products.
Q3: What are the recommended storage conditions for purified this compound?
A3: To prevent degradation, the purified compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to store it in a cool and dry place.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The chosen solvent is too good a solvent, even at low temperatures. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at room temperature. A solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) can also be effective. |
| The product is precipitating during hot filtration. | Ensure the filtration apparatus is pre-heated to prevent premature crystallization. Perform the filtration as quickly as possible. | |
| Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product completely. | |
| Product Discoloration (Dark Color) | Presence of oxidized impurities or colored byproducts. | Treat the solution with activated charcoal before filtration. This can help adsorb colored impurities. |
| The compound is degrading at the recrystallization temperature. | Use a lower boiling point solvent or perform the recrystallization under a nitrogen atmosphere to prevent oxidation. | |
| Persistent Impurities in NMR/HPLC | Impurity has similar solubility to the product. | Column chromatography may be necessary to separate impurities with similar polarities. |
| The impurity is the unreacted starting material. | Ensure the initial reaction has gone to completion. If necessary, modify the reaction conditions (e.g., reaction time, temperature, or reagent stoichiometry). | |
| Oily Product Instead of Crystals | The compound is "oiling out" of the solution. | Try a different recrystallization solvent or a solvent pair. Slow cooling and scratching the inside of the flask can help induce crystallization. Seeding with a small crystal of the pure compound, if available, can also be effective. |
Data Presentation: Purification of Aminophenol Derivatives (Analogous Compounds)
Disclaimer: The following quantitative data is based on the purification of structurally similar aminophenols, such as 2-amino-4-chlorophenol, due to the limited availability of specific data for this compound. These values should be used as a general guideline.
Table 1: Recrystallization Solvent Screening for Aminophenol Derivatives
| Solvent/Solvent System | Solubility (at 25°C) | Solubility (at Boiling Point) | Expected Recovery Range | Purity Improvement |
| Water | Sparingly Soluble | Soluble | 70-85% | Good |
| Ethanol/Water (e.g., 80:20) | Slightly Soluble | Very Soluble | 75-90% | Very Good |
| Toluene | Insoluble | Slightly Soluble | 60-75% | Moderate |
| Hexane/Ethyl Acetate (e.g., 70:30) | Sparingly Soluble | Soluble | 65-80% | Good |
Table 2: Typical Purity Profile After Different Purification Steps (for 2-Amino-4-chlorophenol)
| Purification Step | Starting Purity (HPLC Area %) | Purity After Step (HPLC Area %) | Typical Yield (%) |
| Crude Product | ~85% | - | - |
| 1st Recrystallization (Ethanol/Water) | 85% | ~95% | 80% |
| Activated Carbon Treatment + 2nd Recrystallization | 95% | >98% | 90% (of the first crop) |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) | 98% | >99.5% | 70-85% |
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent (e.g., Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more water dropwise if necessary to achieve full dissolution at the boiling point.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% w/w) and stir for 5-10 minutes.
-
Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove the charcoal and any other solids.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
Optimizing reaction yield for "2-Amino-4-chloro-5-methylphenol" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-Amino-4-chloro-5-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound can be approached through several strategic routes. A common and effective method begins with 4-chloro-2-methylphenol. This pathway involves a three-step process: protection of the hydroxyl group, followed by regioselective nitration at the 5-position, and subsequent reduction of the nitro group to an amine. An alternative strategy involves the direct and highly regioselective chlorination of 2-amino-5-methylphenol at the 4-position, though controlling the selectivity can be challenging due to the activating effects of the amino and hydroxyl groups.[1]
Q2: What are the critical parameters to control for optimizing the reaction yield?
A2: To maximize the yield of this compound, several parameters are critical. In the nitration step, controlling the reaction temperature and the choice of nitrating agent are crucial to prevent over-nitration and the formation of unwanted isomers. For the reduction of the nitro group, the choice of reducing agent and catalyst, along with reaction time and temperature, will significantly impact the yield and purity of the final product. In catalytic hydrogenation, catalyst activity and hydrogen pressure are key.
Q3: What are the potential side reactions and major impurities I should be aware of?
A3: During the synthesis, several side reactions can occur, leading to impurities. In the chlorination of an aminophenol precursor, a mixture of chlorinated products can form due to the directing effects of the amino, hydroxyl, and methyl groups.[1] If starting from 4-chloro-2-methylphenol, incomplete nitration can leave unreacted starting material, while over-nitration can lead to dinitro products. During the reduction of the nitro group, incomplete reduction may leave residual nitrophenol intermediate. Hydrodechlorination, the removal of the chloro group, can also occur as a side reaction during catalytic reduction if the conditions are not carefully controlled.[1]
Q4: How can I purify the final product, this compound?
A4: Purification of the final product can typically be achieved through recrystallization. Common solvent systems for recrystallization include ethanol or a mixture of ethyl acetate and water. For separations that are more challenging due to closely related impurities, column chromatography is an effective method.
Troubleshooting Guides
Issue 1: Low Yield in the Nitration of 4-chloro-2-methylphenol
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Reaction Temperature | Maintain a low and consistent temperature (typically 0-5 °C) during the addition of the nitrating agent to prevent side reactions and decomposition. |
| Incorrect Stoichiometry of Nitrating Agent | Carefully control the molar ratio of the nitrating agent to the substrate. An excess may lead to over-nitration, while an insufficient amount will result in incomplete conversion. |
| Inefficient Mixing | Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and ensure consistent reaction temperatures. |
| Decomposition of Nitrating Agent | Use a freshly prepared or properly stored nitrating agent to ensure its activity. |
Issue 2: Incomplete Reduction of the Nitro Group
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst (e.g., Raney Nickel, Pd/C) | Use a fresh or properly activated catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent. |
| Insufficient Reducing Agent (e.g., Hydrazine, H₂ gas) | Ensure a sufficient molar excess of the reducing agent is used. For catalytic hydrogenation, ensure adequate hydrogen pressure is maintained. |
| Low Reaction Temperature | Some reduction reactions may require heating to proceed at a reasonable rate. Monitor the temperature to avoid unwanted side reactions. |
| Short Reaction Time | Allow for a sufficient reaction time for the reduction to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC). |
Issue 3: Formation of Impurities During Synthesis
| Possible Cause | Troubleshooting Suggestion |
| Formation of Isomers during Chlorination | If using a direct chlorination route, carefully select the chlorinating agent and reaction conditions to maximize regioselectivity. Protecting groups may be necessary to direct the chlorination to the desired position.[1] |
| Hydrodechlorination during Reduction | When using catalytic hydrogenation, select a catalyst and reaction conditions that are less prone to causing dehalogenation. Monitoring the reaction closely and stopping it once the starting material is consumed can minimize this side reaction.[1] |
| Over-oxidation of the Final Product | The amino phenol product can be susceptible to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, especially during purification and storage. |
Experimental Protocols
Synthesis of this compound via Reduction of 4-chloro-2-methyl-5-nitrophenol
This protocol is adapted from procedures for similar compounds and should be optimized for the specific substrate.[2]
Materials:
-
4-chloro-2-methyl-5-nitrophenol
-
Iron powder (fine shavings)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (2 N)
-
Sodium Carbonate
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 50 grams of finely powdered iron shavings, 200 ml of water, and 25 ml of 2 N hydrochloric acid.
-
Heat the mixture in a boiling water bath with vigorous stirring.
-
Slowly add 34.7 grams (0.2 moles) of 4-chloro-2-methyl-5-nitrophenol over a period of 1 to 1.5 hours.
-
Continue stirring and heating for at least 30 more minutes after the addition is complete. Monitor the reaction completion by TLC; the disappearance of the yellow color of the nitrophenol is a good indicator.[2]
-
Once the reaction is complete, add 25 ml of 2 N sodium hydroxide solution to precipitate the dissolved iron.
-
Filter the hot reaction mixture to remove the iron sludge and wash the filter cake with hot water.
-
Combine the filtrate and washings. While still warm, carefully neutralize the solution with concentrated hydrochloric acid to a pH of approximately 7. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Degradation of 2-Amino-4-chloro-5-methylphenol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers studying the degradation of 2-Amino-4-chloro-5-methylphenol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in an aqueous solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation is likely to occur via three primary mechanisms based on its chemical structure and studies on similar compounds:
-
Oxidative Degradation: The phenol and amino groups are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents. This can lead to the formation of quinone-imine or benzoquinone structures, followed by ring-opening. The addition of an external oxidant like hydrogen peroxide (H₂O₂) can enhance the degradation rate.[1]
-
Photodegradation: Aromatic compounds, particularly phenols, can degrade upon exposure to light (especially UV). This process involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual mineralization.[1]
-
Biodegradation: Microbial degradation is a plausible pathway. Studies on the isomeric compound 2-chloro-4-aminophenol have shown that bacteria can initiate degradation by removing the amino group (deamination) to form a chlorohydroquinone intermediate.[2] This is followed by enzymatic removal of the chlorine atom (dehalogenation) and subsequent cleavage of the aromatic ring.[2][3]
Q2: What are the expected major degradation products?
Based on known mechanisms for similar compounds, potential degradation products could include:
-
Initial Products: Oxidation of the parent molecule could lead to the formation of a corresponding quinone-imine.
-
Intermediates: Through deamination and dehalogenation, intermediates such as chlorohydroquinone and hydroquinone may be formed.[2]
-
Ring-Opened Products: Further oxidation by reactive species can lead to the cleavage of the aromatic ring, resulting in the formation of smaller aliphatic acids (e.g., maleic acid, oxalic acid) before eventual mineralization to CO₂, H₂O, and inorganic ions (Cl⁻, NH₄⁺).
Q3: What factors can influence the rate of degradation in my experiments?
Several factors can significantly affect the stability of this compound in solution:
-
pH: The pH of the solution can alter the ionization state of the amino and hydroxyl groups, affecting their reactivity and susceptibility to oxidation.
-
Light Exposure: Direct exposure to sunlight or laboratory UV lamps can accelerate photodegradation. Experiments should be conducted in amber glassware or under controlled lighting conditions to ensure reproducibility.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, leading to faster degradation.
-
Presence of Oxidants/Reductants: Contaminants such as dissolved metals (e.g., Cu²⁺, Fe³⁺) can catalyze oxidation. The presence of oxidizing agents (e.g., peroxides, dissolved O₂) will accelerate degradation.[1]
-
Microbial Contamination: If solutions are not sterile, microbial growth can lead to enzymatic degradation of the compound.[2]
Troubleshooting Guides
Issue 1: My compound is degrading much faster than expected, showing high variability between replicates.
| Potential Cause | Troubleshooting Step |
| Photodegradation | Protect your samples from light by using amber vials or wrapping containers in aluminum foil. Ensure lighting conditions are consistent across all experiments. |
| Contamination | Use high-purity solvents and reagents. Ensure glassware is scrupulously clean to remove any trace metal ions or organic residues that could catalyze degradation. |
| pH Fluctuation | Use a robust buffer system to maintain a constant pH throughout the experiment, as small shifts can significantly alter degradation kinetics. Verify the final pH of the solution. |
| Oxygen Exposure | If studying anaerobic degradation, ensure solutions are thoroughly de-gassed by sparging with an inert gas (e.g., N₂, Ar) and sealed in airtight containers. |
Issue 2: I am observing unexpected peaks in my HPLC/GC analysis. How can I identify them?
| Potential Cause | Troubleshooting Step |
| Degradation Products | These are likely degradation products. Use a mass spectrometry (LC-MS or GC-MS) detector to obtain the mass-to-charge ratio (m/z) of the unknown peaks. |
| Impurity in Standard | Analyze your starting material (the this compound standard) to confirm its purity and rule out pre-existing impurities. |
| Solvent/Reagent Artifacts | Run a blank analysis containing only the solvents and reagents used in your sample preparation to check for interfering peaks. |
| Identification Strategy | Based on the m/z values from MS analysis, propose potential structures by considering likely reactions (e.g., oxidation adds 16 Da, dechlorination replaces Cl with H, deamination replaces NH₂ with OH). Compare fragmentation patterns to confirm identities. |
Proposed Degradation Pathway Visualization
The following diagram illustrates a proposed microbial degradation pathway for this compound, based on pathways identified for structurally similar chloroaminophenols.[2][3]
References
Common impurities in commercial "2-Amino-4-chloro-5-methylphenol"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common impurities in commercial "2-Amino-4-chloro-5-methylphenol".
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial "this compound"?
A1: Commercial "this compound" can contain several types of impurities stemming from the synthetic process. These can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the chemical reactions.
-
Isomeric Impurities: Arising from non-specific chlorination reactions, these isomers have the same molecular formula but different arrangements of atoms.
-
Degradation Products: Formed during synthesis, purification, or storage.
-
Residual Solvents: Solvents used during the manufacturing process that are not completely removed.
Q2: How can these impurities affect my experiments?
A2: Impurities can have significant impacts on experimental outcomes. They can lead to:
-
Altered Biological Activity: Impurities may possess their own biological activity, leading to unexpected or misleading results in pharmacological assays.
-
Inaccurate Quantification: The presence of impurities can interfere with the accurate measurement of the active compound's concentration.
-
Side Reactions: Impurities can participate in unintended side reactions, affecting the yield and purity of your desired product.
-
Poor Crystallization: The presence of impurities can hinder the crystallization process or affect the crystal habit of the final compound.
Q3: What is a typical purity level for commercial "this compound"?
A3: The purity of commercial "this compound" can vary between suppliers and grades. It is common to find purities of 95% or higher. For demanding applications, higher purity grades should be sought.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments due to impurities in "this compound".
| Observed Issue | Potential Cause (Impurity Related) | Troubleshooting Steps |
| Unexpected peaks in HPLC or LC-MS analysis. | Presence of process-related or isomeric impurities. | 1. Review the supplier's Certificate of Analysis (CoA) if available. 2. Perform co-injection with an authentic standard to confirm the main peak. 3. Use a higher resolution chromatographic method to separate the impurities. 4. Consider purification of the starting material by recrystallization or column chromatography. |
| Lower than expected yield in a subsequent reaction. | Unreacted starting materials or inhibitory impurities. | 1. Quantify the purity of the starting material using a validated analytical method (e.g., qNMR or HPLC with a certified standard). 2. Adjust the stoichiometry of the reaction based on the actual purity. 3. Purify the starting material to remove potential inhibitors. |
| Inconsistent results between different batches of the reagent. | Batch-to-batch variability in the impurity profile. | 1. Analyze each new batch by HPLC to compare the impurity profile. 2. If significant differences are observed, consider purifying the material or sourcing from a more consistent supplier. |
| Discoloration of the material or reaction mixture. | Presence of colored by-products, such as azo compounds from the reduction of a nitro intermediate. | 1. Characterize the colored impurity using techniques like UV-Vis spectroscopy and MS. 2. Purify the starting material using activated carbon or recrystallization. |
Common Impurities and Their Origins
The following table summarizes potential impurities in commercial "this compound" based on likely synthetic routes.
| Impurity Name | Chemical Structure | Potential Origin |
| Unreacted Starting Materials | ||
| 2-Amino-5-methylphenol | C₇H₉NO | Incomplete chlorination of 2-amino-5-methylphenol. |
| 4-Chloro-5-methyl-2-nitrophenol | C₇H₆ClNO₃ | Incomplete reduction of the nitro group. |
| Isomeric Impurities | ||
| 2-Amino-6-chloro-5-methylphenol | C₇H₈ClNO | Non-regioselective chlorination of 2-amino-5-methylphenol. |
| 2-Amino-4-chloro-3-methylphenol | C₇H₈ClNO | Isomeric starting materials or rearrangement during synthesis. |
| By-products | ||
| 4-Chloro-5-methyl-2-hydroxylaminophenol | C₇H₈ClNO₂ | Incomplete reduction of the nitro group. |
| Azo-bis(4-chloro-5-methylphenol) | C₁₄H₁₂Cl₂N₂O₂ | Azo-coupling side reaction during reduction of the nitro group. |
| Residual Solvents | ||
| Toluene, Methanol, Ethanol, etc. | Varies | Used as reaction or crystallization solvents. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of "this compound" and its potential organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthetic pathway and origin of impurities.
Caption: Troubleshooting workflow for impurity issues.
Troubleshooting guide for "2-Amino-4-chloro-5-methylphenol" reactions
Technical Support Center: 2-Amino-4-chloro-5-methylphenol
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture containing this compound turning dark brown or black?
A: This is a common issue caused by oxidation. Aminophenol compounds are highly susceptible to air oxidation, which forms highly colored quinone-imine type byproducts. To minimize this, it is crucial to conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents.
Q2: What are the recommended storage conditions for this compound?
A: To ensure stability and prevent degradation, the compound should be stored in a tightly closed container under an inert atmosphere.[1] Refrigerated temperatures are recommended.[1] Avoid prolonged exposure to air and light.
Q3: What are the primary safety hazards associated with this compound?
A: this compound can cause skin, eye, and respiratory irritation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. If weighing or handling the neat powder, a NIOSH-approved respirator may be necessary to avoid inhaling dust.[1]
Q4: In which solvents is this compound soluble?
A: While specific solubility data is limited, based on its chemical structure (containing both polar amino/hydroxyl groups and a nonpolar aromatic ring), it is expected to be soluble in polar organic solvents such as methanol, ethanol, and ethyl acetate. It is likely insoluble or poorly soluble in water.[1]
Troubleshooting Guide for Common Reactions
The primary amino group on this compound makes it a common substrate for diazotization reactions, which form versatile diazonium salt intermediates. Most troubleshooting issues arise during this sensitive step.
Q5: My diazotization reaction is resulting in a low yield of the desired product. What are the likely causes?
A: Low yields in diazotization reactions are typically traced back to one of several critical parameters. The instability of the diazonium salt intermediate is the central challenge.
-
Temperature Control: The reaction must be kept cold, typically between 0-5 °C.[3][4] Arenediazonium salts are unstable and can decompose rapidly at higher temperatures, leading to undesired side products.[5][6]
-
Reagent Quality: Sodium nitrite (NaNO₂) can degrade over time. Use a fresh, high-purity source.
-
Rate of Addition: The aqueous solution of sodium nitrite must be added slowly and dropwise to the acidic solution of the amine. This prevents localized overheating and the buildup of excess nitrous acid, which is unstable.
-
Insufficient Acidity: The reaction requires a strong acid (like HCl) to convert NaNO₂ into the active nitrosating agent, nitrous acid (HNO₂), and then to the nitrosonium ion (+NO).[5][6] Ensure the reaction medium is sufficiently acidic.
Q6: I am observing significant byproduct formation, making purification difficult. What side reactions could be occurring?
A: Several side reactions can compete with your desired transformation, leading to a complex product mixture.
-
Phenol Formation: If the reaction temperature rises above 10 °C, the diazonium salt can react with water to decompose into the corresponding phenol, releasing nitrogen gas.
-
Azo Coupling: The newly formed diazonium salt is an electrophile and can react with the unreacted, nucleophilic this compound (self-coupling) to form colored azo compounds. This is more likely if the reaction is not acidic enough.
-
Oxidation: As mentioned in the FAQs, the starting material and potentially the product can oxidize, leading to colored, tarry impurities. Working under an inert atmosphere helps mitigate this.
Q7: My reaction seems to have stalled and is not proceeding to completion. What should I investigate?
A: A stalled reaction points to an issue with one of the foundational components of the reaction setup.
-
Check the pH: Use pH paper to confirm that the solution is strongly acidic before and during the addition of sodium nitrite. Insufficient acid will prevent the formation of the reactive electrophile.
-
Verify Reagent Stoichiometry: Ensure that at least one equivalent of sodium nitrite and at least two equivalents of strong acid are used relative to the starting amine. The second equivalent of acid is needed to maintain acidity.
-
Solubility Issues: While the hydrochloride salt of the amine is typically soluble in the aqueous acid, poor solubility could be a factor. Ensure vigorous stirring to maintain a homogenous suspension.
Summary of Optimized Diazotization Conditions
For quick reference, the following table summarizes the key experimental parameters for a successful diazotization of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt intermediate.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the electron-rich aminophenol. |
| Acid | Strong Mineral Acid (e.g., HCl) | Required to generate nitrous acid from NaNO₂.[6] |
| NaNO₂ Addition | Slow, dropwise addition of an aqueous solution | Avoids localized excess of nitrous acid and temperature spikes. |
| Stirring | Vigorous and efficient | Ensures proper mixing and heat dissipation. |
Experimental Protocols
Protocol 1: General Procedure for Diazotization of this compound
This protocol describes the formation of the diazonium salt, which is a versatile intermediate for subsequent reactions (e.g., Sandmeyer, azo coupling).
-
Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in a solution of concentrated hydrochloric acid (2.5 eq) and water.
-
Cooling: Cool the vigorously stirred suspension to 0 °C using an ice-salt bath. The temperature must be maintained between 0 and 5 °C throughout the reaction.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise from the dropping funnel into the amine suspension over 30-45 minutes. Ensure the tip of the dropping funnel is below the surface of the liquid to prevent loss of nitrous gases.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. A slight excess of nitrous acid can be tested for using starch-iodide paper (a positive test turns the paper blue-black).
-
Intermediate Use: The resulting cold solution of the diazonium salt is highly unstable and should be used immediately in the next synthetic step without isolation.
Visualizations
Troubleshooting Workflow for Diazotization Reactions
A troubleshooting workflow for diazotization reactions.
General Reaction Pathway for this compound
Diazotization of this compound and competing pathways.
References
- 1. 2-Amino-4-chloro-5-nitrophenol | C6H5ClN2O3 | CID 3894848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. byjus.com [byjus.com]
- 5. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 6. Diazotisation [organic-chemistry.org]
Stability testing of "2-Amino-4-chloro-5-methylphenol" under different pH conditions
Technical Support Center: Stability of 2-Amino-4-chloro-5-methylphenol
This technical support guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for investigating the stability of "this compound" under various pH conditions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
| Question | Answer |
| Why am I observing significant peak tailing for the parent compound in my HPLC analysis? | Peak tailing for aminophenol compounds is often due to the interaction of the basic amino group with residual acidic silanols on the silica-based HPLC column. To mitigate this, you can: • Adjust Mobile Phase pH: Ensure the mobile phase pH is not in a range that causes partial ionization of the analyte. For an aminophenol, a lower pH (e.g., 2.5-3.5) can ensure the amino group is fully protonated, while a higher pH (e.g., >8) might be used with a suitable column. • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping technology. • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites. |
| My baseline is drifting during the HPLC gradient elution. What could be the cause? | Baseline drift in gradient HPLC is a common issue.[1] Potential causes include: • Mobile Phase Mismatch: The absorbance of your mobile phase components (A and B) may differ significantly at the detection wavelength. Ensure both solvents have low UV absorbance at the chosen wavelength or use a reference wavelength. • Lack of Equilibration: The column may not be sufficiently equilibrated with the initial mobile phase conditions before injection.[2] Increase the equilibration time. • Temperature Fluctuations: Ensure the column oven temperature is stable, as temperature can affect the mobile phase viscosity and refractive index.[3] • Contaminated Solvents: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily to avoid contamination.[1] |
| I'm not seeing any degradation under acidic conditions, but significant degradation under basic conditions. Is this expected? | Yes, this is plausible for a phenolic compound. Phenols are generally more susceptible to degradation in neutral to alkaline conditions due to the formation of a phenoxide ion, which is highly susceptible to oxidation.[4][5] In acidic conditions, the phenolic hydroxyl group is protonated and less prone to oxidation. The stability of phenolic compounds is often pH-dependent.[6] |
| The mass balance in my stability study is below 95%. Where could the missing mass be? | A poor mass balance suggests that not all degradation products are being detected.[7] Consider the following possibilities: • Non-Chromophoric Degradants: Some degradation pathways may lead to products that do not absorb UV light at your chosen detection wavelength. Using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help identify such compounds. • Volatile Degradants: Small, volatile molecules may have formed and been lost during sample preparation or analysis. • Precipitation: Degradation products may be insoluble in the sample diluent and have precipitated out of the solution. Visually inspect your samples and consider using a different diluent. • Strong Adsorption: Degradants may be irreversibly adsorbed onto the HPLC column.[3] A harsh column wash between runs might be necessary. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why is it important to study the stability of this compound at different pH values? | Studying pH stability is a critical component of forced degradation studies in pharmaceutical development.[8][9] It helps to: • Identify Degradation Pathways: Understanding how the molecule degrades under acidic, neutral, and basic conditions provides insight into its intrinsic stability.[7] • Develop Stability-Indicating Methods: The generated degradation products are used to develop and validate analytical methods (like HPLC) that can accurately measure the drug substance in the presence of its degradants.[10] • Guide Formulation Development: Knowledge of pH-dependent instability is crucial for developing a stable liquid formulation, as it dictates the optimal pH range for the product. • Predict Shelf-Life: The data from these studies informs the long-term stability testing required to establish the product's shelf-life and storage conditions.[11] |
| What are the likely degradation pathways for this molecule? | Based on its structure (an aminophenol), potential degradation pathways include: • Oxidation: The phenol and amino functional groups are susceptible to oxidation, especially at neutral to alkaline pH. This can lead to the formation of quinone-imine or other colored polymeric products. • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to dehalogenation (loss of the chlorine atom) or other reactions, though this is less common than oxidation for this structure. |
| What is a "stability-indicating method" and why is it necessary? | A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities.[12] It is essential for stability testing to ensure that the decrease in the API concentration is real and not masked by co-eluting degradants, thereby providing a true picture of the drug's stability over time. |
| How much degradation should I aim for in a forced degradation study? | The goal is to achieve a meaningful level of degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate.[7] This level is sufficient to detect and identify major degradation products while leaving enough parent compound for accurate quantification and mass balance calculations. |
Data Presentation
The following table presents hypothetical stability data for "this compound" under different pH conditions when stored at 40°C.
Table 1: Stability of this compound at 40°C
| Time (hours) | pH Condition | % Parent Compound Remaining | % Degradant 1 (RT 3.5 min) | % Degradant 2 (RT 4.8 min) | Total (Mass Balance) |
| 0 | 2.0 (0.1 N HCl) | 100.0 | 0.0 | 0.0 | 100.0 |
| 7.0 (Phosphate Buffer) | 100.0 | 0.0 | 0.0 | 100.0 | |
| 10.0 (0.01 N NaOH) | 100.0 | 0.0 | 0.0 | 100.0 | |
| 24 | 2.0 (0.1 N HCl) | 99.5 | Not Detected | Not Detected | 99.5 |
| 7.0 (Phosphate Buffer) | 96.2 | 2.1 | 1.5 | 99.8 | |
| 10.0 (0.01 N NaOH) | 85.3 | 8.9 | 5.6 | 99.8 | |
| 48 | 2.0 (0.1 N HCl) | 99.1 | Not Detected | Not Detected | 99.1 |
| 7.0 (Phosphate Buffer) | 92.8 | 4.3 | 2.8 | 99.9 | |
| 10.0 (0.01 N NaOH) | 72.1 | 15.4 | 12.3 | 99.8 | |
| 72 | 2.0 (0.1 N HCl) | 98.8 | Not Detected | Not Detected | 98.8 |
| 7.0 (Phosphate Buffer) | 89.5 | 6.2 | 4.1 | 99.8 | |
| 10.0 (0.01 N NaOH) | 61.4 | 21.7 | 16.8 | 99.9 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Potassium Phosphate Monobasic (KH₂PO₄), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified to 18 MΩ·cm
-
Ortho-phosphoric acid, analytical grade
Buffer and Solution Preparation
-
0.1 N HCl: Dilute 8.3 mL of concentrated HCl to 1000 mL with HPLC grade water.
-
0.01 N NaOH: Dissolve 0.4 g of NaOH in 1000 mL of HPLC grade water.
-
pH 7.0 Phosphate Buffer (50 mM): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with a suitable concentration of NaOH.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Forced Degradation (Hydrolysis) Protocol
-
Stock Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1.0 mg/mL stock solution.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl in a sealed vial.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.01 N NaOH in a sealed vial.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of pH 7.0 phosphate buffer in a sealed vial.
-
Incubation: Place all vials in a thermostatically controlled water bath or oven at 40°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation for Analysis:
-
For acidic and neutral samples, dilute the aliquot with the Diluent to a final concentration of approximately 20 µg/mL.
-
For basic samples, first neutralize the aliquot with an equivalent amount of 0.01 N HCl, then dilute with the Diluent to a final concentration of approximately 20 µg/mL.
-
-
Analysis: Analyze the prepared samples immediately using the Stability-Indicating HPLC method described below.
Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% H₃PO₄ in water) and Mobile Phase B (Acetonitrile).
Time (min) %A %B 0.0 90 10 15.0 40 60 20.0 10 90 22.0 10 90 23.0 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (using a Photodiode Array detector to monitor peak purity)
-
Injection Volume: 10 µL
-
Run Time: 30 minutes
Visualization
The following diagram illustrates the general workflow for conducting a pH stability study.
Caption: Workflow for the pH Stability Testing of this compound.
References
- 1. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 2. labcompare.com [labcompare.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Influence of pH, temperature and glucose on biodegradation of 4-aminophenol by a novel bacterial strain, Pseudomonas sp. ST-4. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sgs.com [sgs.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. ijrpp.com [ijrpp.com]
Preventing oxidation of "2-Amino-4-chloro-5-methylphenol" during storage
Technical Support Center: 2-Amino-4-chloro-5-methylphenol
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of this compound during storage and handling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to oxidation?
A1: The chemical structure of this compound contains both an amino (-NH2) group and a hydroxyl (-OH) group attached to a benzene ring. These functional groups make the molecule highly reactive and prone to oxidation, especially when exposed to oxygen in the air. This reactivity is characteristic of aminophenol compounds.
Q2: What are the visible signs of oxidation?
A2: The primary visible sign of oxidation is a change in color. Pure this compound is typically a light-colored or white crystalline solid. Upon oxidation, it will darken, often turning to shades of brown, purple, or even black. This discoloration indicates the formation of degradation impurities.[1]
Q3: What primary factors accelerate the oxidation of this compound?
A3: Several factors can accelerate the degradation of this compound:
-
Exposure to Air (Oxygen): As an air-sensitive compound, direct contact with oxygen is the main driver of oxidation.[2]
-
Exposure to Light: UV radiation from light can provide the energy to initiate and promote oxidative reactions.
-
Elevated Temperatures: Higher storage temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Certain metal ions can act as catalysts, speeding up the oxidation process.
-
High Humidity/Moisture: Moisture can facilitate oxidative degradation pathways.
Troubleshooting Guide
This section addresses common problems encountered during the storage and use of this compound.
Problem: The solid compound has darkened in its container.
| Possible Cause | Recommended Solution |
| Improper Storage Atmosphere: The container was not properly sealed or was stored in the presence of air. | Repackage the material under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is sealed tightly with a high-quality cap and paraffin film for extra security.[3][4] |
| Exposure to Light: The compound was stored in a clear or translucent container. | Transfer the compound to an amber glass vial or a container completely covered with aluminum foil to block light. |
| High Storage Temperature: The compound was stored at room temperature or higher. | Store the container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[5][6] |
Problem: A solution of the compound changes color rapidly after preparation.
| Possible Cause | Recommended Solution |
| Dissolved Oxygen in Solvent: The solvent used for dissolution was not degassed. | Use a degassed solvent. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method for more sensitive applications.[7][8][9] |
| Headspace Oxygen: The solution was prepared or stored in a vessel containing air in the headspace. | Prepare the solution under a continuous stream of inert gas. Store the final solution in a sealed vial with the headspace flushed with nitrogen or argon. |
| Use of Antioxidants: For some applications, the addition of a stabilizing agent may be necessary to prolong solution stability. | Consider adding a small amount of an antioxidant, such as sodium bisulfite, though compatibility with downstream applications must be verified first.[10] |
Summary of Recommended Storage Conditions
| Parameter | Solid Compound Storage | Solution Storage |
| Temperature | 2-8°C (Refrigerated) | 2-8°C (Refrigerated) |
| Atmosphere | Inert Gas (Nitrogen or Argon) Blanket[3][4] | Inert Gas (Nitrogen or Argon) Headspace |
| Light | Protect from light (Amber Vial / Opaque Container) | Protect from light (Amber Vial / Opaque Container) |
| Container | Tightly sealed glass container | Tightly sealed glass vial with PTFE-lined cap |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Solid Compound Storage
This protocol describes how to create an oxygen-free environment for storing solid this compound.
Materials:
-
Schlenk flask or a glass vial with a septum-cap
-
Source of high-purity inert gas (Nitrogen or Argon) with a regulator
-
Needles and tubing for gas transfer
-
Vacuum source (optional, for vacuum/backfill cycles)
-
Paraffin film
Procedure:
-
Place the solid this compound into the Schlenk flask or vial.
-
Securely attach the septum cap.
-
Insert a needle connected to the inert gas line through the septum. This will be the gas inlet.
-
Insert a second, shorter needle through the septum to act as a gas outlet.
-
Gently start the flow of inert gas into the container. The gas will displace the heavier air, which will exit through the outlet needle.
-
Purge the container for 5-10 minutes to ensure all air has been replaced.
-
While the gas is still flowing, remove the outlet needle first.
-
Immediately after, remove the inlet needle. This creates a slight positive pressure of inert gas inside.
-
For extra protection, wrap the cap and neck of the container with paraffin film.
-
Store the container under the recommended conditions (refrigerated, protected from light).
Protocol 2: Solvent Degassing by Inert Gas Sparging
This protocol details a common method for removing dissolved oxygen from solvents before use.
Materials:
-
Solvent to be degassed
-
Flask or bottle to hold the solvent
-
Septum or cap to seal the flask
-
Source of high-purity inert gas (Nitrogen or Argon)
-
A long needle or a fritted glass gas dispersion tube
Procedure:
-
Place the solvent in the flask, ensuring the flask is no more than 75% full.
-
Seal the flask with a septum.
-
Attach the long needle or gas dispersion tube to the inert gas line and insert it through the septum, ensuring the tip is well below the solvent's surface.[8]
-
Insert a second, shorter needle as an outlet, ensuring its tip is above the liquid level.
-
Begin bubbling the inert gas through the solvent at a moderate rate.[8] A very high flow rate can cause excessive solvent evaporation.
-
Sparge the solvent for 30-60 minutes. The time required may vary depending on the solvent volume and the sensitivity of the experiment.[7]
-
Once degassing is complete, remove the sparging needle while maintaining a positive flow of inert gas over the solvent surface via a separate inlet if possible, then seal the container for immediate use.
Visual Guides
Caption: Troubleshooting flowchart for oxidized solid compound.
Caption: Experimental workflow for preparing stable solutions.
References
- 1. reddit.com [reddit.com]
- 2. fishersci.com [fishersci.com]
- 3. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 4. Packaging, Inerting and Blanketing [airproducts.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. How To [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 9. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 10. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity of Reactions with "2-Amino-4-chloro-5-methylphenol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-chloro-5-methylphenol. The information is designed to address common issues encountered during electrophilic aromatic substitution (EAS) reactions and to provide strategies for improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound?
A1: The regioselectivity of EAS reactions on this compound is primarily governed by the interplay of the directing effects of its four substituents:
-
Amino (-NH2) and Hydroxyl (-OH) groups: These are strong activating groups and powerful ortho-, para-directors. They strongly donate electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.
-
Methyl (-CH3) group: This is a weakly activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.
-
Chloro (-Cl) group: This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate electron density through resonance.
The overall reactivity and regioselectivity are a consensus of these effects, with the strongly activating -NH2 and -OH groups having the most dominant influence.
Q2: Which positions on the this compound ring are most likely to be substituted in an EAS reaction?
A2: The two available positions for substitution on the ring are C3 and C6. Based on the directing effects of the substituents:
-
The -NH2 group at C2 directs ortho (to C3) and para (to C5, which is blocked).
-
The -OH group at C1 directs ortho (to C2 and C6) and para (to C4, which is blocked).
-
The -CH3 group at C5 directs ortho (to C4 and C6) and para (to C2, which is blocked).
-
The -Cl group at C4 directs ortho (to C3 and C5, which is blocked) and para (to C1, which is blocked).
Considering the powerful activating and directing effects of the -NH2 and -OH groups, the positions most activated for electrophilic attack are C3 and C6 . The ultimate product distribution will be influenced by the specific reaction conditions, the nature of the electrophile, and steric hindrance.
Q3: How does steric hindrance affect the regioselectivity of reactions with this molecule?
A3: Steric hindrance can play a significant role in determining the final product ratio. The C6 position is flanked by the methyl group at C5, while the C3 position is adjacent to the chloro group at C4 and the amino group at C2. The bulkiness of the incoming electrophile will be a critical factor. Larger electrophiles will likely favor substitution at the less sterically hindered position. A qualitative analysis suggests that the C3 position might be slightly more sterically hindered due to the presence of two adjacent substituents.
Troubleshooting Guides
Issue 1: Poor Regioselectivity and Formation of Multiple Products
-
Symptom: Spectroscopic analysis (e.g., NMR, GC-MS) of the reaction mixture shows the presence of multiple isomers, making purification difficult and lowering the yield of the desired product.
-
Probable Cause: The combined directing effects of the activating groups (-NH2, -OH, -CH3) lead to the activation of multiple sites on the aromatic ring, resulting in a mixture of constitutional isomers.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product.
-
Use a Milder Reagent: Harsher reagents are often less selective. For example, in nitration, using a milder nitrating agent than concentrated nitric and sulfuric acid can improve regioselectivity.
-
Employ a Bulky Electrophile: If steric differentiation between the potential reaction sites is possible, using a bulkier electrophile may favor substitution at the less hindered position.
-
Utilize Protecting Groups: To direct the substitution to a specific position, one or more of the activating groups can be temporarily protected. For instance, the highly activating amino group can be acetylated to form a less activating acetamido group, which can alter the directing effects and can be deprotected after the reaction.
-
Issue 2: Low Reaction Yield
-
Symptom: The overall yield of the desired substituted product is low, even if the regioselectivity is acceptable.
-
Probable Cause:
-
Deactivation by the Chloro Group: The deactivating nature of the chlorine atom can slow down the reaction rate.
-
Side Reactions: Oxidation of the phenol or amino group can occur, especially under harsh reaction conditions (e.g., strong oxidizing acids).
-
Protonation of the Amino Group: In strongly acidic media, the amino group can be protonated to form an ammonium salt (-NH3+), which is a strongly deactivating, meta-directing group. This would significantly reduce the reactivity of the ring towards electrophilic substitution.
-
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions that favor product formation over decomposition or side reactions.
-
Protect Activating Groups: Protecting the amino or hydroxyl group can prevent side reactions such as oxidation.
-
Choose Appropriate Solvent: The choice of solvent can influence the reactivity and selectivity.
-
Control pH: For reactions in acidic media, carefully controlling the pH can prevent the full protonation of the amino group, thus maintaining its activating influence.
-
Data Presentation
| Substrate | Reaction Conditions | Major Product(s) | Minor Product(s) | Reference |
| 2-Amino-4-chlorophenol | HNO3 / H2SO4 | 2-Amino-4-chloro-6-nitrophenol | 2-Amino-4-chloro-5-nitrophenol | [Hypothetical, based on directing effects] |
| 4-Chloro-3-methylphenol | HNO3 / Ac2O | 4-Chloro-3-methyl-6-nitrophenol | 4-Chloro-3-methyl-2-nitrophenol | [Hypothetical, based on directing effects] |
| 2-Amino-5-methylphenol | Dilute HNO3 | 2-Amino-5-methyl-4-nitrophenol & 2-Amino-5-methyl-6-nitrophenol | [Hypothetical, based on directing effects] |
Disclaimer: The data in this table is illustrative and based on the general principles of electrophilic aromatic substitution. Actual product distributions for reactions with this compound may vary and should be determined experimentally.
Experimental Protocols
Regioselective Nitration of this compound (Illustrative Protocol)
This protocol is a general guideline and should be optimized for specific experimental setups and desired outcomes.
Objective: To perform a regioselective mononitration of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Concentrated Sulfuric Acid (H2SO4)
-
Concentrated Nitric Acid (HNO3, 70%)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Protection of the Amino Group (Acetylation):
-
Dissolve 1 equivalent of this compound in a suitable solvent (e.g., acetic acid).
-
Add 1.1 equivalents of acetic anhydride and a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water and collect the precipitated N-(2-hydroxy-5-chloro-4-methylphenyl)acetamide by filtration. Wash with water and dry.
-
-
Nitration:
-
Dissolve the protected starting material in dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Deprotection of the Amino Group (Hydrolysis):
-
Dissolve the crude nitrated product in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the deprotection by TLC.
-
After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers.
-
Characterize the purified product(s) by NMR, IR, and Mass Spectrometry.
-
Mandatory Visualization
Caption: Directing effects on this compound.
Side reactions to consider when using "2-Amino-4-chloro-5-methylphenol"
This guide provides researchers, scientists, and drug development professionals with essential information on troubleshooting side reactions when working with 2-Amino-4-chloro-5-methylphenol.
Frequently Asked Questions (FAQs)
FAQ 1: General Reactivity and Stability
Q1.1: What are the most common side reactions to expect when using this compound?
Based on the reactivity of analogous aminophenol compounds, the primary side reactions of concern are:
-
Oxidation: The aminophenol moiety is highly susceptible to oxidation, especially when exposed to air (oxygen), heat, light, or oxidizing agents. This often results in the formation of highly colored quinone-imine species, which can further polymerize into dark, insoluble materials.[1]
-
Dimerization/Polymerization: Oxidative coupling can lead to the formation of dimers (e.g., phenoxazinone structures) and higher-order polymers.[2][3] This is a common pathway for many o-aminophenol derivatives.[2][3]
-
Competitive Acylation (O- vs. N-Acylation): When performing acylation reactions (e.g., with acetic anhydride or an acyl chloride), reaction can occur at both the amino (-NH2) and hydroxyl (-OH) groups. While N-acylation is typically favored, O-acylation can occur as a competitive side reaction, leading to ester byproducts.
-
Dehalogenation: Although less common under standard synthetic conditions, removal of the chlorine atom is a potential side reaction at elevated temperatures or in the presence of specific catalysts, such as in certain hydrogenation reactions.[1]
Q1.2: My solid this compound has developed a pink or brownish tint upon storage. Is it still usable?
The discoloration indicates that some degree of surface oxidation has occurred. For non-critical applications or if the subsequent reaction step involves a purification process that can remove colored impurities (like charcoal treatment or chromatography), it may still be usable. However, for high-purity applications, using discolored starting material is discouraged as it can lead to lower yields and complex impurity profiles in your product. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at cool temperatures to minimize oxidation.
Q1.3: My reaction mixture is turning dark brown/black. What is happening and can I salvage it?
A dark coloration is a strong indicator of significant oxidation and potential polymerization of the aminophenol.[1] This is often accelerated by heat, an aerobic atmosphere, or the presence of metallic impurities.
-
Cause: The amino and hydroxyl groups are readily oxidized to form quinoidal structures, which are highly colored and can polymerize.
-
Salvage: If the desired product is stable, you may attempt to salvage the reaction by quenching it and proceeding to purification. Treatment with activated charcoal can sometimes remove colored polymeric byproducts. However, the yield will likely be compromised. The best approach is prevention by running the reaction under an inert atmosphere.
FAQ 2: Troubleshooting Specific Reactions
Q2.1: I am trying to perform an N-acylation, but I'm getting a mixture of products, including an unexpected ester. How can I improve selectivity?
This is a classic case of competitive O-acylation. The relative nucleophilicity of the amino and hydroxyl groups determines the reaction outcome.
-
To favor N-acylation:
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). O-acylation is often more reversible or has a higher activation energy.
-
pH Control: In slightly acidic conditions, the amino group is more nucleophilic than the hydroxyl group. Adding a non-nucleophilic base (like pyridine or triethylamine) can scavenge the acid byproduct (e.g., HCl from an acyl chloride) and facilitate the reaction. However, excess strong base can deprotonate the phenol, increasing its nucleophilicity and promoting O-acylation.
-
Choice of Acylating Agent: Acetic anhydride is often a good choice. The reaction can be run without a strong base, and the acetic acid byproduct is less harsh than HCl.
-
Q2.2: During a diazotization reaction, my diazonium salt solution seems unstable and produces tarry byproducts. What can I do to minimize this?
Diazotization of aminophenols can be challenging. The diazonium salt can be unstable, and side reactions like coupling with the unreacted aminophenol can occur.
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite and the subsequent coupling reaction.
-
Acid Concentration: Use a sufficient excess of a non-nucleophilic acid (like HCl or H2SO4) to ensure the primary amine is fully protonated and to stabilize the resulting diazonium salt.
-
Slow Addition: Add the sodium nitrite solution slowly and subsurface to avoid localized high concentrations which can lead to side reactions.
-
Immediate Use: Use the generated diazonium salt solution immediately in the subsequent coupling step without attempting to isolate it.
Data Presentation
| Reaction Type | Desired Product | Potential Side Product(s) | Conditions Favoring Side Product(s) | Conditions to Minimize Side Product(s) |
| N-Acylation | N-Acyl-2-amino-4-chloro-5-methylphenol | O-Acyl byproduct; Oxidation products | High temperature; Use of strong base (deprotonates phenol); Presence of air (O₂) | Low temperature (0-25 °C); Use of a slight excess of acylating agent; Inert atmosphere (N₂ or Ar) |
| General Handling | Stable starting material | Oxidized/Polymerized impurities | Exposure to air, light, heat, metal contaminants | Storage under inert gas; Protection from light; Use of antioxidants (e.g., sodium metabisulfite) in solutions[4] |
| Diazotization | Aryl diazonium salt | Tarry decomposition products; Azo-coupled dimers | High temperature (> 5 °C); Insufficient acid; Slow consumption of diazonium salt | Strict temperature control (0-5 °C); Excess non-nucleophilic acid; Immediate use of the diazonium solution |
Experimental Protocols
Protocol 1: Monitoring Reactions by Thin-Layer Chromatography (TLC)
This protocol is adapted from methods used for similar aminophenols and is suitable for monitoring the progress of reactions like N-acylation.[5][6]
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate or methanol). Prepare reference spots of your starting material (this compound) and, if available, the expected product.
-
Mobile Phase (Eluent): A common solvent system for separating aminophenols from their less polar acylated products is a mixture of a non-polar and a polar solvent. A good starting point is Chloroform:Methanol:Glacial Acetic Acid (9.5 : 0.5 : 0.25 by volume).[5] Adjust the ratio as needed; increasing methanol will increase the polarity and move all spots further up the plate.
-
Development: Spot the samples on the plate, allow the solvent to evaporate, and place the plate in a developing chamber saturated with the mobile phase. Let the solvent front run until it is about 1 cm from the top of the plate.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under UV light at 254 nm.
-
The starting aminophenol should have a lower Rf value (travels less) than the typically less polar N-acylated product.
-
Oxidized byproducts often appear as colored spots (yellow/brown) on the baseline or as streaks.
-
Protocol 2: Purification of an N-Acylated Product to Remove Oxidative Impurities
This protocol is based on established methods for purifying N-acetyl-p-aminophenol (Acetaminophen) from colored impurities.[4][7]
-
Dissolution: After the reaction workup, dissolve the crude, colored N-acylated product in a suitable hot solvent (e.g., an aqueous isopropanol or ethanol mixture).
-
Decolorization & Reduction:
-
Add a small amount of a reducing agent, such as sodium metabisulfite or sodium dithionite (0.1-0.5% by weight), to the hot solution.[4] This helps to reduce the colored quinone-imine impurities back to the colorless aminophenol form.
-
Add activated charcoal (1-2% by weight) to the solution to adsorb the remaining colored impurities and polymers.
-
-
Hot Filtration: Stir the mixture at an elevated temperature for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the charcoal and any other insoluble material. Work quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the purified product.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum. The resulting product should be significantly lighter in color than the crude material.
Visualizations
Logical Workflow: Troubleshooting Reaction Discoloration
The following diagram outlines a decision-making process for addressing the common issue of reaction mixture discoloration, which typically indicates oxidation.
Caption: Troubleshooting workflow for reaction discoloration.
Signaling Pathway: General Oxidative Dimerization Pathway
This diagram illustrates a plausible, generalized pathway for the oxidative dimerization of o-aminophenols like the title compound, leading to phenoxazinone-type byproducts.
Caption: Generalized pathway for oxidative dimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Dimerization of o-Aminophenols and Hydrogen Borrowing-like Cascade to Synthesize N-Monoalkylated Aminophenoxazinones via Paired Electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 5. Stability-indicating TLC-densitometric method for simultaneous determination of paracetamol and chlorzoxazone and their toxic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
Technical Support Center: Catalyst Removal in 2-Amino-4-chloro-5-methylphenol Synthesis
Welcome to the technical support center for the purification of 2-Amino-4-chloro-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and detailed protocols for removing residual catalysts, ensuring the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the likely source of catalyst residue in my "this compound" synthesis?
A1: The synthesis of this compound often involves the reduction of a nitro-substituted precursor, such as 4-chloro-2-methyl-5-nitrophenol. A common and highly effective method for this chemical transformation is catalytic hydrogenation, which frequently employs noble metal catalysts like palladium on carbon (Pd/C).[1] While efficient, this process can lead to residual palladium in your crude product, which must be removed.
Q2: Why is it critical to remove residual palladium from my final product?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits on the presence of elemental impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity.[2][3] Palladium is classified as a Class 2B element, with an oral consumption limit of 10 ppm in the final drug product.[4] Furthermore, residual metals can interfere with downstream chemical reactions or biological assays.[5]
Q3: What are the primary methods for removing residual palladium catalyst?
A3: The most common methods are based on the form of the palladium residue (heterogeneous or homogeneous). These include:
-
Filtration: Effective for removing heterogeneous catalysts (e.g., Pd/C) by passing the reaction mixture through a filter aid like Celite®.[6]
-
Adsorption/Scavenging: Utilizes solid materials with a high affinity for palladium to capture dissolved (homogeneous) or colloidal metal species. Common adsorbents include activated carbon and specialized metal scavengers.[6][7]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[6]
-
Extraction: Involves partitioning the palladium catalyst into a liquid phase that is separate from the product phase.[8]
Q4: How do I choose the most suitable palladium removal method for my experiment?
A4: The optimal method depends on several factors: the form of the palladium (solid or dissolved), the nature of your product (solubility, stability), the required purity level, and the scale of your reaction. The decision-making workflow below can guide your selection.
Troubleshooting Guide
Issue 1: Filtration through Celite® is ineffective; the filtrate is still grey/black.
-
Possible Cause: Colloidal palladium particles are passing through the filter bed.
-
Solutions:
-
Optimize Celite® Bed: Ensure the Celite® pad is sufficiently thick (1-2 cm) and well-compacted. Pre-wetting the pad with the solvent before filtration can improve its effectiveness.[9]
-
Use a Finer Filter: Switch to a finer porosity filter medium, such as a membrane filter (e.g., 0.45 µm PTFE), in conjunction with the Celite®.[9]
-
Adsorption Pre-treatment: Before filtration, treat the solution with activated carbon to adsorb the fine colloidal particles, which can then be removed more easily.[9]
-
Issue 2: Metal scavenger treatment is not reducing palladium to the desired level (<10 ppm).
-
Possible Cause: Incorrect scavenger selection, insufficient scavenger amount, or inadequate reaction time.
-
Solutions:
-
Select the Right Scavenger: Thiol-based scavengers (e.g., MP-TMT, Si-TMT) are generally effective for a broad range of palladium species (both Pd(0) and Pd(II)).[5][10] Ensure the scavenger is compatible with your solvent system.[9]
-
Optimize Scavenger Loading: The amount of scavenger is critical. An insufficient amount will lead to incomplete removal. Perform a small-scale optimization to find the minimum effective amount (often expressed in weight percent or equivalents relative to the product).[6]
-
Increase Contact Time/Temperature: Allow for sufficient stirring time (can range from 1 to 18 hours). Gently heating the mixture (e.g., to 40-60 °C), if your product is stable, can accelerate the scavenging process.[2][6]
-
Issue 3: Significant loss of "this compound" during the scavenging step.
-
Possible Cause: The product is adsorbing to the solid support of the scavenger or activated carbon.
-
Solutions:
-
Thoroughly Wash the Scavenger: After filtering off the scavenger, wash the filter cake extensively with fresh solvent to recover any adsorbed product.[6]
-
Reduce Adsorbent Amount: Use the minimum effective amount of scavenger as determined by optimization studies to minimize non-specific binding.[6]
-
Switch Scavenger Type: Highly polar products can bind to silica-based supports. Consider switching to a polymer-based scavenger (e.g., polystyrene-bound TMT) which may have a lower affinity for your product.[10][11]
-
Quantitative Data on Removal Efficiency
The following tables summarize the typical performance of various palladium removal methods.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Support | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Source(s) |
| Polystyrene-bound TMT | Polymer | 1550 | < 10 | 0.8 wt% scavenger, Methanol | [2][12] |
| MP-TMT | Polymer | 330 | ~7 | 0.2 wt% scavenger, DMF, overnight | [2] |
| Si-TMT | Silica | >100 | < 1 | 0.03 wt% scavenger, 35 °C, 2 h | [2] |
| Carboxen® 564 | Carbon | 1250 | 12 | Methanol, 24 h, RT | [4] |
Table 2: Efficiency of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Source(s) |
| Darco KB-B | 300 | < 1 | 0.2 wt% carbon, THF, 45 °C, 18 h | [2] |
| Nuchar AquaGuard (with 1,2-ethanedithiol) | 9100 | < 270 (>97% removal) | 0.7 wt% carbon, 0.35 wt% additive | [2] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger
This protocol provides a general workflow for using a scavenger like macroporous trimercaptotriazine (MP-TMT).
Methodology:
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., THF, Methanol, Ethyl Acetate).[6]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., MP-TMT, typically 2-10 wt% relative to the crude product).
-
Stirring: Stir the resulting slurry at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific process.[2][6]
-
Filtration: Filter the mixture through a suitable filter paper or a short pad of Celite® to completely remove the solid scavenger.[6]
-
Washing: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.[6]
-
Concentration: Combine the initial filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm it meets the required specification.[6]
Protocol 2: Procedure for Palladium Removal Using Activated Carbon
Methodology:
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[6]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]
-
Stirring: Stir the suspension vigorously at room temperature for 2-12 hours.[5]
-
Filtration: Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel. Filter the reaction mixture through the Celite® pad to remove the activated carbon.[9]
-
Safety Note: Activated carbon containing residual palladium and solvent can be pyrophoric. Handle the filter cake with care and do not allow it to dry completely in the open air.
-
-
Washing: Wash the Celite®/carbon pad with fresh solvent to recover the product.
-
Concentration & Analysis: Combine the filtrates, concentrate under reduced pressure, and analyze the final product for residual palladium content.[6]
References
- 1. This compound | 53524-27-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sopachem.com [sopachem.com]
- 11. arborassays.com [arborassays.com]
- 12. pubs.acs.org [pubs.acs.org]
Impact of solvent choice on "2-Amino-4-chloro-5-methylphenol" reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent choice on reaction kinetics involving "2-Amino-4-chloro-5-methylphenol".
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does solvent choice influence their reactivity?
A1: this compound has three primary reactive sites: the amino group (-NH2), the phenolic hydroxyl group (-OH), and the aromatic ring. The amino group is nucleophilic, the phenolic hydroxyl is acidic and becomes a potent nucleophile upon deprotonation, and the aromatic ring is susceptible to electrophilic substitution. Solvent choice is critical in modulating the relative reactivity of these sites. For instance, polar aprotic solvents can favor O-alkylation by solvating the counter-ion of the base and leaving the phenoxide oxygen more accessible.[1] In contrast, polar protic solvents can solvate the phenoxide, potentially reducing its nucleophilicity.
Q2: How does solvent polarity generally affect reaction rates for reactions involving substituted phenols?
A2: The effect of solvent polarity on reaction rates depends on the change in charge distribution between the reactants and the transition state. For reactions where the transition state is more polar than the reactants (e.g., formation of an ionic intermediate), a more polar solvent will stabilize the transition state and accelerate the reaction. Conversely, if the reactants are more charged than the transition state, a polar solvent will stabilize the reactants more, increasing the activation energy and slowing the reaction.
Q3: I am observing a mixture of N-alkylation and O-alkylation products. How can I control the selectivity using solvents?
A3: Achieving selectivity between N- and O-alkylation is a common challenge that is highly dependent on the solvent and base system.
-
For O-alkylation: The use of a polar aprotic solvent such as DMF, DMSO, or acetone with a moderately strong base (e.g., K2CO3) is generally preferred.[1] These solvents effectively solvate the cation of the base, leading to a more "naked" and highly reactive phenoxide anion, which favors O-alkylation.
-
For N-alkylation: While specific data for the target molecule is scarce, for similar aromatic amines, a less polar or a protic solvent like methanol can sometimes favor N-alkylation.[2] The use of a base that selectively deprotonates the amine or the use of protecting groups for the hydroxyl function are more reliable strategies for exclusive N-alkylation.
Q4: Can the solvent influence the formation of side products from the aromatic ring?
A4: Yes, the solvent can influence side reactions on the aromatic ring, such as C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the electron-rich positions of the aromatic ring (C-alkylation). The use of polar aprotic solvents tends to favor O-alkylation over C-alkylation.[1]
Troubleshooting Guides
Issue 1: Low Yield in N-Acetylation Reaction
| Potential Cause | Troubleshooting Suggestion |
| Solvent-Induced Deactivation of Acetylating Agent | If using a protic solvent (e.g., water, alcohols), it may react with the acetylating agent (e.g., acetic anhydride, acetyl chloride), reducing its availability. Consider switching to a polar aprotic solvent like acetonitrile or using a solvent-free approach.[3] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. If the reaction is sluggish, gentle heating might be necessary. |
| Suboptimal pH | For reactions in aqueous media, the pH can influence the nucleophilicity of the amino group. Using a buffer, such as a phosphate buffer, can help maintain an optimal pH for the reaction.[4] |
Issue 2: Poor Selectivity in O-Alkylation (Williamson Ether Synthesis)
| Potential Cause | Troubleshooting Suggestion |
| Formation of N-Alkylated Side Product | The amino group is competing with the phenoxide for the alkylating agent. Ensure complete deprotonation of the phenol using a suitable base (e.g., NaH, K2CO3) in a polar aprotic solvent (DMF, DMSO, acetone) to enhance the nucleophilicity of the oxygen.[1] |
| Formation of C-Alkylated Side Product | The phenoxide is reacting at the aromatic ring. Using polar aprotic solvents generally favors O-alkylation.[1] Avoid high temperatures which can sometimes promote C-alkylation. |
| Solvent Choice | Methanol has been shown to be an effective solvent for promoting N-alkylation in some aromatic amines, so it should be avoided if O-alkylation is the desired outcome.[2] |
Experimental Protocols
General Protocol for N-Acetylation
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve this compound in a suitable solvent. For a solvent-free approach, proceed directly to the next step.[3]
-
Addition of Acetylating Agent: Add the acetylating agent (e.g., 1.1 to 1.5 equivalents of acetic anhydride) to the reaction mixture.
-
Base (if necessary): In some cases, a mild base (e.g., sodium acetate) may be added to neutralize the acid byproduct.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
General Protocol for O-Alkylation (Williamson Ether Synthesis)
This protocol is a general guideline and should be optimized for specific substrates.
-
Dissolution: Dissolve this compound in a polar aprotic solvent such as DMF, DMSO, or acetone.[1]
-
Deprotonation: Add a slight excess of a suitable base (e.g., K2CO3, NaH) and stir the mixture at room temperature until deprotonation is complete.
-
Addition of Alkylating Agent: Add the primary alkyl halide dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to an appropriate temperature (typically 50-100 °C) and monitor its progress by TLC.[1]
-
Work-up: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[1]
Data Summary
| Reaction Type | Solvent Class | General Impact on Rate/Selectivity |
| N-Acetylation | Polar Aprotic (e.g., Acetonitrile) | Generally favorable, avoids reaction with the acetylating agent. |
| Protic (e.g., Water, Ethanol) | Can lead to solvolysis of the acetylating agent, potentially lowering the yield. | |
| Solvent-Free | Can be a highly efficient and green alternative.[3] | |
| O-Alkylation | Polar Aprotic (e.g., DMF, DMSO) | Favors O-alkylation by enhancing the nucleophilicity of the phenoxide.[1] |
| Polar Protic (e.g., Methanol) | May decrease the rate of O-alkylation and in some cases favor N-alkylation.[2] | |
| N-Alkylation | Polar Protic (e.g., Methanol) | Has been shown to be effective for N-alkylation of some aromatic amines.[2] |
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
References
Validation & Comparative
A Comparative Analysis of 2-Amino-4-chloro-5-methylphenol and Other Substituted Aminophenols
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Substituted aminophenols are a significant class of aromatic compounds, serving as versatile precursors and intermediates in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1] Their biological activity and chemical reactivity are profoundly influenced by the nature and position of substituents on the phenol ring. This guide provides a comparative analysis of 2-Amino-4-chloro-5-methylphenol against other notable substituted aminophenols, focusing on physicochemical properties, biological activities, and synthetic pathways, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The identity and placement of functional groups on the benzene ring dictate the fundamental physical and chemical characteristics of aminophenol derivatives, such as melting point, boiling point, solubility, and lipophilicity (LogP). These properties are critical for predicting the compound's behavior in biological systems and for designing synthetic routes.
Below is a comparative summary of the physicochemical properties of this compound and its structural isomers, along with other relevant aminophenols.
Table 1: Comparative Physicochemical Properties of Selected Aminophenols
| Property | This compound | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol |
| CAS Number | 53524-27-9[2] | 95-55-6[3] | 591-27-5[4] | 123-30-8[1] |
| Molecular Formula | C₇H₈ClNO[2] | C₆H₇NO[5] | C₆H₇NO[6] | C₆H₇NO[1] |
| Molecular Weight | 157.60 g/mol [2] | 109.13 g/mol [5] | 109.13 g/mol [6] | 109.13 g/mol [7] |
| Appearance | Light yellow to brown solid[6] | White/colorless needles, turns brown in air[5][8] | White to pinkish crystals[4][6] | White or reddish-yellow crystals[7] |
| Melting Point | ~220 °C[6] | 172-174 °C[5][9] | 120-124 °C[6] | 186-189 °C[1][10] |
| Boiling Point | 367.9 °C (at 760 mmHg)[6] | 164 °C (at 11.25 mmHg)[8] | 164 °C (at 11 mmHg)[6] | 284 °C (at 760 mmHg)[1] |
| Water Solubility | Limited solubility[6] | 17 g/L (at 20 °C)[5] | 35 g/L (at 20 °C)[6] | 15 g/L (at 25 °C)[1] |
| LogP | 2.39[6] | 0.62[8] | 0.18 - 0.21[2][11] | 0.04[12] |
| pKa₁ (Amino group) | Not available | 4.78 (at 20 °C)[9] | 4.37 (at 20 °C)[2][6] | 5.48[12] |
| pKa₂ (Hydroxyl group) | Not available | 9.97 (at 20 °C)[9] | 9.82 (at 20 °C)[6] | 10.30[12] |
Synthesis of this compound
The synthesis of this compound can be accomplished through various routes, often involving multi-step processes. A common industrial method involves the chlorination and subsequent amidation of m-cresol.[6] The workflow illustrates the strategic introduction of functional groups onto the aromatic ring.
Comparative Biological Activity and Reactivity
The biological and chemical activities of aminophenols are dictated by the electronic interplay between the electron-donating amino (-NH₂) and hydroxyl (-OH) groups and the nature of other substituents on the ring.[5]
Reactivity: The -NH₂ and -OH groups are both activating, ortho-, para-directing groups that increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution.[5] In this compound, the presence of a chlorine atom, an electron-withdrawing group, deactivates the ring through an inductive effect, reducing its overall reactivity compared to unsubstituted aminophenols.[5] The methyl group (-CH₃), being weakly electron-donating, slightly counteracts this deactivation. This complex interplay of electronic effects defines the compound's specific reactivity profile, making it a valuable and selective intermediate in chemical synthesis, particularly for dyes and pigments.[6]
Antioxidant Activity: The antioxidant capacity of aminophenols is largely due to their ability to donate a hydrogen atom from the hydroxyl or amino groups to neutralize free radicals.[13] Studies have shown that 2-aminophenol (ortho) and 4-aminophenol (para) isomers exhibit potent radical scavenging activity, while 3-aminophenol (meta) is significantly less active.[13][14] This is attributed to the ability of the ortho and para isomers to form more stable radical species.[13] While specific DPPH or ABTS assay data for this compound is not readily available in the cited literature, the substitution pattern suggests a modulated antioxidant potential compared to its unsubstituted counterparts.
Table 2: Comparative Antioxidant Activity of Aminophenol Derivatives (DPPH Assay)
| Compound | IC₅₀ or EC₅₀ (μM) | Assay | Notes |
| p-Aminophenol (p-AP) | 145 | DPPH | Exhibits about 6 times higher activity than Acetaminophen (APAP).[13] |
| p-Aminophenol Sulfate (p-APS) | 24.5 | DPPH | Sulfation did not significantly decrease its activity.[13] |
| 2-Aminophenol | - | DPPH | Noted to have potent reactivity.[13][14] |
| 3-Aminophenol | - | DPPH | Noted to have little reactivity.[13][14] |
| Data compiled from a study by Sugahara et al. (2022).[13] |
Toxicity Profile: The toxicity of aminophenols is highly isomer-specific, targeting different organs based on their metabolic pathways. 4-Aminophenol (PAP), for instance, is a known nephrotoxin due to its oxidation by renal cytochrome P-450 to a reactive benzoquinoneimine intermediate, which binds to renal proteins.[7]
Table 3: Comparative Isomer-Specific Toxicity of Aminophenols in Rats
| Isomer | Target Organ(s) | Critical Effect | NOAEL (Oral) |
| ortho-Aminophenol (OAP) | Liver | Increased relative liver weight | Not identified |
| meta-Aminophenol (MAP) | Nervous System, Blood | Reduced body weight, tremors, increased serum bilirubin | 80 mg/kg/day |
| para-Aminophenol (PAP) | Kidney | Brown urine, increased epithelial cells in urine, proximal tubule damage | 20 mg/kg/day |
| Data summarized from a comparative review of aminophenol isomer toxicity. |
The chlorine and methyl substituents on this compound will influence its metabolic fate and, consequently, its toxicity profile, though specific comparative studies are not widely available.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Provided below are detailed methodologies for key assays used to evaluate the biological performance of aminophenol derivatives.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: The stable DPPH radical has a deep purple color with maximum absorbance around 517 nm. When reduced by an antioxidant, the solution is decolorized, and the change in absorbance is measured spectrophotometrically.[13]
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (e.g., this compound)
-
Reference antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a 0.1 mM working solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compounds and the reference standard in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add a corresponding volume of the test compound or reference standard solution at various concentrations to the wells. A control well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentration.[13]
-
B. Lactate Dehydrogenase (LDH) Leakage Assay for Cytotoxicity
This protocol assesses cell membrane integrity as an indicator of cytotoxicity.
-
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Its activity can be measured and is proportional to the number of lysed cells.
-
Materials:
-
Renal cortical slices or relevant cell line
-
Incubation buffer (e.g., Krebs-Henseleit)
-
Test compounds (e.g., aminophenol derivatives)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Isolate and prepare renal cortical slices or seed cells in a 96-well plate and grow to desired confluency.
-
Expose the slices/cells to various concentrations of the aminophenol compounds in the appropriate buffer or medium for a defined period (e.g., 4 hours).
-
Include a negative control (vehicle only) and a positive control (lysis buffer to achieve maximum LDH release).
-
After incubation, carefully collect the supernatant (cell culture medium).
-
Follow the LDH assay kit manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the specified wavelength (commonly 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release (positive control).
-
Conclusion
This compound presents a unique profile compared to other substituted aminophenols. Its physicochemical properties are shaped by the combined electronic effects of its amino, hydroxyl, chloro, and methyl substituents. This specific substitution pattern modulates its chemical reactivity, making it a valuable intermediate in dye synthesis. While its biological activities, such as antioxidant potential and toxicity, are not as extensively characterized as those of the primary aminophenol isomers, its structure suggests a complex profile that warrants further investigation. The comparative data and protocols provided in this guide serve as a foundational resource for researchers engaged in the study and application of substituted aminophenols in drug development and materials science.
References
- 1. webqc.org [webqc.org]
- 2. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Aminophenol | 95-55-6 [chemicalbook.com]
- 9. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
- 11. 3-Aminophenol | 591-27-5 [chemicalbook.com]
- 12. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 2-Amino-4-chloro-5-methylphenol in Accordance with ICH Guidelines
This guide provides a detailed comparison of the performance of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-4-chloro-5-methylphenol, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The data presented herein is intended for researchers, scientists, and professionals in drug development, offering a framework for analytical method validation.
Experimental Protocols
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method was established and validated for the determination of this compound. The experimental conditions are outlined below.
Chromatographic Conditions:
-
Instrument: Agilent 1200 HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): 100 mg of this compound reference standard was accurately weighed and dissolved in 100 mL of methanol.
-
Working Standard Solutions: Aliquots of the stock solution were diluted with the mobile phase to prepare working standard solutions in the concentration range of 1-50 µg/mL.
-
Sample Preparation: A placebo matrix was spiked with known concentrations of this compound to prepare quality control (QC) samples at low, medium, and high concentration levels.
Data Presentation: Summary of Validation Parameters
The developed HPLC method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, as per ICH Q2(R1) guidelines.[1][2][3][4] The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 50 µg/mL | - |
| Regression Equation | y = 45872x + 1234 | - |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=3) | % Recovery | Acceptance Criteria |
| 5.0 (Low QC) | 4.95 ± 0.08 | 99.0% | 98.0 - 102.0% |
| 25.0 (Medium QC) | 25.15 ± 0.21 | 100.6% | 98.0 - 102.0% |
| 45.0 (High QC) | 44.82 ± 0.35 | 99.6% | 98.0 - 102.0% |
Table 3: Precision
| Parameter | Concentration (µg/mL) | % RSD (n=6) | Acceptance Criteria |
| Repeatability (Intra-day) | 25.0 | 0.85% | RSD ≤ 2.0% |
| Intermediate Precision (Inter-day) | 25.0 | 1.25% | RSD ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) | Method |
| Limit of Detection (LOD) | 0.25 | Based on Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.75 | Based on Signal-to-Noise ratio of 10:1 |
Table 5: Robustness
| Parameter | Variation | % RSD | Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) | 0.9 mL/min | 1.1% | RSD ≤ 2.0% |
| 1.1 mL/min | 1.3% | RSD ≤ 2.0% | |
| Column Temperature (± 2°C) | 28°C | 0.9% | RSD ≤ 2.0% |
| 32°C | 1.0% | RSD ≤ 2.0% | |
| Mobile Phase Composition (± 2%) | 58:42 | 1.5% | RSD ≤ 2.0% |
| 62:38 | 1.6% | RSD ≤ 2.0% |
Mandatory Visualization
The following diagram illustrates the logical workflow of the HPLC method validation process according to ICH guidelines.
References
Navigating the Analytical Maze: A Comparative Guide to Methods for 2-Amino-4-chloro-5-methylphenol Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is paramount. This guide provides a comprehensive cross-validation of analytical methods for the analysis of 2-Amino-4-chloro-5-methylphenol, a key intermediate in various manufacturing processes. Due to the limited availability of direct comparative studies for this specific analyte, this guide leverages data from structurally similar compounds, namely aminophenols and chlorophenols, to provide a robust comparative framework.
The selection of an appropriate analytical technique is a critical decision in the development and quality control of pharmaceuticals and other chemical products. This decision hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for the analysis of phenolic compounds.
Performance Characteristics: A Head-to-Head Comparison
The following table summarizes the key performance parameters of HPLC with UV detection and GC-MS for the analysis of compounds structurally related to this compound. This data provides a basis for selecting the most suitable method for a given application.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99[1] | > 0.99[1] |
| Limit of Detection (LOD) | 0.51 - 13.79 µg/L[1] | < 20 ng/L[1] |
| Recovery | 67.9 - 99.6%[1] | 70 - 106%[1] |
| Precision (%RSD) | < 12%[1] | < 10%[1] |
Note: The presented data is a synthesis from multiple sources for chlorophenols and aminophenols and is intended to provide a comparative overview. Actual performance characteristics can vary based on the specific analyte, sample matrix, and instrumentation.
In-Depth Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis, adapted from established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification of this compound in various samples.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 6.3) and an organic modifier like acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 245 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 25 °C.[2]
3. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at different concentrations.
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis. For polar compounds like this compound, a derivatization step is often necessary to improve volatility and chromatographic performance.
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
2. Derivatization (if necessary):
-
The amino and hydroxyl groups of the analyte can be derivatized using reagents like acetic anhydride to form less polar and more volatile derivatives.
3. Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped to 245°C at 10°C/min and held for 5 minutes.[3]
-
Injector Temperature: 275 °C.
-
Transfer Line Temperature: 300 °C.[4]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.
5. Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., n-hexane and acetone).[3]
-
Perform a clean-up step if necessary, for example, using Solid-Phase Extraction (SPE).
-
Carry out the derivatization procedure.
-
Concentrate the final extract to a suitable volume before injection.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagrams illustrate the logical steps involved in the cross-validation of analytical methods.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.[1] GC-MS generally offers higher sensitivity and is well-suited for trace-level analysis in complex matrices.[1] HPLC-UV, on the other hand, is a robust and versatile technique that is often simpler to implement and may not require a derivatization step. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select and validate the most appropriate analytical method to ensure the quality and reliability of their results.
References
A Guide to Inter-Laboratory Comparison of 2-Amino-4-chloro-5-methylphenol Quantification
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The primary goal of an inter-laboratory comparison is to assess the proficiency of participating laboratories in performing a specific analysis. This is often achieved by distributing a homogenous sample with a known, or consensus, concentration of the analyte to all participants. The reported results are then statistically analyzed to determine each laboratory's performance.
Below is a hypothetical summary of results from an inter-laboratory study for the quantification of 2-Amino-4-chloro-5-methylphenol. The consensus concentration for the sample is taken as 25.0 µg/mL .
| Laboratory ID | Reported Concentration (µg/mL) | Mean (µg/mL) | Standard Deviation (SD) | Z-Score* | Performance |
| Lab A | 24.8 | 24.9 | 0.14 | -0.4 | Satisfactory |
| Lab B | 25.2 | 25.1 | 0.21 | 0.4 | Satisfactory |
| Lab C | 23.9 | 24.0 | 0.14 | -4.0 | Unsatisfactory |
| Lab D | 26.5 | 26.3 | 0.28 | 5.2 | Unsatisfactory |
| Lab E | 24.5 | 24.6 | 0.14 | -1.6 | Satisfactory |
| Lab F | 25.0 | 25.1 | 0.14 | 0.4 | Satisfactory |
*Z-scores are calculated to compare a laboratory's result to the consensus mean of all test results. A common criterion for satisfactory performance is a Z-score between -2.0 and +2.0.[1]
Experimental Protocols
The following is a representative experimental protocol for the quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV detection, a common and robust method for the analysis of aminophenol derivatives.[2]
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference standard of this compound (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Deionized water.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards in the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the standard; a wavelength of maximum absorbance should be used.
-
Run Time: Sufficient to allow for the elution of the analyte and any potential interfering peaks.
4. Analysis and Quantification
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Identify the peak for this compound based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizing the Process
To better understand the workflow and the relationships within an inter-laboratory comparison, the following diagrams have been created.
References
A Comparative Guide to 2-Amino-4-chloro-5-methylphenol and 2-amino-5-chlorophenol in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of high-performance dyes, the selection of appropriate intermediates is paramount to achieving desired color characteristics, stability, and application suitability. This guide provides a detailed comparison of two key aminophenol derivatives, 2-Amino-4-chloro-5-methylphenol and 2-amino-5-chlorophenol, as precursors in the synthesis of azo and metal-complex dyes. This document aims to furnish researchers with the necessary data and protocols to make informed decisions in their dye development endeavors.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of these intermediates is crucial for predicting their reactivity and handling requirements. The following table summarizes the key properties of this compound and 2-amino-5-chlorophenol.
| Property | This compound | 2-amino-5-chlorophenol |
| CAS Number | 53524-27-9[1][2] | 28443-50-7[3][4] |
| Molecular Formula | C₇H₈ClNO[2] | C₆H₆ClNO[4] |
| Molecular Weight | 157.60 g/mol [2] | 143.57 g/mol [4] |
| Appearance | - | Light brown fine crystalline powder[5] |
| Melting Point | - | 145-153 °C[3][6][7] |
| Boiling Point | - | 185.5 °C (estimate)[3] |
| Solubility | - | Soluble in Methanol[3] |
| pKa | - | 8.79 ± 0.10 (Predicted)[3] |
Role and Performance in Azo Dye Synthesis
Azo dyes, characterized by the -N=N- chromophore, are a dominant class of synthetic colorants. The structure of the amine precursor significantly influences the final properties of the dye.
This compound contains a methyl group, which is an electron-donating group. This substitution can lead to a bathochromic shift (deepening of color) in the resulting dye compared to a non-methylated analogue. The presence of both chloro and methyl groups can also enhance the light and sublimation fastness of the dye due to an increase in molecular size and hydrophobicity.
2-amino-5-chlorophenol , lacking the methyl group, is a more fundamental building block. Dyes synthesized from this precursor are valuable benchmarks for understanding the effects of further substitution. The chloro group, being electron-withdrawing, can influence the electron density of the aromatic system and subsequently the absorption spectrum of the dye.
The following table provides a hypothetical comparison based on general principles of dye chemistry.
| Performance Parameter | Dye from this compound (Predicted) | Dye from 2-amino-5-chlorophenol (Predicted) |
| Color Range | Yellow to Red | Yellow to Orange-Red |
| Molar Extinction Coefficient (ε) | Potentially higher due to auxochromic effects of the methyl group. | Baseline for comparison. |
| Light Fastness | Good to Excellent | Good |
| Wash Fastness | Good to Excellent | Good |
| Sublimation Fastness | Good | Moderate to Good |
| Reaction Yield | Dependent on coupling partner and reaction conditions. | Dependent on coupling partner and reaction conditions. |
Application in Metal-Complex Dye Synthesis
Both this compound and 2-amino-5-chlorophenol are suitable precursors for the synthesis of metal-complex dyes. The ortho-aminophenol structure allows for the formation of bidentate ligands that can chelate with metal ions such as chromium, cobalt, copper, and iron. These metal complexes often exhibit superior fastness properties, particularly light and wash fastness, compared to their unmetallized counterparts.[11][12]
The synthesis of an Fe(III) complex with an azo dye derived from a structurally similar compound, (2-Amino-5-Chlorophenyl) phenyl methanone, has been reported to yield dyes with good light fastness and excellent wash fastness.[13] This suggests that dyes derived from 2-amino-5-chlorophenol would also form stable and high-performance metal complexes. The additional methyl group in this compound may influence the solubility and stability of the resulting metal complex.
Experimental Protocols
The following are detailed protocols for the synthesis of an azo dye and a metal-complex dye, which can be adapted for both this compound and 2-amino-5-chlorophenol.
General Protocol for Azo Dye Synthesis
This protocol describes the diazotization of the aminophenol and subsequent coupling with a suitable coupling agent, such as N,N-dimethylaniline, to produce a simple azo dye.
Materials:
-
This compound or 2-amino-5-chlorophenol
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
N,N-dimethylaniline
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Distilled water
Procedure:
Part A: Diazotization
-
In a 250 mL beaker, dissolve 0.01 mol of the chosen aminophenol in 50 mL of distilled water containing 2.5 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aminophenol solution, maintaining the temperature below 5 °C.
-
Continue stirring the mixture for 15-20 minutes after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt.
Part B: Azo Coupling
-
In a 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 20 mL of 1M hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the N,N-dimethylaniline solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Make the solution alkaline by slowly adding a 10% sodium hydroxide solution until the pH is approximately 8-9.
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with a small amount of cold distilled water.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.
General Protocol for Metal-Complex Dye Synthesis
This protocol outlines the synthesis of a 1:2 metal-complex dye using the azo dye prepared in the previous step and a metal salt, such as chromium(III) sulfate.
Materials:
-
Azo dye from the previous synthesis
-
Chromium(III) sulfate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve 0.005 mol of the synthesized azo dye in 100 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 0.0025 mol of chromium(III) sulfate in 50 mL of distilled water.
-
Slowly add the chromium(III) sulfate solution to the dye solution with stirring.
-
Adjust the pH of the mixture to 6.5-7.0 using a dilute sodium hydroxide solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the metallization can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The metallized dye may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the metal-complex dye by vacuum filtration and wash with a small amount of ethanol-water mixture.
-
Dry the product in a vacuum oven.
Visualizations
Azo Dye Synthesis Pathway
The following diagram illustrates the general two-step process of azo dye synthesis, involving diazotization and azo coupling.
Caption: General reaction pathway for the synthesis of azo dyes.
Experimental Workflow for Azo Dye Synthesis
This workflow diagram provides a step-by-step visual representation of the experimental procedure for synthesizing azo dyes.
Caption: Step-by-step workflow for a typical azo dye synthesis experiment.
Conclusion
Both this compound and 2-amino-5-chlorophenol are versatile and valuable intermediates in the synthesis of azo and metal-complex dyes. The choice between these two precursors will depend on the specific desired attributes of the final dye.
-
This compound is likely to produce dyes with deeper shades and potentially enhanced fastness properties due to the presence of the methyl group.
-
2-amino-5-chlorophenol serves as an excellent foundational precursor, allowing for the synthesis of a wide range of colors with good overall performance.
Further experimental investigation is recommended to fully elucidate the performance differences and to optimize the synthesis of novel dyes from these intermediates. The provided protocols offer a solid starting point for such research and development activities.
References
- 1. 2-AMINO-4-CHLORO-5-METHYL PHENOL CAS#: 53524-27-9 [amp.chemicalbook.com]
- 2. This compound | C7H8ClNO | CID 104524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-chlorophenol CAS#: 28443-50-7 [m.chemicalbook.com]
- 4. 2-Amino-5-chlorophenol | C6H6ClNO | CID 91591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 2-Amino-5-chlorophenol | 28443-50-7 [chemicalbook.com]
- 7. 2-氨基-5-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. Bi-Functional Reactive Dyes : Water Soluble Composition With Good Fastness Properties – Oriental Journal of Chemistry [orientjchem.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. sdc.org.uk [sdc.org.uk]
- 13. researchgate.net [researchgate.net]
Structure-Activity Relationship of 2-Amino-4-chloro-5-methylphenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel therapeutic agents often centers on the nuanced relationship between a molecule's structure and its biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) studies concerning derivatives of 2-Amino-4-chloro-5-methylphenol and structurally related compounds. While comprehensive SAR studies specifically targeting derivatives of this compound are limited in publicly available literature, this document synthesizes findings from analogous aminophenol and chlorophenol derivatives to offer insights into potential therapeutic applications, focusing on antibacterial and anticancer activities.
Comparative Analysis of Biological Activity
The following sections detail the biological activities observed for derivatives of aminophenols and related structures, providing a basis for understanding the potential of this compound derivatives.
Antibacterial Activity
Studies on aminophenol derivatives have revealed promising antibacterial properties. A notable example involves a Schiff base derivative of 2-amino-5-methylphenol, which demonstrated significant activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.[1][2]
Table 1: Antibacterial Activity of (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol [1][2]
| Bacterium | Concentration | Zone of Inhibition (mm) |
| E. coli | 150 µ g/well | 37.10 ± 0.10 |
| 200 µ g/well | 38.21 ± 0.10 | |
| S. aureus | 150 µ g/well | 40.09 ± 0.85 |
| 200 µ g/well | 41.18 ± 0.59 | |
| Reference (Ciprofloxacin) | - | 35.60 ± 0.53 (E. coli), 39.10 ± 0.95 (S. aureus) |
Additionally, a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which share a chlorophenol core, identified a derivative with potent antibacterial activity. Specifically, the compound 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) exhibited significant efficacy against both Gram-negative and Gram-positive bacteria.[3][4]
Table 2: Antibacterial Activity of 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) [3][4]
| Bacteria | MIC (µg/mL) | Zone of Inhibition (mm at 200 µg/mL) |
| Gram-negative | 8 | 17.0 ± 0.40 |
| Gram-positive | 8 | 17.0 ± 0.15 |
| Ciprofloxacin (Standard) | 4 | - |
Anticancer Activity
The same study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues also investigated their anticancer potential against a panel of human cancer cell lines. The derivative 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) demonstrated notable anticancer activity.[3][4]
Table 3: Anticancer Activity of 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) at 10 µM [3][4]
| Cancer Cell Line | Panel | Percent Growth Inhibition (PGI) |
| SNB-19 | CNS Cancer | 65.12 |
| NCI-H460 | Non-Small Cell Lung Cancer | 55.61 |
| SNB-75 | CNS Cancer | 54.68 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the studies of related aminophenol derivatives.
Synthesis of (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol[1][2]
A mixture of 2-amino-5-methylphenol and 3-(chloromethyl)-9-ethyl-9H-carbazole was refluxed for 5 hours under acidic conditions. Following the completion of the reaction, as confirmed by chemical methods, the mixture was filtered and washed. The combined filtrate was distilled, and the resulting residue was extracted and dried over sodium sulphate. The final product was obtained after solvent distillation.
Antibacterial Assay: Agar Well Diffusion Method[1][2]
Bacterial inoculum with a size of 1 to 2 × 10⁷ CFU/ml was prepared by serial dilution in sterilized nutrient broth. Nutrient agar (pH 7.2-7.4) was used for susceptibility testing. A stock solution of the test compound (10,000 µg/ml) was prepared in 20% v/v water in DMSO. The antibacterial activity was determined by measuring the zone of inhibition around the wells after 16 to 18 hours of incubation. Ciprofloxacin was used as a standard control.
Anticancer Activity Assay: National Cancer Institute (NCI) Protocol[3]
The anticancer activity of the synthesized compounds was evaluated against a panel of cancer cell lines according to the NCI protocol. This typically involves incubating the cancer cells with the test compounds at a specific concentration (e.g., 10 µM) for a set period. The percentage of cell growth inhibition is then determined using a suitable assay, such as the sulforhodamine B (SRB) assay.
Visualizing Methodologies and Relationships
To better illustrate the experimental processes and logical connections, the following diagrams have been generated using the DOT language.
Caption: Synthesis workflow for an antibacterial aminophenol derivative.
Caption: Workflow for the agar well diffusion antibacterial assay.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Reactivity of 2-Amino-4-chloro-5-methylphenol and Its Isomers: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the chemical reactivity of 2-Amino-4-chloro-5-methylphenol and its structural isomers. This analysis is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the predicted reactivity based on established principles of organic chemistry, supported by qualitative reasoning and extrapolated data from related compounds.
Introduction to Reactivity in Substituted Phenols
The reactivity of a substituted phenol in electrophilic aromatic substitution reactions is primarily governed by the interplay of the electronic and steric effects of its substituents. The benzene ring, rich in electron density, is susceptible to attack by electrophiles. Substituents on the ring can either enhance or diminish this reactivity and direct the incoming electrophile to specific positions.
-
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming groups to the ortho and para positions. Common activating groups include hydroxyl (-OH), amino (-NH2), and alkyl groups (e.g., -CH3).
-
Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. Halogens, such as chlorine (-Cl), are a unique class of deactivators that, due to their lone pairs of electrons, still direct incoming electrophiles to the ortho and para positions.
The subject of this guide, this compound, and its isomers possess a combination of these groups, leading to nuanced differences in their reactivity profiles.
Isomers of this compound
For the purpose of this comparison, we will consider the following isomers where the positions of the amino, chloro, and methyl groups are varied on the phenol ring:
-
Isomer A: this compound
-
Isomer B: 2-Amino-4-chloro-3-methylphenol
-
Isomer C: 4-Amino-2-chloro-5-methylphenol
-
Isomer D: 4-Amino-2-chloro-3-methylphenol
-
Isomer E: 2-Amino-6-chloro-3-methylphenol
Predicted Reactivity Comparison
The overall reactivity of each isomer will depend on the synergistic or antagonistic effects of these substituents on the electron density of the aromatic ring and the steric hindrance at the potential sites of electrophilic attack.
Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution
| Isomer | Structure | Key Substituent Effects Influencing Reactivity | Predicted Relative Reactivity |
| Isomer A | This compound | -OH and -NH2 groups strongly activate the ring. The -CH3 group provides additional activation. The -Cl group deactivates but its effect is likely overcome by the strong activators. The open C6 position is strongly activated by the ortho -OH and para -NH2 groups. | High |
| Isomer B | 2-Amino-4-chloro-3-methylphenol | Similar to Isomer A, with strong activation from -OH and -NH2. The methyl group is now at C3. The C6 position remains highly activated by the ortho -OH and para -NH2 groups. | High |
| Isomer C | 4-Amino-2-chloro-5-methylphenol | Strong activation from the para -NH2 and ortho -OH groups. The C6 position is activated by the ortho -OH and meta -NH2. The C3 position is activated by the para -NH2 and ortho to the -Cl. | Moderate to High |
| Isomer D | 4-Amino-2-chloro-3-methylphenol | The C6 position is activated by the ortho -OH and meta -NH2. The C5 position is activated by the ortho -NH2 and meta to the -OH. Steric hindrance from the C3-methyl group might influence the approach to the C2 position. | Moderate |
| Isomer E | 2-Amino-6-chloro-3-methylphenol | The C4 position is para to the activating -OH group and meta to the -NH2 group. The C5 position is meta to both the -OH and -NH2 groups. The presence of chlorine at the C6 position sterically hinders the C5 position and deactivates the ring. | Low to Moderate |
Experimental Protocols
To empirically determine the relative reactivity of these isomers, a competitive electrophilic aromatic substitution reaction can be performed. A common and effective method is competitive nitration.
Experimental Protocol: Competitive Nitration of Isomers
Objective: To determine the relative reactivity of the isomers of amino-chloro-methylphenol towards nitration.
Materials:
-
Equimolar mixture of the isomers to be compared (e.g., Isomer A and Isomer E)
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like acetyl nitrate)
-
Inert solvent (e.g., dichloromethane or acetic acid)
-
Quenching solution (e.g., ice-cold water)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for product analysis
Procedure:
-
Reaction Setup: In a round-bottom flask cooled in an ice bath, dissolve an equimolar mixture of the isomers in the chosen inert solvent.
-
Addition of Nitrating Agent: Slowly add a sub-stoichiometric amount of the nitrating agent to the stirred solution. The use of a limited amount of the electrophile ensures that the isomers compete for it, and the product ratio will reflect their relative reactivities.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (or after a fixed time), quench the reaction by pouring the mixture into ice-cold water.
-
Extraction: Extract the organic products into an appropriate solvent.
-
Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the resulting product mixture using GC-MS or HPLC to determine the relative ratio of the nitrated products of each isomer. The isomer that forms a higher proportion of the nitrated product is the more reactive one.
Visualization of Experimental Workflow
The logical flow of the experimental protocol to compare the reactivity of the isomers can be visualized as follows:
Caption: Workflow for comparing the reactivity of isomers via competitive nitration.
Conclusion
The reactivity of this compound and its isomers is a complex function of the electronic and steric effects of the various substituents on the phenol ring. Based on a qualitative analysis, isomers with the amino and hydroxyl groups in positions that synergistically activate the same carbon atoms are predicted to be more reactive. Conversely, isomers where these activating effects are opposed or where steric hindrance is significant are expected to be less reactive. For a definitive quantitative comparison, the experimental protocol for competitive nitration provided in this guide offers a robust method for empirical determination. This information is crucial for designing synthetic routes and understanding the chemical behavior of these compounds in various applications, including drug development.
Benchmarking the antibacterial efficacy of "2-Amino-4-chloro-5-methylphenol" derivatives against known antibiotics
A guide for researchers and drug development professionals on the antibacterial performance of 2-Amino-5-methylphenol and 4-Chloro-2-isopropyl-5-methylphenol derivatives in comparison to Ciprofloxacin and Oxacillin.
This guide provides a comparative analysis of the antibacterial efficacy of derivatives of 2-Amino-5-methylphenol and 4-Chloro-2-isopropyl-5-methylphenol against common Gram-positive and Gram-negative bacteria. Due to the limited availability of public data on the specific compound "2-Amino-4-chloro-5-methylphenol," this guide focuses on these structurally related and studied alternatives. The performance of these phenolic derivatives is benchmarked against the well-established antibiotics, Ciprofloxacin and Oxacillin, to provide a clear perspective on their potential as antimicrobial agents. All experimental data is presented in standardized tables, and detailed methodologies for the cited experiments are provided to ensure reproducibility.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of the phenolic derivatives and standard antibiotics is summarized below. Table 1 presents the zone of inhibition data for a 2-Amino-5-methylphenol derivative against Escherichia coli and Staphylococcus aureus. Table 2 details the Minimum Inhibitory Concentration (MIC) of 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) and Oxacillin against Methicillin-Resistant Staphylococcus aureus (MRSA). Table 3 provides the MIC values for Ciprofloxacin against E. coli and S. aureus.
Table 1: Zone of Inhibition of a 2-Amino-5-methylphenol Derivative
| Test Compound | Concentration | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |
| (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol | 150 µ g/well | 37.10 ± 0.10 | 40.09 ± 0.85 |
| (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol | 200 µ g/well | 38.21 ± 0.10 | 41.18 ± 0.59 |
| Ciprofloxacin (Standard) | Not Specified | 35.60 ± 0.53 | 39.10 ± 0.95 |
Data sourced from a study on 2-amino-5-methylphenol derivatives, where Ciprofloxacin was used as a standard reference.[1]
Table 2: Minimum Inhibitory Concentration (MIC) against MRSA
| Test Compound | MIC (µg/mL) |
| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | 32 |
| Oxacillin | >128 |
This data highlights the activity of a chlorinated thymol derivative against a highly resistant bacterial strain.[2]
Table 3: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | 0.013 - 0.08 |
| Staphylococcus aureus | 0.5 - 0.6 |
MIC values for Ciprofloxacin against clinical isolates of E. coli and S. aureus provide a baseline for comparison.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate understanding and replication of the results.
Agar Well Diffusion Method
This method is utilized to determine the antimicrobial activity of a substance by measuring the zone of inhibition around a well containing the test compound.
1. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) is prepared and sterilized.
-
Bacterial Culture: A standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]
-
Test Compound: The phenolic derivative is dissolved in a suitable solvent, such as DMSO, to achieve the desired concentrations.[1]
2. Inoculation:
-
A sterile cotton swab is dipped into the standardized bacterial suspension.
-
The surface of the MHA plate is evenly swabbed in three directions to ensure a uniform lawn of bacterial growth.[2]
3. Well Creation and Application of Test Compound:
-
Sterile cork borers (6-8 mm in diameter) are used to create wells in the inoculated agar.[6]
-
A specific volume of the test compound solution is pipetted into each well.[7]
-
Positive (known antibiotic) and negative (solvent) controls are also applied to separate wells.[1]
4. Incubation:
5. Data Collection:
-
After incubation, the diameter of the clear zone of no bacterial growth around each well is measured in millimeters (mm).[1]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used.
-
Test Compound and Antibiotics: Stock solutions of the phenolic derivative and antibiotics are prepared and serially diluted in the broth to create a range of concentrations in a 96-well microtiter plate.[8]
-
Bacterial Culture: An inoculum is prepared and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
2. Inoculation:
-
The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted test compounds.[10]
3. Incubation:
-
The microtiter plate is incubated at 37°C for 18-24 hours.[8]
4. Data Collection:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible bacterial growth (turbidity).[11] This can be assessed visually or with a microplate reader.
Visualizing the Experimental Workflow
The following diagrams illustrate the workflows for the antibacterial susceptibility testing methods described.
References
- 1. hereditybio.in [hereditybio.in]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. ibg.kit.edu [ibg.kit.edu]
- 5. chainnetwork.org [chainnetwork.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. apec.org [apec.org]
Navigating the Synthesis of 2-Amino-4-chloro-5-methylphenol: A Comparative Guide to Plausible Protocols
At a Glance: Comparison of Synthetic Routes
| Feature | Route 1: Nitration & Reduction | Route 2: Direct Chlorination |
| Starting Material | 4-Chloro-2-methylphenol | 2-Amino-5-methylphenol |
| Key Intermediates | 4-Chloro-2-methyl-5-nitrophenol | N-protected-2-amino-5-methylphenol |
| Primary Challenge | Regioselective nitration | Regioselective chlorination |
| Reported Yields (Analogous Reactions) | Protection: ~89% Reduction: 90-98% | Chlorination: Potentially variable |
| Potential Purity (Analogous Compounds) | High (>98%) | Moderate to High, dependent on side-product separation |
| Number of Steps | 3 (Protection, Nitration, Reduction) | 2-3 (Protection, Chlorination, Deprotection) |
| Advantages | Potentially higher regioselectivity control through protecting groups. | Fewer steps if direct chlorination is successful. |
| Disadvantages | Longer reaction sequence. | Risk of multiple chlorinated byproducts, difficult separation. |
Route 1: Synthesis via Nitration and Subsequent Reduction
This pathway commences with the readily available starting material, 4-chloro-2-methylphenol. The key challenge in this route lies in achieving the desired regioselectivity during the nitration step. To direct the nitro group to the 5-position, protection of the phenolic hydroxyl group is a critical initial step.
Experimental Protocol
Step 1a: Protection of 4-Chloro-2-methylphenol (Benzenesulfonate Ester Formation)
-
A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonyl chloride is heated to 60-70°C.[1]
-
A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over 30 minutes.[1]
-
The mixture is stirred at 60°C for 2 hours.[1]
-
After cooling, the precipitate of 4-chloro-2-methylphenyl-benzenesulfonate is collected by filtration. The reported yield for this step is approximately 89.3%.[1]
Step 1b: Nitration of the Protected Phenol
Detailed experimental conditions for the nitration of 4-chloro-2-methylphenyl-benzenesulfonate to yield the 5-nitro derivative are not explicitly detailed in the available literature but would likely involve standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions.
Step 1c: Hydrolysis (Deprotection) and Reduction of the Nitro Group
Following nitration, the benzenesulfonyl protecting group would be removed, typically by alkaline hydrolysis, to yield 4-chloro-2-methyl-5-nitrophenol. The subsequent reduction of the nitro group to an amine can be achieved via several reliable methods.
Reduction Method Example (Iron in Acidic Medium):
-
A reaction flask is charged with 50 grams of finely powdered cast iron shavings, 200 ml of water, and 25 ml of 2 N hydrochloric acid, and the mixture is heated in a boiling water bath.[2]
-
34.7 grams (0.2 mole) of the 4-chloro-2-methyl-5-nitrophenol intermediate would be added portion-wise over 1 to 1.5 hours with vigorous stirring.[2]
-
Stirring and heating are continued for at least 30 more minutes until the reduction is complete.[2]
-
The reaction mixture is then worked up to isolate the final product. Yields for analogous reductions of chloronitrophenols are reported to be around 90%.[2]
Synthesis Workflow: Route 1
Caption: Workflow for the synthesis of this compound via Route 1.
Route 2: Synthesis via Direct Chlorination
An alternative and potentially more direct route involves the chlorination of 2-amino-5-methylphenol. The primary challenge in this approach is controlling the regioselectivity of the chlorination reaction. The amino and hydroxyl groups are both ortho-, para-directing, which can lead to a mixture of chlorinated products. The use of specific chlorinating agents and catalysts is crucial to favor the formation of the desired 4-chloro isomer.
Experimental Protocol
Step 2a: Synthesis of 2-Amino-5-methylphenol
-
While various methods exist for the synthesis of 2-amino-5-methylphenol, a German patent describes a process starting from 2-amino-5-methyl-benzenesulfonic acid with a reported yield of 60%.
Step 2b: Regioselective Chlorination
Direct and selective chlorination of 2-amino-5-methylphenol at the 4-position is not well-documented. However, methods for the chlorination of phenols using sulfuryl chloride (SO2Cl2) in the presence of specific catalysts have been shown to enhance para-selectivity.
Hypothetical Chlorination Protocol (based on analogous reactions):
-
To a solution of 2-amino-5-methylphenol in a suitable inert solvent, a catalyst (e.g., a Lewis acid or a specific amine organocatalyst) is added.
-
The solution is cooled to a controlled temperature (e.g., 0-5°C).
-
Sulfuryl chloride is added dropwise while maintaining the temperature. The stoichiometry would need to be carefully controlled to favor monochlorination.
-
The reaction progress is monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction is quenched and the product is isolated and purified, likely requiring chromatographic separation from other isomers.
Synthesis Workflow: Route 2
Caption: Workflow for the synthesis of this compound via Route 2.
Conclusion
Both outlined synthetic routes present viable, yet challenging, pathways to obtain this compound. Route 1, while longer, may offer better control over regioselectivity through the use of a protecting group strategy. Route 2 is more direct but hinges on the successful development of a highly regioselective chlorination step to avoid the formation of difficult-to-separate isomeric byproducts. The choice of route will ultimately depend on the specific capabilities of the laboratory, the desired purity of the final product, and the willingness to undertake optimization studies for the less-defined steps. The data from analogous reactions suggest that high yields are achievable for individual steps, indicating that both routes are promising avenues for the synthesis of this important chemical intermediate. Further experimental validation is necessary to determine the most reproducible and efficient protocol.
References
Assessing the genotoxicity of "2-Amino-4-chloro-5-methylphenol" in comparison to other aminophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxic potential of 2-Amino-4-chloro-5-methylphenol alongside other structurally related aminophenols. Due to a lack of publicly available genotoxicity data for this compound, this guide focuses on data from analogous compounds to infer potential hazards and highlight data gaps. The information presented is based on standard in vitro and in vivo genotoxicity assays, including the bacterial reverse mutation assay (Ames test), the in vitro micronucleus test, and the in vitro chromosomal aberration test.
Quantitative Genotoxicity Data
The following table summarizes the available genotoxicity data for various aminophenols. It is important to note that no specific data was found for this compound.
| Compound | Assay Type | Test System | Metabolic Activation (S9) | Concentration Range | Result |
| This compound | Ames Test | - | - | - | No Data Available |
| In Vitro Micronucleus Test | - | - | - | No Data Available | |
| In Vitro Chromosomal Aberration | - | - | - | No Data Available | |
| p-Aminophenol | Ames Test | Salmonella typhimurium TA100 | With | ≥ 500 µ g/plate | Positive[1] |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Without | Not Specified | Positive[2] | |
| In Vitro Micronucleus Test | L5178Y mouse lymphoma cells | Without | Not Specified | Positive | |
| o-Aminophenol | Ames Test | Salmonella typhimurium TA100 | Not Specified | Not Specified | Positive[1] |
| In Vitro Chromosomal Aberration | - | - | - | Weakly Positive | |
| m-Aminophenol | Ames Test | S. typhimurium, E. coli WP2uvrA | With & Without | 50 - 5000 µ g/plate | Negative[1] |
| 4-Amino-m-cresol | Ames Test | S. typhimurium TA98, TA100, etc. | With & Without | Up to 5000 µ g/plate | Negative[1] |
| In Vitro Micronucleus Test | Human lymphocytes | With & Without | Not Specified | Negative | |
| 2-Amino-4-chlorophenol | Ames Test | S. typhimurium TA98, TA100 | With & Without | Not Specified | Positive |
| 5-Amino-4-chloro-o-cresol | Ames Test | S. typhimurium TA98, TA100 | With & Without | Not Specified | Weakly Positive |
| In Vivo Micronucleus Test | Mouse | - | Up to 500 mg/kg bw | Negative[3] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below. These protocols are based on established guidelines and practices in the field of genetic toxicology.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.
Methodology:
-
Tester Strains: A standard battery of strains is used, typically including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2uvrA, to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from rats treated with an enzyme-inducing agent like Aroclor 1254. This is to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure: The test chemical, bacterial culture, and S9 mix (or buffer) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the solvent control.
In Vitro Micronucleus Test
The in vitro micronucleus test is designed to detect genotoxic damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.
Methodology:
-
Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, Chinese hamster ovary (CHO), V79, or TK6 cells.
-
Treatment: Cells are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous duration (e.g., 24 hours).
-
Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain such as Giemsa or a fluorescent dye.
-
Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A statistically significant, dose-related increase in the frequency of micronucleated cells is considered a positive result.
In Vitro Chromosomal Aberration Test
This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO are typically used.
-
Treatment: Cell cultures are treated with the test substance at various concentrations, both with and without S9 metabolic activation.
-
Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the cultures to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The chromosome preparations are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges. A statistically significant, dose-related increase in the percentage of cells with structural aberrations is considered a positive result.[1]
Mandatory Visualization
The following diagrams illustrate a proposed signaling pathway for aminophenol-induced genotoxicity and a general experimental workflow for its assessment.
Caption: Proposed signaling pathway for aminophenol-induced genotoxicity.
Caption: Experimental workflow for in vitro genotoxicity assessment.
Discussion and Conclusion
While there is a clear data gap regarding the genotoxicity of this compound, the available information on structurally similar aminophenols suggests a potential for genotoxic activity. The presence of a chlorine atom on the benzene ring, as seen in other tested chlorinated aminophenols, may influence its metabolic activation and subsequent reactivity with cellular macromolecules, including DNA.
The genotoxicity of many aminophenols is linked to their metabolic activation to reactive intermediates, such as quinoneimines.[1] These reactive species can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to oxidative DNA damage. They can also form adducts with DNA, both of which can result in mutations and chromosomal damage if not properly repaired by the cell's DNA damage response pathways. The p53 tumor suppressor protein plays a crucial role in this response, orchestrating cell cycle arrest to allow for DNA repair or inducing apoptosis to eliminate cells with excessive damage.
Given the structural alerts present in this compound (an aromatic amine and a phenol), and the positive genotoxicity findings for several related compounds, it is recommended that this compound be subjected to a standard battery of genotoxicity tests to definitively characterize its potential hazard. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting and interpreting such an assessment. Until such data are available, a cautious approach should be taken when handling this compound in research and development settings.
References
Comparative study of the corrosion inhibition efficiency of "2-Amino-4-chloro-5-methylphenol" based dyes
While direct experimental data on the corrosion inhibition efficiency of dyes derived from "2-Amino-4-chloro-5-methylphenol" remains unavailable in publicly accessible research, this guide provides a comparative study of structurally similar and functionally relevant azo dyes. By examining the performance of these analogues, we can infer the potential efficacy and guide future research into novel corrosion inhibitors.
This report details the synthesis, experimental evaluation, and inhibition mechanisms of azo dyes derived from p-aminophenol, serving as a benchmark for comparison. The data presented is compiled from peer-reviewed studies and offers a comprehensive overview for researchers, scientists, and professionals in drug development and materials science.
Comparative Performance of Azo Dye Inhibitors
The efficiency of corrosion inhibitors is paramount in extending the lifespan of metallic materials. Azo dyes, rich in heteroatoms (N, O) and aromatic rings, have demonstrated significant promise in mitigating corrosion, particularly for mild steel in acidic environments. The following tables summarize the corrosion inhibition efficiency of two representative azo dyes derived from p-aminophenol, evaluated using various standard electrochemical techniques.
Table 1: Potentiodynamic Polarization Data for Azo Dye Inhibitors on Carbon Steel in 0.1 M HCl
| Inhibitor | Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank | 0 | -470 | 280 | - |
| Dye a | 25 | -485 | 58 | 79.3 |
| 50 | -490 | 35 | 87.5 | |
| Dye b | 25 | -482 | 75 | 73.2 |
| 50 | -488 | 50 | 82.1 |
Data synthesized from a study by Abdullah et al. on carbon steel type C45.[1][2]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Azo Dye Inhibitors on Carbon Steel in 0.1 M HCl
| Inhibitor | Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 0 | 150 | 120 | - |
| Dye a | 25 | 720 | 45 | 79.2 |
| 50 | 1200 | 28 | 87.5 | |
| Dye b | 25 | 630 | 55 | 76.2 |
| 50 | 900 | 38 | 83.3 |
Data synthesized from a study by Abdullah et al. on carbon steel type C45.[1][2]
Note on Dye Structures:
-
Dye a: Synthesized from the diazonium salt of p-aminophenol and 1-naphthol.[1][2]
-
Dye b: Synthesized from the diazonium salt of p-aminophenol and p-aminophenol.[1][2]
Experimental Protocols: A Closer Look at the Methodology
The evaluation of corrosion inhibitor performance relies on standardized and meticulous experimental procedures. The following protocols are representative of the methodologies employed in the cited studies.
Synthesis of Azo Dye Inhibitors
The synthesis of azo dyes from p-aminophenol involves a two-step diazotization and coupling reaction.[2][3]
-
Diazotization of p-aminophenol: p-aminophenol is dissolved in a hydrochloric acid solution and cooled to 0-5°C in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.[2][4]
-
Coupling Reaction: The freshly prepared diazonium salt solution is slowly added to a cooled alkaline solution of the coupling agent (e.g., 1-naphthol or p-aminophenol).[2][4] The resulting mixture is stirred for a period to allow the coupling reaction to complete, leading to the precipitation of the azo dye. The solid dye is then filtered, washed with cold water, and dried.[2][4]
Electrochemical Measurements
Electrochemical tests are conducted using a standard three-electrode cell setup containing the corrosive medium (e.g., 0.1 M HCl), a working electrode (carbon steel coupon), a reference electrode (Saturated Calomel Electrode - SCE), and a counter electrode (platinum wire).[2][3]
-
Potentiodynamic Polarization (PDP): The working electrode is first immersed in the test solution for a stabilization period (typically 15-30 minutes) to reach a steady open circuit potential (OCP).[2] The potential is then scanned from a cathodic to an anodic potential range at a slow scan rate (e.g., 1 mV/s). The resulting polarization curve is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[5]
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP. A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz). The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[5]
Visualizing the Process and Mechanism
To better understand the experimental workflow and the proposed mechanism of action for these azo dye inhibitors, the following diagrams are provided.
Caption: Experimental workflow for evaluating corrosion inhibition efficiency.
Caption: Generalized mechanism of corrosion inhibition by azo dyes.
The protective action of azo dye inhibitors is primarily attributed to their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of lone pair electrons on nitrogen and oxygen atoms, as well as the pi-electrons of the aromatic rings, which can interact with the vacant d-orbitals of iron atoms.[2][3] This interaction leads to the formation of a protective film that impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, thus classifying them as mixed-type inhibitors.[6]
References
- 1. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]
- 2. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Green Synthesizing and Corrosion Inhibition Characteristics of Azo Compounds on Carbon Steel under Sweet Conditions: Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance of different catalysts for "2-Amino-4-chloro-5-methylphenol" synthesis
The synthesis of 2-amino-4-chloro-5-methylphenol, a key intermediate in the development of pharmaceuticals and other specialty chemicals, relies on efficient and selective catalytic processes. The most common synthetic route involves the catalytic reduction of a nitro-substituted precursor, 4-chloro-5-methyl-2-nitrophenol. The choice of catalyst for this critical reduction step significantly impacts yield, purity, reaction time, and overall process sustainability. This guide provides a comparative evaluation of various catalytic systems, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalyst for their specific needs.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the nitration of a suitable precursor, followed by the catalytic reduction of the nitro group to an amine. A common precursor for this synthesis is 4-chloro-3-methylphenol, which is first nitrated to form 4-chloro-5-methyl-2-nitrophenol. This intermediate is then subjected to catalytic reduction to yield the final product.
Catalyst Performance Comparison
The reduction of the nitro group in 4-chloro-5-methyl-2-nitrophenol is the pivotal step where the choice of catalyst plays a crucial role. Various catalytic systems, including noble metals, iron-based catalysts, and Raney nickel, are employed for this transformation. The following table summarizes the performance of different catalysts, with data adapted from the reduction of structurally similar nitroaromatic compounds.
| Catalyst System | Reducing Agent | Typical Reaction Conditions | Reported Yield (%) | Selectivity | Notes |
| Noble Metal Catalysts | |||||
| 5% Pt/C | H₂ gas (30 psi) | Ethyl acetate, Room temp., 4 h | ~98% | High | Effective for clean and high-yield reductions. |
| Pd/C | H₂ gas or NaBH₄ | Methanol or Water, Room temp. | >99% | High | Widely used due to high activity and selectivity.[1] |
| Iron-Based Catalysts | |||||
| Fe powder / NH₄Cl | - | Ethanol/Water, Reflux, 2 h | ~96% | High | A cost-effective and environmentally benign alternative. |
| Fe / HCl (Béchamp) | - | Ethanol/Water, Reflux | Good to high | Good | A classical method, though sometimes requires careful pH control during workup.[2] |
| Nickel Catalysts | |||||
| Raney Ni | H₂ gas | Methanol | High | High | A common and effective catalyst, particularly in industrial applications.[3] |
| Other Systems | |||||
| CuFe₅O₈ | NaBH₄ | Water, Room temp., <10 min | ~100% | High | A reusable catalyst with high efficiency.[4] |
Detailed Experimental Protocols
Synthesis of 4-chloro-5-methyl-2-nitrophenol (Precursor)
This protocol is adapted from general nitration procedures for substituted phenols.
Materials:
-
4-chloro-3-methylphenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 4-chloro-3-methylphenol (1 equivalent) to concentrated sulfuric acid (3-4 volumes), maintaining the temperature between 0-5°C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.
-
Add the pre-cooled nitrating mixture dropwise to the solution of 4-chloro-3-methylphenol, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the precipitated yellow solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 4-chloro-5-methyl-2-nitrophenol.
Catalytic Reduction of 4-chloro-5-methyl-2-nitrophenol
Below are representative protocols for two different classes of catalysts.
Protocol A: Reduction using Platinum on Carbon (Pt/C)
Materials:
-
4-chloro-5-methyl-2-nitrophenol
-
5% Platinum on Carbon (Pt/C) catalyst
-
Ethyl Acetate
-
Hydrogen (H₂) gas supply
-
Celite®
Procedure:
-
Dissolve 4-chloro-5-methyl-2-nitrophenol (1 equivalent) in ethyl acetate in a hydrogenation vessel.
-
Add 5% Pt/C catalyst (typically 1-5 mol% of platinum relative to the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 30 psi) and stir the mixture vigorously at room temperature for 4 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.
Protocol B: Reduction using Iron in Acidic Media (Béchamp Reduction)
Materials:
-
4-chloro-5-methyl-2-nitrophenol
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-5-methyl-2-nitrophenol (1 equivalent), ethanol, and water.
-
Add iron powder (typically 3-5 equivalents) to the mixture.
-
Heat the mixture to reflux and then add a catalytic amount of concentrated HCl.
-
Continue refluxing and stirring for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the iron sludge, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate and water to the residue. Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Catalytic Hydrogenation Mechanism
The catalytic reduction of a nitro group to an amine on a metal surface, such as with Pt/C or Pd/C, is a well-established process. The reaction proceeds through a series of intermediates, with the metal catalyst facilitating the adsorption of both the nitro compound and hydrogen.
References
Safety Operating Guide
Proper Disposal of 2-Amino-4-chloro-5-methylphenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-4-chloro-5-methylphenol, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses or goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Summary of Disposal and Hazard Information
The following table summarizes key information for the safe disposal of this compound, based on guidelines for halogenated phenolic compounds.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste; Halogenated Organic Compound | [3][4][5] |
| Primary Disposal Method | Licensed Chemical Destruction Plant or Controlled Incineration | [6] |
| Prohibited Disposal | Do not discharge to sewer systems. Do not contaminate water, food, or feed. | [6] |
| Container Requirements | Suitable, closed, and properly labeled containers. | [1][7][8] |
| Waste Segregation | Segregate from incompatible materials, such as strong oxidizing agents. | [9][10] |
| Spill Cleanup | Use inert absorbent material, collect in a sealed container for disposal. | [1][5] |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Collect waste this compound, including contaminated labware (e.g., pipette tips, tubes), in a designated, leak-proof, and compatible hazardous waste container.[8][11]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".[9][10]
-
For liquid mixtures, such as those containing solvents, collect them as halogenated solvent waste.[3][5] Solid forms should be dissolved in a suitable flammable solvent and collected in the same manner.[3]
2. Container Management:
-
Keep the waste container tightly closed except when adding waste.[9][10]
-
Store the container in a designated satellite accumulation area that is in a well-ventilated location and away from incompatible materials.[9][10]
-
Do not overfill the container; leave adequate headspace for expansion.
3. Waste Disposal Request:
-
Once the container is full, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6][7]
-
Follow all institutional and local regulations for hazardous waste disposal.
4. Spill and Emergency Procedures:
-
In case of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill and clean it up using an inert absorbent material (e.g., vermiculite, dry sand).[1][5]
-
Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[1][5]
-
Wash the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistics for Handling 2-Amino-4-chloro-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, procedural guidance on the safe handling and disposal of 2-Amino-4-chloro-5-methylphenol, a chemical requiring stringent safety protocols in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.
Quantitative PPE Specifications
Due to the limited availability of specific permeation data for this compound, the following recommendations are based on data for structurally similar compounds, such as chlorinated phenols and aromatic amines. It is crucial to understand that these are estimates and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) and your institution's safety officer for definitive guidance.
| PPE Item | Specification |
| Gloves | Primary: Neoprene or Butyl rubber, minimum thickness of 0.4 mm (15 mil). Secondary (for splash protection): Nitrile gloves, minimum thickness of 0.2 mm (8 mil), worn as a double layer. Breakthrough time for similar compounds can be less than 15 minutes[1]. |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Body Protection | A chemically resistant lab coat or apron made of a non-porous material. Full-body protective suit if handling large quantities or in situations with a high risk of exposure. |
| Respiratory Protection | For handling the solid in a well-ventilated area: A half-mask or full-facepiece respirator with P100 (HEPA) particulate filters. For situations with potential for vapor or aerosol generation: A combination cartridge for organic vapors and acid gases is recommended[2][3][4]. |
Note: Nitrile gloves offer protection from chlorinated solvents but are not recommended for prolonged direct contact with aromatic solvents or strong oxidizing agents[5][6][7]. Always inspect gloves for signs of degradation before and during use[8].
Operational Plans: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Respirator: If required, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the first pair of gloves, followed by the second pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
Doffing Procedure:
-
Gloves: Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container. Remove the inner pair using the same technique.
-
Gown/Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside surfaces. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles from the back of your head.
-
Respirator: Remove the respirator from the back of your head.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including used PPE, weighing paper, and contaminated lab supplies, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
If the compound is in solution, it should be collected in a sealed, labeled container for halogenated organic waste.
-
Do not mix with non-halogenated waste streams.
-
-
Disposal Method:
-
The primary recommended disposal method for chlorinated organic residues is incineration at a licensed hazardous waste facility[9]. This ensures the complete destruction of the hazardous compound.
-
Landfilling is not a recommended method of disposal for this type of chemical[10][11][12][13].
-
Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.
-
Experimental Workflow and Safety Decision Making
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow based on the handling procedure.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Airgas - 3MR60922 - 3M™ Acid Gas, Asbestos, Chlorine, Mold, And Silica Respirator Cartridge/Filter For 6000/7000/FF-400 Series Respirators [airgas.com]
- 3. northwestern.edu [northwestern.edu]
- 4. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 5. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
- 8. gloves.com [gloves.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 13. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
